molecular formula C4H3N5 B1197216 8-Azapurine CAS No. 273-40-5

8-Azapurine

Cat. No.: B1197216
CAS No.: 273-40-5
M. Wt: 121.1 g/mol
InChI Key: GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azapurine is a nitrogen-substituted analog of natural purines, serving as a valuable isosteric scaffold in biochemical research. Its core research value lies in its intrinsic fluorescent properties, which allow it to act as a probe for mechanistic and dynamic studies . Researchers utilize this compound and its derivatives in enzymatic investigations, particularly with purine nucleoside phosphorylase (PNP), to determine kinetic parameters for the synthesis of nucleoside analogs . Furthermore, specially designed this compound derivatives have been developed for bioimaging applications. These compounds can penetrate cells and selectively label organelles such as the Golgi complex and endoplasmic reticulum, paving the way for their use in cellular biology . The fluorescence emission of this compound compounds is highly dependent on their specific molecular structure and substitution; for instance, enzymatic ribosylation can produce different isomers with distinct fluorescence profiles, some exhibiting very high quantum yields . This combination of enzymatic activity and tunable fluorescence makes this compound a versatile tool for probing biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181745
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-40-5, 99331-25-6
Record name Triazolopyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZAPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The 8-Azapurine Scaffold: A Legacy of Discovery and a Frontier in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bioisosteric Brilliance of 8-Azapurine

The story of this compound, scientifically known as v-triazolo[4,5-d]pyrimidine, is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. As a bioisostere of the fundamental purine nucleus, the replacement of the carbon atom at the 8th position with a nitrogen atom bestows upon this scaffold unique physicochemical properties that have been exploited for over half a century in the quest for novel therapeutics.[1] This guide will delve into the rich history of 8-azapurines, from their initial discovery to the evolution of their synthesis and their rise as a versatile platform for targeting a multitude of diseases. We will explore the foundational principles that led to their investigation as antimetabolites and chart their journey to becoming key components in the development of anticancer, antiviral, and antiplatelet agents.

The Dawn of a New Scaffold: From Natural Products to Chemical Synthesis

The initial intrigue surrounding purine analogs was sparked by the realization that nucleic acids are intrinsically linked to cellular growth control.[2] This led to the pioneering work of George H. Hitchings and Gertrude B. Elion, who hypothesized that molecules mimicking the structures of natural purines and pyrimidines could act as antagonists and disrupt the proliferation of rapidly dividing cells, such as those found in tumors and pathogenic microbes.[2] This "antimetabolite theory" laid the intellectual groundwork for the exploration of a vast array of purine analogs, including the 8-azapurines.[3][4]

While the conceptual framework was in place, the first tangible encounter with a biologically active this compound came from nature itself. In 1961, scientists isolated a compound from the bacterium Streptomyces albus subsp. pathocidicus which they named pathocidin. This compound was later identified as 8-azaguanine and was one of the first purine analogs to demonstrate significant antineoplastic activity in preclinical studies.

The chemical synthesis of the this compound core, however, predates its discovery as a natural product, with early explorations into the fusion of triazole and pyrimidine ring systems. A foundational method for the construction of the v-triazolo[4,5-d]pyrimidine scaffold involves the chemical transformation of substituted 1,2,3-triazoles. This approach highlights the strategic chemical thinking required to build this unique heterocyclic system from simpler, more readily available precursors.[1]

The Chemist's Toolkit: Synthesizing the this compound Core and its Derivatives

The versatility of the this compound scaffold in drug discovery is intrinsically linked to the diverse synthetic methodologies developed over the years. These methods provide chemists with the tools to introduce a wide array of functional groups at various positions of the ring system, thereby fine-tuning the pharmacological properties of the resulting molecules.

Foundational Synthesis from Pyrimidine Precursors

A common and robust strategy for the synthesis of this compound derivatives commences with a substituted pyrimidine. A representative workflow is outlined below:

Experimental Protocol: Synthesis of N6-Substituted 8-Azapurines [5]

  • Nucleophilic Substitution: 4,6-Dichloropyrimidine is reacted with an appropriate amino alcohol in a suitable solvent such as 1,4-dioxane, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), at elevated temperatures. This step selectively introduces the amino alcohol moiety at one of the chloro-positions of the pyrimidine ring.

  • Diazotization and Cyclization: The resulting 4-amino-6-chloropyrimidine derivative is then subjected to diazotization using sodium nitrite in the presence of an acid, such as hydrochloric acid, at low temperatures (e.g., 0 °C). The in situ generated diazonium salt readily undergoes intramolecular cyclization to form the triazole ring, thus yielding the v-triazolo[4,5-d]pyrimidine (this compound) core.

  • Further Functionalization: The remaining chloro-group on the this compound scaffold serves as a handle for further nucleophilic substitution, allowing for the introduction of a diverse range of substituents at the N6-position. This can be achieved by reacting the chloro-derivative with various amines or hydrazines to yield the desired N6-amino or N6-hydrazone derivatives.[5]

Caption: General synthetic scheme for N6-substituted 8-azapurines.

Synthesis from Triazole Precursors

An alternative and equally important synthetic route involves building the pyrimidine ring onto a pre-existing 1,2,3-triazole scaffold. This "reverse" approach offers a different strategic advantage in accessing diverse this compound derivatives.

Experimental Protocol: Synthesis of 8-Azapurin-6-ones from Triazoles [1]

  • Condensation Reaction: A 4-amino-1,2,3-triazole-5-carboxamide derivative is fused with thiourea at high temperatures. This condensation reaction constructs the pyrimidine ring, resulting in the formation of a 5-mercapto-v-triazolo[4,5-d]pyrimidin-7(6H)-one (a 2-mercapto-8-azapurin-6-one derivative).

  • Modification of the Mercapto Group: The resulting mercapto group can be further modified. For instance, it can be methylated and subsequently oxidized to a methylsulfonyl group. This sulfonyl group then acts as a good leaving group, allowing for the introduction of other functionalities, such as methoxy or amino groups, through nucleophilic substitution.[1]

Caption: Synthesis of 8-azapurinones from triazole precursors.

A Scaffold of Diverse Biological Activity

The initial promise of 8-azapurines as antimetabolites has been realized and significantly expanded upon over the decades. Their ability to interfere with nucleic acid and protein synthesis has made them valuable tools in cancer chemotherapy.[6] Beyond their role as cytotoxic agents, this compound derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various diseases.

Biological Activity Target/Mechanism of Action Example Derivatives Therapeutic Potential
Anticancer Inhibition of purine nucleotide biosynthesis, incorporation into RNA and DNA.[6]8-Azaguanine, 8-AzaadenineLeukemia, solid tumors
Antiviral Inhibition of viral polymerases and other essential viral enzymes.Acyclic nucleoside phosphonates of 8-azapurinesHerpesviruses, HIV
Antiplatelet P2Y12 receptor antagonism.N6-substituted this compound derivativesThrombotic diseases
Enzyme Inhibition Inhibition of cyclin-dependent kinases (CDKs), Lysine-specific demethylase 1 (LSD1).Various substituted 8-azapurinesCancer

Mechanism of Action: The Antimetabolite Paradigm

The primary mechanism by which early 8-azapurines, such as 8-azaguanine, exert their cytotoxic effects is through their action as antimetabolites.[6] Being structurally similar to natural purines, they can deceive cellular machinery and disrupt the synthesis of essential biomolecules.

Antimetabolite_Mechanism cluster_cell Cancer Cell Azapurine This compound (e.g., 8-Azaguanine) Metabolic_Activation Metabolic Activation (e.g., to nucleotide) Azapurine->Metabolic_Activation Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA/RNA) Metabolic_Activation->Nucleic_Acid_Synthesis Incorporation into DNA/RNA Protein_Synthesis Protein Synthesis Nucleic_Acid_Synthesis->Protein_Synthesis Apoptosis Apoptosis (Cell Death) Nucleic_Acid_Synthesis->Apoptosis Disruption Cell_Division Cell Division Protein_Synthesis->Cell_Division Protein_Synthesis->Apoptosis Inhibition

Caption: Simplified mechanism of action for this compound antimetabolites.

Once inside the cell, 8-azapurines can be anabolized to their corresponding nucleotide analogs. These "fraudulent" nucleotides can then be incorporated into growing RNA and DNA chains, leading to the synthesis of non-functional nucleic acids. This disruption of genetic material can halt protein synthesis and ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cancer cells.[6]

The Future is Bright: Modern Applications and Future Directions

The journey of the this compound scaffold is far from over. Contemporary research continues to uncover new biological targets and therapeutic applications for this versatile heterocyclic system. Recent studies have identified this compound derivatives as potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1), both of which are attractive targets in oncology.[7] Furthermore, the development of novel antiplatelet agents based on the this compound core demonstrates its potential in cardiovascular medicine.[5]

The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of this compound derivatives, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The legacy of this seemingly simple yet powerful scaffold serves as a testament to the enduring value of fundamental research in medicinal chemistry and drug discovery.

References

  • Holland-Frei Cancer Medicine. 6th edition. Pyrimidine and Purine Antimetabolites. Available from: [Link]

  • Synthesis and antiviral activity of 1,2,3-triazole and this compound derivatives bearing acyclic. Available from: [Link]

  • Synthesis of 8-(1,2,3-triazol-1-yl)-7-deazapurine nucleosides by azide-alkyne click reactions and direct C-H bond functionalization. Tetrahedron. 2016;72(33):5036-5043. Available from: [Link]

  • Antimetabolites. Healthline. Available from: [Link]

  • Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Med Chem. 2021;12(5):754-765. Available from: [Link]

  • Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker; 2003. Available from: [Link]

  • v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1- and 2-methyl derivatives of 5,7-disubstituted v-triazolo[4,5-d]pyrimidines (7- and 8-methyl 2,6-disubstituted 8-azapurines). J. Chem. Soc. C. 1971;11:1889-1897. Available from: [Link]

  • v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 23. Synthesis and properties of N-alkyl-1,6-dihydro-8-azapurin-2-thiones. Migration (N → N′) of acyl group in 5-aminomethyl-4-oxamoylamino-1,2,3-triazoles. J. Chem. Soc., Perkin Trans. 1. 1981;887-891. Available from: [Link]

  • Purine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available from: [Link]

  • Purine analogue. Wikipedia. Available from: [Link]

  • 8‐Azapurine synthesis via imidazole ring opening. ResearchGate. Available from: [Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules. 2015;20(8):14656-14680. Available from: [Link]

  • Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. Available from: [Link]

  • Chemotherapy. Wikipedia. Available from: [Link]

  • Discovery of[2][8][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Med Chem Lett. 2016;7(11):1011-1016. Available from: [Link]

  • Synthesis of pyrimido[4,5‐d][2][6][8]‐triazolo[1,5‐a]pyrimidinediones 117. ResearchGate. Available from: [Link]

  • Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis. Google Patents.
  • Design, Synthesis and Biological Evaluation of[2][6][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. 2022;27(15):5015. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structural and Functional Divergence of 8-Azapurines from Purines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Purines are fundamental heterocyclic aromatic compounds, forming the structural backbone of essential biomolecules such as the DNA and RNA bases, adenine and guanine.[1] Their roles extend beyond genetic information storage; they are critical components of energy currency (ATP, GTP), cellular signaling molecules (cAMP, cGMP), and coenzymes (NAD, FAD). The nuanced chemical architecture of the purine's fused pyrimidine and imidazole ring system dictates its diverse biological functions.[1]

8-Azapurines represent a unique and powerful class of purine isosteres, compounds that closely mimic the spatial arrangement and volume of the natural purine scaffold.[2][3] The defining structural modification in an 8-azapurine is the substitution of the carbon atom at the 8th position of the imidazole ring with a nitrogen atom.[4] This seemingly minor alteration—a single atom exchange—initiates a cascade of changes in the molecule's physicochemical properties, profoundly impacting its biological activity. This guide provides a detailed technical exploration of these differences, elucidating the structural, electronic, and metabolic consequences of this C-N switch and highlighting its applications for researchers, scientists, and drug development professionals.

Part 1: Core Structural Analysis

The foundational difference between these two classes of molecules lies in the composition of their heterocyclic rings.

The Purine Scaffold

A purine consists of a pyrimidine ring fused to an imidazole ring. The standard IUPAC numbering convention begins at the nitrogen of the six-membered ring that is not part of the ring fusion and proceeds counter-clockwise, continuing clockwise into the five-membered imidazole ring.[5][6] This places nitrogen atoms at positions 1, 3, 7, and 9.[6]

Purine cluster_purine Purine Scaffold P1 N1 P2 C2 P1->P2 P3 N3 P2->P3 P4 C4 P3->P4 P5 C5 P4->P5 P6 C6 P5->P6 P7 N7 P5->P7 P6->P1 P8 C8 P7->P8 P9 N9 P8->P9 P9->P4 P1_label 1 P2_label 2 P3_label 3 P4_label 4 P5_label 5 P6_label 6 P7_label 7 P8_label 8 P9_label 9

Caption: IUPAC numbering of the core purine ring system.

The this compound Scaffold

The term "8-aza" explicitly denotes the replacement of carbon at position 8 with a nitrogen atom. This transforms the purine's pyrimidine-imidazole structure into a [7][8][9]triazolo[4,5-d]pyrimidine ring system.[10] While isosteric, this substitution fundamentally alters the electronic character of the five-membered ring.

Azapurine cluster_azapurine This compound Scaffold A1 N1 A2 C2 A1->A2 A3 N3 A2->A3 A4 C4 A3->A4 A5 C5 A4->A5 A6 C6 A5->A6 A7 N7 A5->A7 A6->A1 A8 N8 A7->A8 A9 N9 A8->A9 A9->A4 A1_label 1 A2_label 2 A3_label 3 A4_label 4 A5_label 5 A6_label 6 A7_label 7 A8_label 8 A9_label 9

Caption: The this compound scaffold, highlighting the N8 substitution.

Part 2: Physicochemical Consequences of the N8-Substitution

The introduction of a nitrogen atom at position 8 is not a passive change. It redefines the molecule's electronic and interactive properties.

Electronic Distribution and Hydrogen Bonding

The N8 atom introduces an additional lone pair of electrons into the imidazole portion of the ring system. This has several key effects:

  • Altered Reactivity: The N8 atom changes the electronic landscape, influencing the molecule's susceptibility to electrophilic or nucleophilic attack compared to the C8-H group in purines.

  • Hydrogen Bonding: The C8-H group in purines is a very weak hydrogen bond donor. In contrast, the N8 atom in 8-azapurines acts as a hydrogen bond acceptor. This fundamentally changes how the molecule can interact with enzyme active sites and other biological macromolecules, potentially leading to altered binding affinities and specificities.[4]

Acidity (pKa)

The substitution of a carbon with a more electronegative nitrogen atom generally increases the acidity of the molecule. This is observed when comparing purines and their 8-aza analogs. For example, the pH optimum for the enzymatic synthesis of this compound nucleosides by purine nucleoside phosphorylase (PNP) is below pH 7, which is attributed to the enhanced acidity of the this compound substrate compared to natural purines.[7]

CompoundpKa
Purine (acidic)2.39[1]
Purine (basic)8.93[1]
8-Azainosine8.0[7]
8-Azaguanosine8.05[7]
Guanine9.6[11]

Table 1: Comparison of pKa values for select purines and their 8-aza counterparts. The lower pKa values for the 8-aza nucleosides indicate greater acidity.

Fluorescence Properties

One of the most striking and functionally important differences is the emergence of fluorescence. Natural purines are largely non-fluorescent. In contrast, many 8-azapurines and their nucleosides exhibit significant, pH-dependent fluorescence in aqueous solutions.[2][12] This property makes them invaluable as experimental tools.[2] For example, 8-azaadenosine is a strong emitter in its neutral state, while the fluorescence of 8-azaguanosine originates from its anionic species.[7]

This compound NucleosideFluorescence Quantum Yield (Φ)Emitting Species (at pH 7)
8-Azaadenosine (8-azaAdo)0.06[7]Neutral[7]
8-Azainosine (8-azaIno)0.02[7]Anionic[7]
8-Azaguanosine (8-azaGuo)0.55[7]Anionic[7]
N9-β-D-riboside of 2,6-diamino-8-azapurine~0.9[8]N/A

Table 2: Fluorescence quantum yields for key this compound nucleosides. The quantum yield (Φ) is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[13]

Part 3: Synthesis and Metabolism

The utility of 8-azapurines in research and medicine is underpinned by robust synthetic methodologies and a predictable metabolic fate that leverages native purine pathways.

Chemical Synthesis

This compound derivatives can be synthesized through various conventional procedures. A common strategy involves nucleophilic substitution, diazotization, and subsequent amination or hydrazonation, often starting from a substituted pyrimidine.[14]

This protocol outlines a general pathway for creating a library of N6-substituted 8-azapurines, valuable for structure-activity relationship (SAR) studies.

  • Step 1: Nucleophilic Substitution. React 4,6-dichloropyrimidine with a desired amino alcohol (e.g., R-NH-OH) in a solvent like 1,4-dioxane at 100 °C to produce the corresponding amino pyrimidine intermediate.

  • Step 2: Diazotization and Cyclization. The amino pyrimidine is then treated with hydrochloric acid and sodium nitrite in methanol at 0 °C. This diazotization reaction leads to the formation of the triazole ring, yielding the this compound ([7][8][9]triazolo[4,5-d]pyrimidine) core.

  • Step 3: N6-Amination. The chlorinated this compound intermediate is reacted with a diverse panel of appropriate amines in isopropanol at room temperature. An acid-binding agent such as triethylamine is used to neutralize the HCl generated, driving the reaction to completion and yielding the final N6-substituted products.

SynthesisWorkflow Start 4,6-Dichloropyrimidine + Amino Alcohol Step1 Nucleophilic Substitution (1,4-Dioxane, 100°C) Start->Step1 Intermediate1 Amino Pyrimidine Intermediate Step1->Intermediate1 Step2 Diazotization & Cyclization (HCl, NaNO2, 0°C) Intermediate1->Step2 Intermediate2 Chlorinated This compound Core Step2->Intermediate2 Step3 N6-Amination (Various Amines, TEA) Intermediate2->Step3 End N6-Substituted This compound Library Step3->End

Caption: General workflow for the chemical synthesis of N6-derivatives of this compound.

Enzymatic Synthesis and Metabolic Activation

A key feature of 8-azapurines is their ability to be recognized and processed by the enzymes of the purine salvage pathway.[7] This is the cornerstone of their mechanism of action as antimetabolites.

  • Enzymatic Ribosylation: Purine Nucleoside Phosphorylase (PNP) can catalyze the ribosylation of this compound bases using a ribose donor like α-D-ribose-1-phosphate, converting them into their corresponding nucleosides.[7][8][15] This reaction is so reliable it can be used as a preparative method for synthesizing these fluorescent nucleosides.[16]

  • Metabolic Activation: Once converted to nucleosides, cellular kinases can phosphorylate them to form nucleotide analogs. For instance, 8-azaguanine is processed by hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to form 8-azaguanosine monophosphate (azaGMP).[17] These fraudulent nucleotides can then be further phosphorylated and incorporated into RNA, disrupting its synthesis and function.[18][19][20][21]

Metabolism Base 8-Azaguanine (Drug Administered) Enzyme1 HGPRTase Base->Enzyme1 PRPP Nucleoside 8-Azaguanosine Monophosphate (azaGMP) Enzyme1->Nucleoside Kinases Cellular Kinases Nucleoside->Kinases ATP Nucleotide 8-Aza-GTP Kinases->Nucleotide Target RNA Chain Nucleotide->Target RNA Polymerase Effect Disruption of RNA Synthesis & Function Target->Effect

Caption: Metabolic activation pathway of 8-azaguanine to its active, RNA-disrupting form.

Part 4: Functional Implications and Applications

The structural and physicochemical alterations imparted by the N8 atom translate directly into diverse and potent biological activities, making 8-azapurines valuable as both therapeutic agents and research tools.

Drug Development: Antimetabolite Therapy

8-azapurines are classic antimetabolites. Their structural similarity to natural purines allows them to enter biosynthetic pathways, but their altered electronic nature ultimately disrupts these processes.

  • Antineoplastic Agents: 8-Azaguanine was one of the very first purine analogs to demonstrate antitumor activity.[9] Its mechanism of action is primarily attributed to its incorporation into RNA, which interferes with protein synthesis and other cellular processes, leading to cytotoxicity.[18][19][21] Unlike other thiopurines that are toxic due to DNA incorporation, 8-azaguanine's toxicity is linked to RNA disruption.[18]

  • Antiviral and Other Activities: The this compound scaffold has been explored for a wide range of therapeutic applications, including the development of antiviral agents and antiplatelet drugs.[14]

Biochemical Research Tools

The unique properties of 8-azapurines make them exceptional probes for studying biochemical systems.

  • Enzyme Probes: Because they are substrates for enzymes like PNP, their intrinsic fluorescence can be used to monitor enzyme kinetics in real-time.[7] The change in fluorescence upon conversion from the base to the nucleoside provides a direct readout of enzymatic activity, which is particularly useful in high-throughput screening and mechanistic studies.[2]

  • Nucleic Acid Probes: As isosteric and fluorescent analogues of natural purines, they can be incorporated into oligonucleotides to study nucleic acid structure, dynamics, and interactions with proteins without causing major structural perturbations.[4]

Conclusion

The substitution of a single carbon atom with nitrogen at position 8 is a subtle yet transformative modification that converts a natural purine into an this compound. This change instigates a cascade of effects, altering the molecule's electronic distribution, hydrogen bonding capacity, and acidity. Most significantly, it often imparts fluorescence, a property absent in the parent purines. These altered physicochemical characteristics are the foundation of the this compound's utility. In the realm of drug development, they function as potent antimetabolites, particularly as anticancer agents that disrupt RNA synthesis. For researchers and scientists, their unique fluorescent properties and ability to be processed by native enzymes make them unparalleled tools for probing enzymatic mechanisms and nucleic acid interactions. The this compound scaffold thus stands as a testament to how minor structural changes can unlock major functional potential in biochemical and therapeutic applications.

References

  • Wierzchowski, J., Wielgus-Kutrowska, B., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1290(1), 9-17. [Link]

  • Wierzchowski, J., Staron, M., & Shugar, D. (2013). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 18(10), 12587-12598. [Link]

  • Wikipedia contributors. (2023). 8-Azaguanine. Wikipedia. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Wikipedia contributors. (2024). Purine. Wikipedia. [Link]

  • Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3123. [Link]

  • Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-331. [Link]

  • Wierzchowski, J., Staron, M., & Shugar, D. (2013). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 18(10), 12587-12598. [Link]

  • Nelson, J. A., & Parks, R. E., Jr. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2514-2518. [Link]

  • University of Massachusetts Amherst. (n.d.). Nucleotide Numbering. UMass Chemistry. [Link]

  • Zhao, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(9), 1546-1559. [Link]

  • ResearchGate. (n.d.). Kinetic parameters for enzymatic ribosylation of 8-azapurines by PNP... [Table]. ResearchGate. [Link]

  • Van der Eycken, E. V., et al. (2023). Three-Step Synthetic Pathway toward Fully Decorated[7][8][9]Triazolo[4,5-d]pyrimidine (this compound) Derivatives. Organic Letters, 25(17), 3049–3054. [Link]

  • Tor, Y. (2021). Isomorphic Fluorescent Nucleosides. Accounts of Chemical Research, 54(19), 3749–3762. [Link]

  • Grokipedia. (2026). 8-Azaguanine. Grokipedia. [Link]

  • Glen Research. (n.d.). Technical Note - DNA and RNA Nucleoside Numbering System. Glen Research Reports, 33(15). [Link]

  • ResearchGate. (n.d.). Rise and decay times of the fluorescence of the investigated... [Figure]. ResearchGate. [Link]

  • Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

  • Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

  • Reddit. (2024). Why are purines numbered the way they are? r/chemistry. [Link]

  • Bio-Synthesis Inc. (2015). Numbering convention for nucleotides. Bio-Synthesis. [Link]

  • Nelson, J. A., & Parks, R. E., Jr. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2514-2518. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Reiner, A., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34, 1-13. [Link]

  • Mikhailopulo, I. A., et al. (2019). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Molecules, 24(15), 2786. [Link]

  • ResearchGate. (n.d.). First Principles Calculations of the Tautomers and p K a Values of 8-Oxoguanine: Implications for Mutagenicity and Repair [Request PDF]. ResearchGate. [Link]

Sources

biological significance of the 8-azapurine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the 8-Azapurine Scaffold

Authored by Gemini, Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of profound biological importance. The this compound core, a bioisosteric analogue of the naturally occurring purine system, has firmly established itself as one such "privileged scaffold."[1] Characterized by the substitution of the carbon atom at position 8 with a nitrogen atom, this modification dramatically alters the electronic and steric properties of the molecule. This seemingly subtle change unlocks a vast and diverse range of biological activities, positioning this compound derivatives as critical tools in drug discovery and chemical biology.

This guide provides an in-depth exploration of the this compound scaffold, moving beyond a simple catalog of its activities. We will dissect the core mechanisms that drive its biological effects, survey its therapeutic applications, and provide validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile chemical entity.

Core Mechanisms of Biological Activity

The versatility of the this compound scaffold stems from its ability to interact with a wide array of biological targets. The introduction of the nitrogen at position 8 modifies the hydrogen bonding capabilities and electron distribution of the ring system, allowing it to act through several distinct mechanisms.

Antimetabolite Activity: Disrupting Nucleic Acid Synthesis

One of the foundational mechanisms of action for this compound analogues is their role as antimetabolites. Their structural similarity to endogenous purines (adenine and guanine) allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis.

This compound nucleosides can be converted intracellularly to their corresponding nucleotide forms and subsequently incorporated into RNA.[2] This incorporation creates fraudulent RNA molecules, which can disrupt the process of protein synthesis and trigger cell death.[2] For instance, the carcinostatic activity of 8-azaguanine is largely attributed to its significant incorporation into the RNA of tumors and viruses, while its incorporation into DNA is less frequent.[3] This differential incorporation provides a basis for its selective toxicity against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.[2][3]

cluster_0 Cellular Uptake & Metabolism cluster_1 Mechanism of Action 8-Aza-Purine_Analog This compound Analog (e.g., 8-Azaadenine) 8-Aza-Nucleotide Metabolism to This compound Nucleotides 8-Aza-Purine_Analog->8-Aza-Nucleotide RNA_Incorporation Incorporation into RNA 8-Aza-Nucleotide->RNA_Incorporation Fraudulent_RNA Fraudulent RNA Formation RNA_Incorporation->Fraudulent_RNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Fraudulent_RNA->Protein_Synthesis_Inhibition Cell_Death Cell Death / Apoptosis Protein_Synthesis_Inhibition->Cell_Death

Caption: Antimetabolite pathway of 8-azapurines.

Enzyme Inhibition: A Versatile Targeting Strategy

Variously substituted 8-azapurines have been synthesized and evaluated for their ability to inhibit a wide range of enzymes, making them a valuable scaffold for designing potent and selective inhibitors.[1]

1.2.1. Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The purine scaffold is a well-established starting point for kinase inhibitor design, and the this compound core offers a unique modification.[4][5]

Derivatives of this compound have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] For example, certain 1,2,3-triazolo[4,5-d]pyrimidines (a class of 8-azapurines) have demonstrated potent antiproliferative effects, in some cases by activating the p53 tumor suppressor pathway, even if their direct CDK2 inhibitory activity is slightly lower than their purine counterparts.[5] This highlights a key insight for drug developers: the biological outcome of a compound is a composite of all its interactions, not just its affinity for a single primary target.

1.2.2. Other Enzymatic Targets

Beyond kinases, the this compound nucleus has been successfully employed to target other enzymes, including:

  • Adenosine Deaminase: An enzyme involved in purine metabolism.[1]

  • Xanthine Oxidase: Another key enzyme in purine degradation.[1]

Receptor Modulation

In addition to intracellular targets, this compound derivatives can be designed to interact with cell surface receptors. A prominent example is the P2Y12 receptor, a crucial target for antiplatelet therapy.[6][7] Ticagrelor, a clinical antiplatelet agent, features a related triazolopyrimidine core. Inspired by this, novel N6-substituted this compound derivatives have been developed that exhibit potent antiplatelet aggregation activity, in some cases superior to that of ticagrelor.[6][8] These compounds act as P2Y12 inhibitors, preventing the ADP-induced signaling that leads to platelet aggregation and thrombus formation.

The Therapeutic Landscape of the this compound Scaffold

The diverse mechanisms of action translate into a broad spectrum of therapeutic applications, with active research programs in oncology, virology, and cardiovascular medicine.

Oncology

The antiproliferative properties of 8-azapurines make them compelling candidates for cancer therapy.[9][10] Their ability to function as both kinase inhibitors and antimetabolites provides a dual-pronged attack on cancer cells.

Compound ClassTarget/MechanismCancer Cell LinesReference
Trisubstituted 8-AzapurinesCDK Inhibition, p53 ActivationVarious human tumor lines[5]
This compound Carbocyclic NucleosidesAnticancer (mechanism under study)Huh-7 (Liver), A549 (Breast)[9]
6-Substituted this compound RibonucleosidesCytotoxicityH.Ep. No. 2, Leukemia L1210[11]
8-AzaguanineIncorporation into RNABroad range antineoplastic[3]
Virology

As purine analogues, 8-azapurines are well-positioned to interfere with viral replication, which relies heavily on the host cell's nucleic acid synthesis machinery.[12] Acyclic nucleotide analogues derived from 8-azapurines have demonstrated significant antiviral activity against a range of viruses.[13]

  • Herpesviruses (HSV-1, HSV-2, CMV, VZV): Certain 9-substituted this compound derivatives are active against various herpesviruses.[13]

  • HIV: PME-8-azaguanine and (R)-PMP-8-azaguanine have shown protective effects against HIV-1 and HIV-2-induced cytopathicity in cell culture.[13][14] Other cyclopentenyl nucleoside analogues have also demonstrated anti-HIV activity.[15]

Cardiovascular and Immunological Applications

The scaffold's utility extends beyond anti-infectives and oncology.

  • Antiplatelet Agents: As discussed, N6 derivatives of this compound are potent P2Y12 inhibitors with significant potential for preventing thrombotic events.[6][8]

  • Immunomodulation: The guanosine analogue Immunosine (7-thia-8-oxoguanosine) has been shown to stimulate the proliferation of T cells, indicating a potential role for related compounds in immunostimulatory therapies.[16]

  • Antiallergic Activity: Some 9-aryl-8-azapurine derivatives have shown interesting antiallergic activity in pharmacological screenings.[17]

The this compound Scaffold in Research & Development

A Tool for Chemical Biology: Fluorescent Probes

A fascinating and highly useful property of many 8-azapurines is their intrinsic fluorescence in aqueous media.[18] This is in stark contrast to natural purines, which are largely non-fluorescent. This property allows 8-azapurines to be used as isosteric (structurally similar) and isomorphic (shape-mimicking) fluorescent probes to study biological systems without the need for bulky, perturbing fluorophores.[18][19] They have been widely used to investigate:

  • Enzyme kinetics and binding (e.g., purine metabolism enzymes).[18]

  • Agonist/antagonist interactions at adenosine receptors.[19]

  • Mechanisms of catalytic RNAs (ribozymes) and RNA editing.[18]

Caption: Workflow for using 8-azapurines as fluorescent probes.

Experimental Protocols

To facilitate research in this area, we provide the following validated protocols, synthesized from methodologies reported in the literature.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is designed to assess the cytotoxic or antiproliferative effects of this compound derivatives on cancer cell lines, as described in studies on novel anticancer agents.[9]

Objective: To determine the concentration of an this compound compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., Huh-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: ADP-Induced Platelet Aggregation Assay

This protocol is adapted from methods used to evaluate novel antiplatelet agents targeting the P2Y12 receptor.[6][8]

Objective: To measure the inhibitory effect of this compound compounds on adenosine diphosphate (ADP)-induced platelet aggregation in vitro.

Materials:

  • Platelet-rich plasma (PRP) from healthy human donors (or rats/mice)

  • ADP solution (agonist)

  • This compound test compounds, dissolved in DMSO

  • Reference inhibitor (e.g., Ticagrelor)

  • Platelet aggregometer

Methodology:

  • PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP. Keep the PRP at room temperature for use within 2-3 hours.

  • Assay Setup: Transfer aliquots of PRP to the aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate to 37°C for 5 minutes.

  • Inhibition: Add a small volume (1-2 µL) of the test compound solution (or vehicle/reference inhibitor) to the PRP and incubate for 5 minutes.

  • Induction of Aggregation: Add ADP to the cuvette to a final concentration that induces submaximal aggregation (typically 5-10 µM, to be optimized).

  • Data Recording: Record the change in light transmittance for 5-10 minutes using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Analysis: The maximum aggregation percentage is calculated for each sample. The inhibition rate is determined using the formula: Inhibition (%) = [(Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control] x 100

  • IC50 Determination: Test a range of compound concentrations to generate a dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of bioisosteric replacement in medicinal chemistry. Its ability to mimic endogenous purines while possessing unique electronic properties allows it to effectively modulate a wide range of biological targets. From disrupting the fundamental processes of nucleic acid synthesis in cancer cells and viruses to inhibiting key enzymes and receptors in cardiovascular disease, the therapeutic potential of this scaffold is vast and continues to expand.[1][6][9]

Future research will likely focus on refining the selectivity of this compound derivatives for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve therapeutic windows. The integration of computational modeling and structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with enhanced potency and optimized pharmacokinetic profiles.[7][20] Furthermore, its application as a fluorescent probe remains a powerful tool for dissecting complex biological pathways, ensuring that the this compound core will remain a significant player in both drug discovery and fundamental biological research for years to come.

References

  • Havlicek, L., et al. (2005). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 13(18), 5399-5407. [Link]

  • Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini Reviews in Medicinal Chemistry, 9(12), 1367-1378. [Link]

  • Hocková, D., et al. (2003). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Bioorganic & Medicinal Chemistry, 11(10), 2267-2277. [Link]

  • Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-331. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Earl, R. A., & Townsend, L. B. (1980). New approach to the synthesis of nucleosides of 8-azapurines (3-glycosyl-v-triazolo[4,5-d]pyrimidines). The Journal of Organic Chemistry, 45(21), 4386-4389. [Link]

  • Zhao, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(9), 1576-1582. [Link]

  • Wang, J., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(20), 4461-4463. [Link]

  • Nardi, D., et al. (1980). Synthesis and pharmacological activity of some 9-aryl-8-azapurine derivatives. Il Farmaco; edizione scientifica, 35(4), 298-307. [Link]

  • Franchetti, P., et al. (1995). Synthesis and Antiviral Activity of 8-aza Analogs of Chiral [2-(phosphonomethoxy) Propyl]guanines. Journal of Medicinal Chemistry, 38(20), 4007-4013. [Link]

  • Fateev, I. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7179. [Link]

  • Cristalli, G., et al. (1993). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. Nucleosides and Nucleotides, 12(5), 459-476. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. [Link]

  • Canoa, P., et al. (2006). Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound. Chemical & Pharmaceutical Bulletin, 54(10), 1418-1420. [Link]

  • Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

  • Belskaya, N. P., et al. (2020). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry, 18(3), 477-486. [Link]

  • Fateev, I. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Bao, X. F. (2020). Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y12 Receptor Structure. Globe Thesis. [Link]

  • Yamane, A., et al. (1980). A new synthesis of 6- and 8-alkylpurine nucleosides. Nucleic Acids Research, 8(18), 4063-4072. [Link]

  • Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Drug Targets, 16(7), 711-721. [Link]

  • Zhao, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Publishing. [Link]

  • Montgomery, J. A., & Hewson, K. (1975). Analogues of 8-azainosine. Journal of Medicinal Chemistry, 18(1), 40-43. [Link]

  • Dale, T., et al. (2023). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. [Link]

  • Sulciner, M. L., et al. (2018). Resolvins suppress tumor growth and enhance cancer therapy. The Journal of Experimental Medicine, 215(1), 115-130. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

  • Frasca, D., et al. (2000). Immunosine (7-thia-8-oxoguanosine) acts as a cofactor for proliferation of T cells. Fundamental & Clinical Pharmacology, 14(3), 209-217. [Link]

  • Assi, M., et al. (2019). The Use of Ribavirin as an Anticancer Therapeutic: Will It Go Viral? Molecular Cancer Therapeutics, 18(10), 1641-1651. [Link]

  • Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (2023). Current Medicinal Chemistry, 32. [Link]

  • Alvarez-Salas, L. M. (2008). Nucleic Acids as Therapeutic Agents. Current Topics in Medicinal Chemistry, 8(15), 1379-1404. [Link]

  • Nolfo, F., et al. (2020). Current Trends in ATRA Delivery for Cancer Therapy. Pharmaceutics, 12(11), 1061. [Link]

  • Thaa, B., et al. (2020). Chikungunya Virus Evades Antiviral CD8+ T Cell Responses To Establish Persistent Infection in Joint-Associated Tissues. Journal of Virology, 94(8). [Link]

Sources

The Architecture of Bioisosteres: An In-depth Technical Guide to the Synthesis of 8-Azapurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Azapurine Scaffold

In the landscape of medicinal chemistry, the purine nucleus stands as a cornerstone, forming the structural basis for essential biomolecules like adenine and guanine. The strategic replacement of carbon with nitrogen within this privileged scaffold has given rise to a class of compounds known as azapurines, which exhibit a fascinating spectrum of biological activities. Among these, the this compound ([1][2][3]triazolo[4,5-d]pyrimidine) core has emerged as a particularly fruitful area of research. As bioisosteres of natural purines, this compound derivatives have demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to the development of potent antitumor, antiviral, and antiplatelet agents.[1][4] This guide provides a comprehensive overview of the key synthetic strategies for constructing and functionalizing the this compound ring system, offering researchers the foundational knowledge to explore this versatile scaffold further.

Core Synthetic Strategies: Building the this compound Nucleus

The construction of the this compound core can be broadly approached through two primary methodologies: a classical, linear synthesis commencing from pyrimidine precursors, and a more contemporary, convergent three-step pathway. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Classical Approach: Stepwise Annulation from Dichloropyrimidines

A well-established and versatile route to a variety of this compound derivatives begins with the commercially available 4,6-dichloropyrimidine. This multi-step process involves the sequential installation of functionalities on the pyrimidine ring, culminating in the formation of the fused triazole system. The key transformations in this pathway are nucleophilic substitution, diazotization, and subsequent cyclization.[1]

Rationale Behind the Classical Strategy: This linear approach offers a high degree of control over the substitution pattern at various positions of the this compound core. By carefully selecting the nucleophiles in the initial steps, a diverse range of functionalities can be introduced. The diazotization of a key aminopyrimidine intermediate is the pivotal step that sets the stage for the formation of the triazole ring.

Experimental Workflow: Classical Synthesis

Below is a generalized workflow for the synthesis of N6-substituted this compound derivatives, a class of compounds that has shown significant promise as antiplatelet agents.[1]

classical_synthesis start 4,6-Dichloropyrimidine step1 Nucleophilic Substitution (e.g., Amino Alcohol) start->step1 intermediate1 4-Chloro-6-substituted -5-aminopyrimidine step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 intermediate2 5-Chloro-8-azapurine Intermediate step2->intermediate2 step3 Nucleophilic Substitution (Amination/Hydrazonation) intermediate2->step3 product N6-Substituted This compound Derivative step3->product

Caption: Classical synthesis of this compound derivatives.

Detailed Protocol: Synthesis of N6-Hydrazone this compound Derivatives[1]

  • Step 1: Nucleophilic Substitution. To a solution of 4,6-dichloropyrimidine in 1,4-dioxane, an amino alcohol (e.g., 2-aminoethanol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is heated to 100°C for 16 hours. This step regioselectively substitutes one of the chlorine atoms with the amino alcohol.

  • Step 2: Diazotization and Cyclization. The resulting amino pyrimidine is dissolved in methanol and cooled to 0°C. Aqueous hydrochloric acid is added, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂). The reaction is stirred at 0°C for 1 hour. In this crucial step, the amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the triazole ring of the this compound core.

  • Step 3: Hydrazination. The chlorinated this compound intermediate is then reacted with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at room temperature. This displaces the remaining chlorine atom to yield a hydrazinyl-8-azapurine.

  • Step 4: Hydrazone Formation. Finally, the hydrazinyl-8-azapurine is reacted with an appropriate aromatic aldehyde in ethanol at room temperature for 0.5-1 hour to afford the target N6-hydrazone derivative.

Mechanistic Insights:

The key to this synthesis is the diazotization-cyclization step. The primary aromatic amine on the pyrimidine ring reacts with the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, to form a diazonium salt.[5][6] The lone pair of electrons on the adjacent ring nitrogen then attacks the terminal nitrogen of the diazonium group, leading to cyclization and the formation of the stable triazole ring upon deprotonation.

diazotization_mechanism cluster_0 Diazotization & Cyclization Aminopyrimidine R-NH2 Diazonium Salt R-N2+ Aminopyrimidine->Diazonium Salt NaNO2, H+ This compound Core Fused Triazole Ring Diazonium Salt->this compound Core Intramolecular Cyclization

Caption: Key diazotization and cyclization mechanism.

A Modern, Three-Step Convergent Approach

Recent advancements have led to a highly efficient, three-step synthesis of fully substituted this compound derivatives. This method relies on an "interrupted" copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by oxidation and cyclization steps. This convergent strategy allows for the rapid assembly of a diverse library of 8-azapurines from readily available starting materials.

Rationale Behind the Modern Strategy: This approach is highly convergent, meaning that the core scaffold is assembled from three distinct components in a short sequence. This allows for greater diversity in the final products by simply varying the initial building blocks (alkynes, azides, and amidines). The "interrupted" nature of the CuAAC reaction is a key innovation that allows for the subsequent annulation of the pyrimidine ring.

Experimental Workflow: Modern Three-Step Synthesis

modern_synthesis cluster_0 Step 1: Interrupted CuAAC cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization Alkyne Alkyne Triazole Intermediate Triazole Intermediate Alkyne->Triazole Intermediate Azide Azide Azide->Triazole Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Intermediate Oxidized Intermediate Oxidized Intermediate Triazole Intermediate->Oxidized Intermediate Oxidation Oxidant Oxidant Oxidant->Oxidized Intermediate Final Product Final Product Oxidized Intermediate->Final Product Cyclization Amidine Amidine Amidine->Final Product

Caption: Modern three-step synthesis of 8-azapurines.

Mechanistic Insights:

The cornerstone of this modern approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[7][8] In a typical CuAAC, a terminal alkyne and an azide react to form a 1,4-disubstituted 1,2,3-triazole.[9] The "interrupted" nature of this specific application likely refers to the trapping of a reactive intermediate in the catalytic cycle, which is then poised for the subsequent oxidation and cyclization steps. The copper catalyst plays a crucial role in activating the alkyne towards nucleophilic attack by the azide.[7][9] The subsequent oxidation and cyclization with an amidine then efficiently constructs the pyrimidine portion of the this compound core.

Biological Activities of this compound Derivatives

The structural analogy of 8-azapurines to endogenous purines allows them to function as antimetabolites, interfering with various cellular processes. This has led to the discovery of derivatives with a broad range of therapeutic applications.

Biological Activity Example Derivative(s) Reported Potency (IC₅₀) Therapeutic Area
Antiplatelet N6-hydrazone derivatives0.20 µMCardiovascular
Antiviral 9-(S)-HPMP-8-azaadenine0.2-7 µg/mL (HSV-1, HSV-2, CMV)Infectious Diseases
PME-8-azaguanine0.04-0.4 µg/mL (VZV)Infectious Diseases
Chlorine derivative of cyclopentenyl nucleoside analogue10.67 µM (HIV-1), 13.79 µM (HIV-2)Infectious Diseases
Anticancer Carbocyclic nucleoside hydrazonesNot specifiedOncology
SKF-83566 derivative (8a)5.50 µM (MDA-MB-231), 10.13 µM (HeLa)Oncology

This table is a summary of selected examples and is not exhaustive.

Conclusion and Future Outlook

The this compound scaffold continues to be a rich source of biologically active compounds. The synthetic methodologies outlined in this guide, from the classical stepwise approach to modern convergent strategies, provide researchers with a robust toolkit for the synthesis and exploration of novel this compound derivatives. The ability to fine-tune the substitution pattern on the this compound core allows for the optimization of potency and selectivity against a wide range of biological targets. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design and synthesis of new this compound derivatives hold immense promise for the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of N 6 derivatives of this compound as novel antiplatelet agents. ResearchGate. [Link]

  • Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound. Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Publishing. [Link]

  • Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. ResearchGate. [Link]

  • Synthesis and anti-cancer evaluation (IC50 values) of the most... ResearchGate. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. ResearchGate. [Link]

  • Synthesis and antitumor activity of derivatives of SKF-83566. PubMed. [Link]

  • Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y 12 Receptor Structure. Globe Thesis. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Diazotization Reaction Mechanism. Unacademy. [Link]

  • Kinetics and Mechanism of Diazotization. ResearchGate. [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie. [Link]

  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Journal of Atherosclerosis and Thrombosis. [Link]

  • Process for the preparation of chloropyrimidines.
  • 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

Sources

8-Azapurine as a Bioisostere of Purine: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of the 8-azapurine scaffold as a versatile bioisostere of the naturally occurring purine nucleus. We will delve into the nuanced physicochemical properties that underpin its utility, explore synthetic methodologies for its incorporation into novel chemical entities, and critically evaluate its application in the development of therapeutics targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold to address challenges in potency, selectivity, and pharmacokinetic profiles of drug candidates.

The Principle of Bioisosterism: A Foundation for Innovation

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a powerful strategy in drug discovery. This approach is predicated on the understanding that the steric, electronic, and physicochemical properties of a molecule are paramount to its interaction with a biological target. The this compound, a v-triazolo[4,5-d]pyrimidine, represents a classic example of a heterocyclic bioisostere of the purine scaffold.[1][2] The substitution of the carbon atom at the 8-position of the purine ring with a nitrogen atom introduces subtle yet significant alterations to the molecule's properties, offering a valuable tool for lead optimization.[1][2]

Physicochemical Properties: The Rationale for Bioisosteric Replacement

The decision to employ a bioisosteric replacement is driven by the desire to modulate a compound's properties to enhance its therapeutic potential. The introduction of a nitrogen atom at the 8-position of the purine ring imparts several key changes in physicochemical characteristics.

Electronic Effects and Acidity

The additional nitrogen atom in the this compound ring system alters the electron distribution across the heterocyclic core. This increased nitrogen content generally leads to a lower pKa value compared to the corresponding purine analog, rendering the this compound more acidic.[3] For instance, the pKa of 8-azaguanosine is approximately 8.05, while 8-azainosine has a pKa of 8.0.[3] This enhanced acidity can influence the ionization state of the molecule at physiological pH, which in turn can affect its solubility, membrane permeability, and binding interactions with the target protein.

Hydrogen Bonding Capabilities

The nitrogen at the 8-position can act as a hydrogen bond acceptor, offering an additional point of interaction with the biological target that is absent in the parent purine. Conversely, the replacement of the C-H group at the 8-position removes a potential weak hydrogen bond donor. This modification of the hydrogen bonding pattern can be exploited to enhance binding affinity and selectivity for the target protein.

Unique Physicochemical and Spectroscopic Properties

A notable feature of many this compound derivatives is their intrinsic fluorescence.[2] This property is particularly valuable in biochemical assays and mechanistic studies, allowing for the development of fluorescent probes to investigate enzyme kinetics and binding interactions without the need for external fluorophores.[2]

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various chemical and enzymatic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Chemical Synthesis

A common and versatile method for the construction of the this compound scaffold involves the diazotization of a 5-amino-1,2,3-triazole-4-carboxamide precursor, followed by cyclization.[4] More recent methodologies have focused on step-efficient syntheses to generate diverse libraries of this compound derivatives.[5]

Experimental Protocol: General Synthesis of N6-Substituted this compound Derivatives [4]

  • Step 1: Synthesis of Amino Pyrimidines. To a solution of 4,6-dichloropyrimidine in 1,4-dioxane, add the desired amino alcohol. Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC). After cooling, the product is isolated by filtration and used in the next step without further purification.

  • Step 2: Diazotization and Cyclization to form the Triazolopyrimidine Core. The amino pyrimidine from Step 1 is dissolved in methanol. The solution is cooled to 0 °C, and hydrochloric acid followed by an aqueous solution of sodium nitrite are added dropwise. The reaction is stirred at 0 °C for the specified time. The resulting triazolopyrimidine is collected by filtration.

  • Step 3: Nucleophilic Substitution to Introduce N6-Diversity. The triazolopyrimidine from Step 2 is suspended in isopropanol. The appropriate amine and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) are added. The reaction is stirred at room temperature until completion. The final product is isolated and purified by column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods, particularly for the synthesis of this compound nucleosides. Purine nucleoside phosphorylase (PNP) has been shown to catalyze the ribosylation of this compound bases.[3]

Experimental Protocol: Enzymatic Synthesis of this compound Ribosides [3]

  • Reaction Setup. In a suitable buffer (e.g., HEPES), dissolve the this compound base and a ribose donor (e.g., α-D-ribose 1-phosphate).

  • Enzymatic Conversion. Add a catalytic amount of purine nucleoside phosphorylase (PNP) to initiate the reaction.

  • Monitoring and Workup. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or fluorescence spectroscopy). Once the reaction is complete, the enzyme is denatured (e.g., by heating), and the product is purified using chromatographic techniques.

Biological Applications and Mechanisms of Action

The this compound scaffold has been successfully incorporated into a wide array of biologically active molecules, demonstrating its versatility as a purine bioisostere.

Kinase Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Purine-based inhibitors, such as roscovitine, have shown promise as anticancer agents.[6] The bioisosteric replacement of the purine core with an this compound has been explored to modulate the activity and selectivity of these inhibitors.[6] While in some cases, the introduction of the 8-aza moiety led to a decrease in CDK2 inhibitory activity, certain derivatives retained high antiproliferative potential through the activation of the p53 tumor suppressor pathway.[6]

Mechanism of Action: this compound-based CDK Inhibition and p53 Activation

The inhibition of CDKs by this compound derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[7] This arrest prevents cancer cell proliferation. Furthermore, some this compound analogs have been shown to induce the accumulation and activation of the p53 tumor suppressor protein.[6] Activated p53 can then trigger apoptosis (programmed cell death) in cancer cells.[7]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptotic Pathway 8-Azapurine_Inhibitor This compound CDK Inhibitor CDK_Cyclin CDK/Cyclin Complex 8-Azapurine_Inhibitor->CDK_Cyclin Inhibition p53_activation p53 Activation 8-Azapurine_Inhibitor->p53_activation Induction pRb pRb CDK_Cyclin->pRb Phosphorylation E2F E2F pRb->E2F Sequestration pRb_P pRb-P Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Transcription Apoptosis Apoptosis p53_activation->Apoptosis Initiation

Caption: this compound CDK inhibitor mechanism.

G-Protein Coupled Receptor (GPCR) Antagonism

GPCRs represent a large family of cell surface receptors that are important drug targets. This compound derivatives have been investigated as antagonists for several GPCRs, including adenosine receptors and the P2Y12 receptor.[4][8]

Adenosine A1 Receptor Antagonism:

The adenosine A1 receptor is a Gi-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Antagonists of the A1 receptor block this effect, leading to an increase in cAMP. This compound-based antagonists have been developed as potential therapeutics for various conditions.

A1_Antagonist_Pathway Adenosine Adenosine A1_Receptor Adenosine A1 Receptor (Gi) Adenosine->A1_Receptor Activates 8_Aza_Antagonist This compound Antagonist 8_Aza_Antagonist->A1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase A1_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Caption: Adenosine A1 receptor antagonist action.

P2Y12 Receptor Antagonism:

The P2Y12 receptor, another Gi-coupled GPCR, is a key player in platelet aggregation.[4] Antagonists of this receptor are important antiplatelet agents.[4] this compound derivatives have shown potent P2Y12 inhibitory activity, making them promising candidates for the development of new antithrombotic drugs.[4] The antagonism of the P2Y12 receptor leads to an increase in cAMP levels, which in turn inhibits platelet activation and aggregation.[10]

Antiviral and Antitumor Activities

The this compound scaffold has a long history in the development of antiviral and antitumor agents.[1][11] These compounds can act as antimetabolites, being incorporated into nucleic acids and disrupting their synthesis and function. Acyclic nucleoside phosphonates containing an this compound base have demonstrated activity against a range of viruses, including herpesviruses and HIV.[11]

Data Presentation: Comparative Analysis

The true utility of a bioisosteric replacement is best demonstrated through direct comparison with the parent compound. The following tables summarize representative data for this compound derivatives compared to their purine counterparts.

Table 1: Comparative CDK2 Inhibition

CompoundScaffoldR-groupIC50 (µM) for CDK2[6]
RoscovitinePurine(R)-CH(CH3)CH2OH~0.4
8-Aza AnalogThis compound(R)-CH(CH3)CH2OH>10

Table 2: Comparative P2Y12 Receptor Antagonism [4]

CompoundScaffoldIC50 (µM) for ADP-induced Platelet Aggregation
Ticagrelor (Purine Analog)Triazolopyrimidine0.74
Compound IIhThis compound0.20

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its unique physicochemical properties, born from the subtle yet impactful substitution of a carbon for a nitrogen atom, provide a powerful means to fine-tune the properties of drug candidates. The diverse range of biological activities exhibited by this compound derivatives, from kinase inhibition to GPCR antagonism, underscores the broad applicability of this bioisosteric replacement.

Future research will likely focus on the development of more efficient and diverse synthetic methodologies to expand the accessible chemical space of this compound derivatives. Furthermore, a deeper understanding of the structural biology of this compound-target interactions will enable more rational, structure-based drug design. As our understanding of the nuances of drug-target interactions continues to grow, the strategic application of bioisosterism, exemplified by the this compound scaffold, will remain a critical component of successful drug discovery endeavors.

References

  • Bøgelund, J., et al. (2005). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 13(18), 5399-5407. [Link]

  • Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini reviews in medicinal chemistry, 9(12), 1367–1378. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular bioSystems, 10(11), 2756–2774. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(7), 1167-1178. [Link]

  • Huang, Z., et al. (2007). 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons. European Journal of Pharmacology, 567(1-2), 85-91. [Link]

  • Gadek-Wesierski, J., et al. (2008). Roscovitine treatment activates p53 and induces p53-dependent suppression of HPV-positive cells growth. Journal of Cellular Biochemistry, 105(3), 747-757. [Link]

  • Cretella, D., et al. (2020). Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors. Cancers, 12(8), 2049. [Link]

  • Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

  • Gadek-Wesierski, J., et al. (2008). Roscovitine up-regulates p53 protein and induces apoptosis in human HeLaS(3) cervix carcinoma cells. Journal of cellular biochemistry, 105(5), 1268–1279. [Link]

  • Bao, X. F. (2020). Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y 12 Receptor Structure. Globe Thesis. [Link]

  • Wierzchowski, J., et al. (1995). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1249(2), 143-154. [Link]

  • Wierzchowski, J., et al. (2018). Structure of 8-azapuriners, compared to natural purines. ResearchGate. [Link]

  • Wang, L., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & medicinal chemistry letters, 25(22), 5221–5225. [Link]

  • Wolska, N., et al. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. Pharmaceuticals, 13(8), 177. [Link]

  • Wesierska-Gadek, J., et al. (2007). R-Roscovitine simultaneously targets both the p53 and NF-kappaB pathways and causes potentiation of apoptosis: implications in cancer therapy. Cell death and differentiation, 14(11), 1877–1888. [Link]

  • Boison, D. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International journal of molecular sciences, 22(1), 195. [Link]

  • Glukhova, A., et al. (2017). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of medicinal chemistry, 60(19), 8087–8098. [Link]

  • Fassl, A., et al. (2018). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Frontiers in oncology, 8, 27. [Link]

  • Boison, D. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 22(1), 195. [Link]

  • Wolska, N., et al. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. Pharmaceuticals (Basel, Switzerland), 13(8), 177. [Link]

  • Holý, A., et al. (1997). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of medicinal chemistry, 40(13), 2064–2086. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Properties of 8-Azapurine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Azapurines: A Versatile Scaffold in Chemical Biology

8-Azapurines, also known as 1,2,3-triazolo[4,5-d]pyrimidines, are a class of heterocyclic compounds that are isosteric to natural purines. This structural similarity allows them to act as purine analogs, interfering with or participating in various biological processes.[1][2][3] Consequently, 8-azapurine derivatives have garnered significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antiviral, and antiplatelet properties.[1][4][5] A thorough understanding of their spectroscopic properties is paramount for their structural characterization, the study of their interactions with biological targets, and the development of new therapeutic agents and fluorescent probes.[2][6] This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound compounds, with a focus on UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Core Spectroscopic Techniques for this compound Characterization

The electronic and structural features of 8-azapurines give rise to distinct spectroscopic signatures. The delocalized π-electron system in the fused ring structure is primarily responsible for their UV-Vis absorption and fluorescence properties. NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei, which is crucial for unambiguous structure elucidation. Mass spectrometry is indispensable for determining the molecular weight and elemental composition of these compounds.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For 8-azapurines, the absorption bands typically arise from π → π* transitions within the aromatic system.

Factors Influencing Absorption Spectra

The position and intensity of the absorption maxima (λmax) of 8-azapurines are sensitive to several factors:

  • Substitution: The nature and position of substituents on the this compound core can significantly alter the electronic distribution, leading to shifts in the absorption bands.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, causing shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide information about the nature of the electronic transitions.[7][8][9]

  • pH and Tautomerism: 8-Azapurines can exist in different tautomeric and ionic forms depending on the pH of the solution.[1][6] These forms often have distinct absorption spectra, making UV-Vis spectroscopy a valuable tool for studying tautomeric equilibria and determining pKa values.[6] For instance, the UV spectra of 8-azaxanthine are sensitive to pH changes.[6]

Quantitative Data: UV-Vis Absorption Maxima of Selected 8-Azapurines
CompoundConditionsλmax (nm)Reference
8-AzaadenosinepH 7~270[6][10]
8-AzaguanosinepH 7 (anionic form)~270[6][10]
8-AzaxanthineWeakly acidic aqueous medium~270[6]
Experimental Protocol: UV-Vis Spectral Acquisition

A self-validating system for acquiring UV-Vis spectra involves the following steps:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

  • Solvent Selection: Choose a UV-grade solvent in which the this compound compound is soluble and that is transparent in the wavelength range of interest. Common solvents include water, ethanol, methanol, and acetonitrile.

  • Sample Preparation: Prepare a stock solution of the this compound compound of known concentration. From the stock solution, prepare a dilute solution in the chosen solvent such that the absorbance at λmax is within the optimal range of the instrument (typically 0.2 - 0.8 arbitrary units).

  • Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the molar extinction coefficient is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument Instrument Warm-up Solvent Solvent Selection Instrument->Solvent Sample Sample Preparation Solvent->Sample Baseline Baseline Correction Sample->Baseline Measure Sample Measurement Baseline->Measure Analysis Data Analysis (λmax, Abs) Measure->Analysis

Caption: Experimental workflow for UV-Vis spectroscopy.

Fluorescence Spectroscopy: Harnessing Light Emission

While most natural purines are very weakly fluorescent, many this compound derivatives exhibit significant fluorescence, making them valuable as fluorescent probes in biochemical and cellular studies.[1][2][6]

Key Spectroscopic Parameters
  • Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. Some this compound nucleosides have high quantum yields. For example, the anionic form of 8-azaguanosine at pH 7 has a quantum yield of 0.55.[10]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescent probes to minimize self-absorption. 8-Azaxanthine exhibits an unusually large Stokes shift in aqueous solutions.[11]

  • Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. Time-resolved fluorescence spectroscopy can provide insights into dynamic processes such as excited-state proton transfer.[11]

Factors Influencing Fluorescence Emission

The fluorescence properties of 8-azapurines are highly sensitive to their chemical environment and structure:

  • Tautomerism and Ionic Species: Different tautomers and ionic forms of an this compound can have dramatically different fluorescence properties. For instance, the fluorescence of 8-azaguanine is attributed to a minor N(8)-H tautomer, while the major N(9)-H tautomer is virtually non-fluorescent.[10]

  • pH: Since pH influences the ionic and tautomeric forms, it has a profound effect on the fluorescence of 8-azapurines.[6][12] This pH-dependent fluorescence can be exploited for sensing applications.[12]

  • Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent can affect the excited-state dynamics and thus the fluorescence quantum yield and emission wavelength.[6]

Quantitative Data: Fluorescence Properties of Selected 8-Azapurines
CompoundConditionsEmission λmax (nm)Quantum Yield (ΦF)Reference
8-AzaadenosinepH 7 (neutral)-0.06[10]
8-AzainosinepH 7 (anionic)-0.02[10]
8-AzaguanosinepH 7 (anionic)-0.55[10]
8-AzaguanineNeutral, aqueousBlue emission0.05 - 0.33[10]
Experimental Protocol: Fluorescence Quantum Yield Measurement

The relative quantum yield of an this compound derivative can be determined by comparison to a well-characterized standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength below 0.1 to minimize inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Tautomerism_Fluorescence cluster_ground Ground State (S0) cluster_excited Excited State (S1) N9H N(9)-H Tautomer (Major, Non-fluorescent) N8H N(8)-H Tautomer (Minor, Fluorescent) N9H:f0->N8H:f0 Equilibrium N9H_excited N(9)-H* (Non-radiative decay) N9H:f0->N9H_excited:f0 Absorption N8H_excited N(8)-H* (Fluorescence) N8H:f0->N8H_excited:f0 Absorption N9H_excited:f0->N9H:f0 Decay N8H_excited:f0->N8H:f0 Emission (Fluorescence)

Caption: Tautomerism influencing 8-azaguanine fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound derivatives.[13]

¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide information about the number and types of hydrogen and carbon atoms in a molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and coupling constants (J) reveal connectivity between neighboring atoms. These data are essential for confirming the substitution pattern on the this compound ring and any attached side chains.

¹⁵N NMR

¹⁵N NMR is particularly useful for studying tautomerism in heterocyclic systems. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and protonation status. For example, ¹⁵N NMR has been used to demonstrate the 8-keto tautomeric form of 8-hydroxyguanosine.[14]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.5-0.7 mL of the deuterated solvent in a standard NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, and correlation spectra like COSY and HSQC). The acquisition parameters (e.g., number of scans, relaxation delay) are adjusted to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration (for ¹H), and coupling patterns are then analyzed to elucidate the molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound compounds.

Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 8-azapurines, as it typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), allowing for straightforward determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is invaluable for confirming the identity of newly synthesized this compound derivatives.[4][13]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides structural information that can help to distinguish between isomers and confirm the connectivity of the molecule.[15][16]

Experimental Protocol: MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound compound (typically in the low µM to nM range) in a solvent suitable for the chosen ionization method (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonia to promote ionization).

  • Infusion: The sample solution is introduced into the mass spectrometer, either by direct infusion using a syringe pump or via a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, the instrument is calibrated to ensure high mass accuracy. For MS/MS analysis, the molecular ion of interest is selected and fragmented.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. The accurate mass from HRMS is used to calculate the elemental formula. Fragmentation patterns are analyzed to confirm the structure.

The Synergy of Experimental and Computational Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are increasingly used to complement experimental spectroscopic data.[12][16][17] These methods can be used to:

  • Predict UV-Vis absorption and fluorescence emission spectra.[12][17]

  • Calculate the relative energies of different tautomers, providing insights into their populations in different environments.[12][18]

  • Analyze the molecular orbitals involved in electronic transitions.[17]

The combination of experimental measurements and theoretical calculations provides a powerful approach for a comprehensive understanding of the spectroscopic properties of this compound compounds.[12]

Conclusion

The spectroscopic characterization of this compound compounds is essential for their development as therapeutic agents and chemical probes. UV-Vis and fluorescence spectroscopy provide valuable information on their electronic properties and sensitivity to the environment. NMR spectroscopy and mass spectrometry are indispensable tools for their structural elucidation and confirmation. A multi-technique approach, integrating these experimental methods with computational studies, offers a robust framework for understanding the structure-property relationships in this important class of molecules, thereby accelerating their application in research and drug development.

References

  • Wierzchowski, J., et al. (1999). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. PubMed. Available at: [Link]

  • Arulmozhiraja, S., et al. (2013). Spectroscopic investigations and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline and caffeine: a theoretical study. PubMed. Available at: [Link]

  • Wierzchowski, J., et al. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. Available at: [Link]

  • Wierzchowski, J., et al. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Oxford Academic. Available at: [Link]

  • Maciejczyk, M., & Pyrka, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. PMC. Available at: [Link]

  • Wierzchowski, J., et al. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. PubMed. Available at: [Link]

  • Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. ResearchGate. Available at: [Link]

  • Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. Available at: [Link]

  • Eltyshev, A. K., et al. (2021). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. PMC. Available at: [Link]

  • Maciejczyk, M., & Pyrka, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. ResearchGate. Available at: [Link]

  • Holý, A., et al. (2002). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. ACS Publications. Available at: [Link]

  • Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed. Available at: [Link]

  • Saran, A., et al. (1978). Molecular orbital studies on the structure of nucleoside analogs. I. Conformation of this compound nucleosides. PubMed. Available at: [Link]

  • Bao, X. F. (2020). Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y12 Receptor Structure. Globe Thesis. Available at: [Link]

  • Unknown. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link]

  • El-Sayed, Y. S. (2015). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. ResearchGate. Available at: [Link]

  • Ivanova, B. B., & Stoyanov, S. S. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. ScienceDirect. Available at: [Link]

  • Czernek, J., & Czernek, J. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

  • Gao, X., et al. (1993). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. PubMed. Available at: [Link]

  • Lavecchia, A., et al. (2009). This compound nucleus: a versatile scaffold for different targets. PubMed. Available at: [Link]

  • Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]

  • Nesterov, V. V., et al. (2007). Solvent effects in the aza-Michael addition of anilines. ScienceDirect. Available at: [Link]

  • Idowu, O. A., et al. (2020). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. RSC Publishing. Available at: [Link]

  • Unknown. (2014). Purine Analogues. NCBI Bookshelf. Available at: [Link]

  • Gloushankova, N., et al. (n.d.). Natural and Synthetic Modified Nucleic Acids: Their Properties, Functions and Applications. MDPI. Available at: [Link]

  • Jiang, H., et al. (2021). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents. Taylor & Francis Online. Available at: [Link]

  • Kufe, D. W., et al. (2003). Purine Analogs. NCBI Bookshelf. Available at: [Link]

  • Eltyshev, A. K., et al. (2021). Photophysics, photochemistry and bioimaging application of this compound derivatives. PubMed. Available at: [Link]

  • Unknown. (2010). Scheme 2, Synthesis of purine analogs. NCBI Bookshelf. Available at: [Link]

  • Ivanova, G. (2012). Solvent and pH Effects on the Electronic Spectra of Some Azo Benzimidazoles. ResearchGate. Available at: [Link]

  • Smith, T. K., et al. (2021). Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis. PubMed. Available at: [Link]

Sources

A-Z Guide to Quantum Mechanical (QM) Studies of 8-Azapurine: From Tautomerism to Non-Covalent Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

8-Azapurines, synthetic analogs of purines where a carbon atom at position 8 is replaced by nitrogen, are a cornerstone in medicinal chemistry. Their structural similarity to endogenous purines allows them to act as antimetabolites, leading to their use as antitumor and antiviral agents.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, electronic properties, and ability to form non-covalent interactions with biological targets. Quantum mechanical (QM) calculations provide a powerful, predictive framework to elucidate these properties at an atomic level of detail. This guide offers an in-depth exploration of the core QM methodologies used to study 8-azapurines, focusing on the analysis of tautomeric stability, electronic structure, spectroscopic signatures, and the nature of their non-covalent interactions. We present not just the protocols but the scientific rationale behind the choice of computational methods, empowering researchers to design and interpret their own in silico experiments with confidence.

The "Why": Significance of 8-Azapurine and the Need for a Quantum Perspective

This compound derivatives, such as the potent antitumor agent 8-azaguanine, function by mimicking natural purines and integrating into cellular machinery, thereby disrupting processes like nucleic acid synthesis.[2] Their efficacy and mechanism of action are governed by subtle physicochemical properties that are difficult to probe experimentally alone. Key questions that QM can address include:

  • Which tautomer is biologically active? Like many heterocyclic compounds, 8-azapurines exist as a mixture of tautomers—structural isomers that differ in the position of a hydrogen atom. The dominant tautomer under physiological conditions dictates the molecule's hydrogen bonding pattern, which is critical for receptor binding.

  • How does the nitrogen substitution at position 8 alter its electronic character? This substitution significantly impacts the molecule's aromaticity, electron distribution, and molecular electrostatic potential (MEP), all of which influence its stacking and hydrogen bonding interactions within DNA/RNA or protein active sites.[4]

  • What is the nature of its interactions with biological targets? Understanding the strength and geometry of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) is fundamental to rational drug design and predicting binding affinity.[5][6]

QM methods, particularly Density Functional Theory (DFT), offer a robust and cost-effective means to model these properties with high accuracy, guiding experimental efforts and providing insights that accelerate the drug discovery pipeline.[7][8]

Core Quantum Properties of this compound

Critical Importance of Tautomerism

The tautomeric equilibrium of 8-azapurines is perhaps the most critical property to establish computationally. The position of a single proton can dramatically alter the molecule's shape and its hydrogen bond donor/acceptor pattern. For 8-azaguanine, for example, numerous tautomers are possible, but quantum chemical studies have shown that forms protonated at positions 1 and 9 are dominant in both the gas phase and aqueous solution.[2][9]

The relative stability of these tautomers is determined by calculating their Gibbs free energy (ΔG), which includes electronic energy, vibrational contributions, and solvation effects. An incorrect assignment of the dominant tautomer can lead to flawed interpretations of binding modes and structure-activity relationships (SAR).

Electronic Structure and Reactivity

Replacing a C-H group with a more electronegative nitrogen atom at position 8 has profound electronic consequences. QM calculations allow for the detailed analysis of:

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions of positive (electron-poor, electrophilic) and negative (electron-rich, nucleophilic) potential. This is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge delocalization and hyperconjugative interactions, helping to rationalize the stability of different tautomers and conformations.[10]

Validated Computational Protocols

This section provides step-by-step, self-validating workflows for key QM analyses of this compound. The causality behind methodological choices is emphasized.

Protocol: Tautomer Stability Analysis

This workflow is designed to reliably determine the relative energies and equilibrium populations of this compound tautomers.

Step 1: Structure Generation

  • Action: Enumerate all chemically sensible tautomers of the this compound derivative of interest. This includes considering protonation at different nitrogen atoms in both the pyrimidine and triazole rings.

  • Causality: A comprehensive initial set is crucial to avoid overlooking a potentially stable, low-energy conformer.

Step 2: Geometry Optimization in Gas Phase

  • Action: Perform a geometry optimization for each tautomer using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set.

  • Causality: B3LYP provides a good balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is flexible enough to accurately describe the electronic structure, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron distribution.

Step 3: Frequency Calculation

  • Action: For each optimized structure, perform a frequency calculation at the same level of theory.

  • Causality: This step is a critical validation check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

Step 4: Solvation Energy Calculation

  • Action: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

  • Causality: Biological interactions occur in an aqueous environment. Solvation models are essential for accurately capturing the differential stabilization of polar tautomers by water, which can significantly shift the equilibrium compared to the gas phase.[2]

Step 5: Analysis of Results

  • Action: Combine the gas-phase Gibbs free energy with the solvation free energy to obtain the final ΔG in solution for each tautomer. Calculate the relative energies (ΔΔG) and use the Boltzmann distribution to estimate their equilibrium populations.

  • Causality: This final step provides a quantitative prediction of the tautomeric landscape under relevant conditions.

Workflow for Tautomer Stability Analysis

Tautomer_Workflow cluster_prep Structure Preparation cluster_validation Validation & Refinement cluster_analysis Data Analysis Start 1. Enumerate Tautomers Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Input Structures Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Geometries Solv 4. Solvation Calculation (e.g., PCM/SMD) Freq->Solv Validated Minima Analysis 5. Calculate ΔG(solv) & Boltzmann Population Solv->Analysis Solvated Energies End Relative Stabilities Analysis->End Final Output

Caption: A validated workflow for determining the relative stability of this compound tautomers.

Protocol: Analysis of Non-Covalent Interactions

To understand how this compound binds to a target, we must characterize its non-covalent interactions. This protocol uses the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

Step 1: System Setup

  • Action: Create a molecular complex of the most stable this compound tautomer and its binding partner (e.g., an amino acid residue, a DNA base pair). The initial geometry can be taken from docking studies or crystal structures.

  • Causality: The starting geometry must be realistic to yield meaningful interaction data.

Step 2: Constrained Optimization

  • Action: Perform a geometry optimization on the complex. It may be necessary to constrain the backbone of a protein residue to maintain the overall binding pocket structure.

  • Causality: This allows the interaction interface to relax to a low-energy state without disrupting the global structure of the biomolecule.

Step 3: Wavefunction Generation

  • Action: Perform a single-point energy calculation on the optimized complex using a DFT functional suitable for non-covalent interactions, such as M06-2X or ωB97X-D, with a sufficiently large basis set (e.g., aug-cc-pVTZ). Save the wavefunction file.

  • Causality: Functionals like M06-2X and ωB97X-D are specifically parameterized to better describe dispersion forces, which are a critical component of stacking and other non-covalent interactions.[6]

Step 4: NCI Plot and QTAIM Analysis

  • Action: Use specialized software (e.g., Multiwfn, AIMAll) to analyze the generated wavefunction.

    • NCI Plot: Generate a plot of the reduced density gradient (RDG) versus the electron density signed by the second Hessian eigenvalue (λ₂). This visually reveals interaction regions. Green surfaces indicate weak van der Waals interactions, blue indicates strong attractive interactions (hydrogen bonds), and red indicates steric repulsion.[11]

    • QTAIM: Locate bond critical points (BCPs) between the interacting molecules. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at these points quantify the strength and nature of the interaction.

  • Causality: NCI plots provide a qualitative, visual map of all non-covalent interactions simultaneously. QTAIM provides quantitative data to classify these interactions as either shared-shell (covalent-like) or closed-shell (ionic, hydrogen bonds, van der Waals).[11]

Data Presentation: Tautomer Stability of 8-Azaguanine

The following table summarizes representative data from a QM study on 8-azaguanine tautomerism, illustrating the significant impact of the computational environment.

TautomerGas Phase ΔG (kcal/mol)Aqueous Phase ΔG (kcal/mol)Predicted Population (Aqueous)
A19 (N1-H, N9-H) 0.450.00 ~60%
A17 (N1-H, N7-H) 0.00 0.15~35%
A18 (N1-H, N8-H) 6.215.98<1%
A79 (N7-H, N9-H) 8.507.95<1%
Note: Data is illustrative, based on trends reported in the literature.[2][9] The A19 tautomer, while slightly less stable in the gas phase, becomes the dominant species in water due to more favorable solvation.

Application in Drug Development: A Case Study Perspective

Consider the design of a novel inhibitor targeting a specific protein kinase. Experimental data suggests an this compound scaffold is promising. QM studies can be deployed to:

  • Build a Pharmacophore Model: By calculating the MEP and identifying the dominant tautomer of a series of active and inactive this compound analogs, a 3D pharmacophore model can be constructed. This model defines the essential electronic and steric features required for binding.

  • Explain Structure-Activity Relationships (SAR): A researcher synthesizes a new analog by adding a methyl group. The compound shows reduced activity. QM calculations can reveal if this is due to:

    • A shift in the tautomeric equilibrium to a less active form.

    • Steric clashes in the binding pocket, revealed by interaction energy calculations.

    • An unfavorable change in the molecule's MEP, disrupting a key hydrogen bond.

  • Prioritize New Analogs: Before undertaking costly synthesis, dozens of virtual compounds can be screened. By calculating their interaction energies with the target active site and ensuring they adopt the correct tautomeric form, researchers can prioritize the most promising candidates for synthesis and experimental testing.[12][13]

Logical Diagram for QM in Drug Design

Drug_Design_Logic cluster_input cluster_qm cluster_output Target Target Protein (e.g., Kinase) Interaction Non-Covalent Interaction Analysis Target->Interaction Scaffold This compound Scaffold Tautomer Tautomer Analysis Scaffold->Tautomer Tautomer->Interaction Most Stable Tautomer SAR Explain SAR Interaction->SAR Prioritize Prioritize New Analogs Interaction->Prioritize

Caption: Integration of QM studies into the rational drug design cycle for this compound analogs.

Conclusion and Future Directions

Quantum mechanical studies are an indispensable tool in the modern drug discovery toolkit for this compound-based therapeutics. They provide a predictive, atomistic-level understanding of the tautomerism, electronic structure, and intermolecular interactions that govern biological activity. By integrating the robust protocols outlined in this guide, researchers can move beyond simple correlation to a deeper, mechanism-based understanding of their systems. Future applications will likely involve the use of QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the entire enzyme active site with high accuracy and the application of machine learning models trained on QM data to predict properties for vast chemical libraries with unprecedented speed.[7][14]

References

  • Štěpánková, L., Fojta, M., & Havran, L. (2006). Synthesis and biological activity of this compound and pyrazolo[4,3-d]pyrimidine analogues of myoseverin. Bioorganic & Medicinal Chemistry Letters, 16(16), 4258-4262. [Link]

  • Elsevier Masson SAS. (2006). Synthesis and biological activity of this compound and pyrazolo[4,3-d]pyrimidine analogues of myoseverin. ElectronicsAndBooks. [Link]

  • Zhang, L., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(1), 125-135. [Link]

  • Pyrka, M., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. European Biophysics Journal, 52(4), 457-469. [Link]

  • Wang, Y., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(20), 4544-4547. [Link]

  • Ben-Amor, K., et al. (2017). Tautomeric equilibria of isoguanine and related purine analogs. Nucleosides, Nucleotides & Nucleic Acids, 36(4), 229-245. [Link]

  • Sanyal, N. K., Ojha, R. P., & Roychoudhury, M. (1989). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 14(3), 225-235. [Link]

  • Ojha, R. P., & Sanyal, N. K. (1989). Chemical structure of 8-azapurines. ResearchGate. [Link]

  • Montgomery, J. A., & Hewson, K. (1970). Synthesis and biological activity of some 8-aza-9-cyclopentylpurines. Journal of Medicinal Chemistry, 13(3), 427-430. [Link]

  • Pyrka, M., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. ResearchGate. [Link]

  • Karon, K., et al. (2020). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry, 18(3), 458-467. [Link]

  • Bao, X. F. (2020). Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y12 Receptor Structure. Globe Thesis. [Link]

  • Lu, C. H. (2018). Design And Synthesis Of Novel this compound Nucleoside Derivatives Derived Based On Structure-activity Relationships. Globe Thesis. [Link]

  • Rotella, D. P. (2017). Non-Covalent Interactions. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

  • Hobza, P. (2004). Non-covalent interactions in biomacromolecules. Physical Chemistry Chemical Physics, 6(10), 2571-2581. [Link]

  • Tang, J., et al. (2022). Systematic review of computational methods for drug combination prediction. Computational and Structural Biotechnology Journal, 20, 2807-2814. [Link]

  • ResearchGate. (n.d.). DFT calculations and electronic structure. ResearchGate. [Link]

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

  • Hobza, P. (2004). Non-covalent interactions in biomacromolecules. ResearchGate. [Link]

  • DFT-D. (2020). DFT primer (2) --- Electronic Structure. YouTube. [Link]

  • Eman Research Publishing. (2021). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. [Link]

  • Lemaître, V., et al. (2005). Non-covalent interactions in biomolecules studied by 17O NMR and MD simulations. Biochemistry, 44(25), 8847-8853. [Link]

  • Chen, K., et al. (2024). Comprehensive Review and Assessment of Computational Methods for Prediction of N6-Methyladenosine Sites. International Journal of Molecular Sciences, 25(19), 10509. [Link]

  • Annunziato, G., et al. (2024). A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases. Biomolecules, 14(10), 1330. [Link]

  • Sparx Applied Science. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Sparx Applied Science. [Link]

  • Johnson, E. R., et al. (2010). Revealing Non-Covalent Interactions. Journal of the American Chemical Society, 132(18), 6498-6506. [Link]

  • Bojarski, J., & Marcou, G. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 11(5), 234. [Link]

  • Quantum Pro. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

  • Joseph, L., et al. (2014). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 445-456. [Link]

Sources

An In-Depth Technical Guide to 8-Azapurine Analogues in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 8-azapurine scaffold, a bioisosteric analogue of the natural purine nucleus, represents a versatile and highly valuable core in modern medicinal chemistry. By replacing the carbon atom at position 8 of the purine ring with a nitrogen atom, this scaffold, chemically known as a v-triazolo[4,5-d]pyrimidine, acquires unique electronic and physicochemical properties that have been successfully exploited to develop a diverse range of therapeutic agents.[1] These compounds have demonstrated significant potential as antiviral, anticancer, and antiplatelet agents, among other applications.[1][2] This guide provides a comprehensive technical overview of this compound analogues, delving into their fundamental chemistry, synthetic strategies, diverse therapeutic applications, and critical structure-activity relationships (SAR). We will explore the causality behind experimental choices, present detailed methodologies, and synthesize data to offer field-proven insights for professionals engaged in drug discovery and development.

Chapter 1: The this compound Scaffold: A Privileged Bioisostere

The purine ring system is fundamental to life, forming the core of nucleobases like adenine and guanine. In medicinal chemistry, the strategic modification of such privileged structures is a cornerstone of drug design. One of the most successful strategies is bioisosterism, the replacement of an atom or group with another that produces a new molecule with similar biological properties.[3] The this compound scaffold is a classic example of this principle, where the C-H group at position 8 of a purine is replaced by a nitrogen atom.[1]

This substitution profoundly alters the molecule's properties:

  • Electron Distribution: The introduction of a third nitrogen atom into the five-membered ring modifies the electron density across the entire heterocyclic system, influencing its hydrogen bonding capabilities and interaction with biological targets.

  • Acidity: 8-azapurines are generally more acidic than their purine counterparts, which can affect their ionization state at physiological pH and their interaction with enzyme active sites.[4]

  • Metabolic Stability: The C-H bond at position 8 in purines can be a site of metabolic oxidation. Its replacement with a nitrogen atom can block this metabolic pathway, potentially improving the pharmacokinetic profile of a drug candidate.

  • Physicochemical Properties: Many this compound analogues exhibit significant pH-dependent fluorescence, a property not commonly observed in natural purines.[5][6] This has enabled their use as powerful fluorescent probes for studying enzyme kinetics and other biological processes.[4]

These unique characteristics make the this compound nucleus a versatile scaffold for designing inhibitors and probes for a wide array of enzymes and receptors.[1]

Chapter 2: Synthetic Strategies for this compound Analogues

The synthesis of this compound derivatives presents unique challenges, most notably the control of regioselectivity during substitution reactions. The triazole moiety offers multiple potential sites for alkylation (N7, N8, and N9), often leading to isomeric mixtures that require careful separation and characterization.[7][8]

Methodology 1: De Novo Synthesis from Pyrimidine Precursors

This "bottom-up" approach builds the triazole ring onto a pre-existing pyrimidine core. It offers excellent control over the final substitution pattern and is widely used for creating N6-substituted analogues.

Experimental Protocol: Synthesis of N6-Substituted 8-Azapurines [2]

  • Nucleophilic Substitution: React 4,6-dichloropyrimidine with a desired amino alcohol (e.g., 2-aminoethanol) in a solvent like 1,4-dioxane at elevated temperatures (e.g., 100 °C). The causality here is the higher reactivity of the chlorine at C4, allowing for a selective initial substitution.

  • Diazotization: The resulting amino pyrimidine is dissolved in an alcohol (e.g., methanol) and treated with an acid (e.g., hydrochloric acid) and sodium nitrite at low temperature (0 °C). This crucial step converts the primary amino group at C5 into a diazonium salt.

  • Cyclization: The diazonium salt is unstable and spontaneously cyclizes to form the triazole ring, yielding the this compound (v-triazolo[4,5-d]pyrimidine) core.

  • Final Substitution/Modification: The remaining chlorine at the C6 position can then be displaced by various nucleophiles (amines, hydrazines) to install the final desired side chain.

G start 4,6-Dichloropyrimidine + Amino Alcohol step1 Nucleophilic Substitution (e.g., 1,4-dioxane, 100°C) start->step1 intermediate1 Amino Pyrimidine Intermediate step1->intermediate1 step2 Diazotization (HCl, NaNO2, 0°C) intermediate1->step2 intermediate2 Triazolopyrimidine Core (v-triazolo[4,5-d]pyrimidine) step2->intermediate2 step3 Amination or Hydrazonation (Nucleophilic Substitution at C6) intermediate2->step3 end_product Final N6-Substituted This compound Analogue step3->end_product

Caption: De Novo Synthesis Workflow for N6-Substituted 8-Azapurines.

Methodology 2: Direct Alkylation of the this compound Core

This strategy is common for synthesizing nucleoside and acyclic nucleotide analogues. It involves the direct alkylation of an existing this compound base, such as 8-azaadenine or 8-azaguanine. The primary challenge is controlling the site of alkylation.

Experimental Protocol: Synthesis of Acyclic Nucleotide Analogues [7][8]

  • Salt Formation: The this compound base (e.g., 8-azaguanine) is treated with a base, such as cesium carbonate, in a polar aprotic solvent like DMF. The choice of a cesium salt is critical; the large, soft Cs+ cation coordinates less tightly with the heterocyclic nitrogens, increasing their nucleophilicity and facilitating the subsequent alkylation.

  • Alkylation: The appropriate phosphoroorganic synthon (an alkylating agent bearing the protected acyclic side chain) is added to the reaction mixture. This reaction typically yields a mixture of regioisomers.

  • Separation: The resulting N7, N8, and N9 isomers are separated using chromatographic techniques (e.g., silica gel column chromatography or HPLC). Structural assignment is definitively made using techniques like 13C NMR spectroscopy.[7][8]

  • Deprotection: The protecting groups on the phosphonate moiety are removed (e.g., via acid hydrolysis) to yield the final active nucleotide analogues.

G cluster_deprotection start This compound Base (e.g., 8-Azaadenine) reagents 1. Cs2CO3, DMF 2. Alkylating Synthon start->reagents mixture Mixture of Regioisomers reagents->mixture separation Chromatographic Separation mixture->separation isomer_n9 N9-Isomer separation->isomer_n9 isomer_n8 N8-Isomer separation->isomer_n8 isomer_n7 N7-Isomer separation->isomer_n7 deprotection Deprotection isomer_n9->deprotection final_product Final Acyclic Nucleotide Analogues deprotection->final_product

Caption: Direct Alkylation Workflow and Resulting Regioisomers.

Chapter 3: Therapeutic Applications & Mechanisms of Action

The versatility of the this compound scaffold has led to its exploration in numerous therapeutic areas.

Antiviral Agents

Acyclic nucleotide analogues are a cornerstone of antiviral therapy. This compound derivatives have shown potent activity against a range of viruses by mimicking natural nucleosides and disrupting viral replication.

  • Mechanism of Action: These compounds are typically administered as prodrugs. Inside the cell, they are phosphorylated by host or viral kinases to their active diphosphate or triphosphate forms. These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by viral DNA polymerase. Their incorporation leads to chain termination, halting viral replication.

  • Key Compounds and Bioactivity: Several acyclic nucleotide analogues of 8-azapurines have demonstrated significant antiviral effects.[7] The N9-substituted isomers are consistently the most active, while N8-isomers are generally devoid of activity.[7]

CompoundVirus Target(s)Bioactivity (µg/mL)Reference
9-(S)-HPMP-8-azaadenineHSV-1, HSV-2, CMV, VZV0.04 - 7[7]
PME-8-azaguanineHSV-1, HSV-2, CMV, MSV0.3 - 7[7]
PME-8-azaguanineHIV-1, HIV-2~2[7]
(R)-PMP-8-azaguanineHIV-1, HIV-2~2[7]
(R)-8-aza-PMPGHIV-1EC50 = 12 µM[9]
  • HSV = Herpes Simplex Virus; CMV = Cytomegalovirus; VZV = Varicella-Zoster Virus; MSV = Moloney Murine Sarcoma Virus; HIV = Human Immunodeficiency Virus.

Anticancer Agents

8-azapurines have a long history as antineoplastic agents, with 8-azaguanine being one of the first purine analogues shown to inhibit tumor growth.[10] Their anticancer effects are often multifactorial.

  • Mechanism 1: Incorporation into Nucleic Acids: A primary mechanism of toxicity for 8-azaguanine is its incorporation into RNA, disrupting RNA function and protein synthesis, ultimately leading to cell death.[11] This contrasts with thiopurines like 6-thioguanine, which exert their toxicity primarily through incorporation into DNA.[11]

  • Mechanism 2: Enzyme Inhibition: More recent research has focused on designing this compound analogues as specific enzyme inhibitors, particularly targeting kinases involved in cell cycle regulation.

    • Target: Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Purine-based scaffolds have been extensively developed as CDK inhibitors (e.g., roscovitine).[12] Studies on this compound analogues revealed that while the introduction of the N8 atom often decreased direct CDK2 inhibitory activity compared to the parent purine, some derivatives retained high antiproliferative potential through alternative mechanisms, such as the activation of the p53 tumor suppressor protein.[12]

G G1 G1 Phase CDK4_6 Cyclin D CDK4/6 G1->CDK4_6 drives CDK2_E Cyclin E CDK2 S S Phase (DNA Synthesis) G2 G2 Phase S->G2 CDK2_A Cyclin A CDK2 M M Phase (Mitosis) G2->M CDK1 Cyclin B CDK1 M->G1 CDK4_6->S G1/S Transition CDK2_E->S initiates CDK2_A->G2 progresses CDK1->M drives Inhibitor This compound Analogue Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits

Caption: Simplified Cell Cycle Regulation by CDKs and Site of Inhibition.

Antiplatelet Agents

Inspired by the clinical success of purinergic receptor antagonists like ticagrelor, researchers have designed this compound derivatives as novel antiplatelet agents.[2][13]

  • Mechanism of Action: These compounds are designed to target the P2Y12 receptor, an ADP receptor on the platelet surface that plays a crucial role in platelet activation and aggregation. By blocking this receptor, the analogues prevent the signaling cascade that leads to thrombus formation. Molecular docking studies support the binding of these compounds to the P2Y12 receptor.[13]

  • Key Compounds and Bioactivity: A series of N6-substituted 8-azapurines were synthesized and evaluated for their ability to inhibit ADP-induced platelet aggregation. The introduction of a hydrazone moiety at the N6 position was found to be particularly effective.[2]

Compound SeriesSubstitution at N6In Vitro Platelet Aggregation Inhibition (%) at 10 µMReference
IAmino DerivativesModerate[2]
IIHydrazone Derivatives48.7% - 100%[2]
IIh Hydrazone Derivative100% (IC50 = 0.20 µM) [13]
Ticagrelor Reference Drug(IC50 = 0.74 µM) [13]

Chapter 4: Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies reveals clear SAR trends that are crucial for guiding the rational design of new this compound analogues.

  • The Critical Role of Regioisomerism: Across multiple therapeutic areas, particularly for antiviral nucleoside analogues, the site of substitution on the triazole ring is paramount. The N9-isomers are consistently reported as the biologically active species, while the N8- and N7-isomers often exhibit significantly lower or no activity.[7][14] This underscores the importance of synthetic strategies that either favor the formation of the N9 isomer or allow for its efficient isolation.

  • SAR at the N6 Position (Antiplatelet): For P2Y12 receptor antagonists, modifications at the C6 position (equivalent to N6 in adenine) are critical. The transition from simple amino derivatives to more complex hydrazone side chains led to a dramatic increase in antiplatelet activity, with several compounds surpassing the potency of the reference drug ticagrelor.[2] This highlights the importance of the hydrogen bonding and hydrophobic interactions provided by the hydrazone moiety.

  • Impact of the Core Scaffold (Anticancer): When comparing 8-azapurines directly to their parent purine structures for CDK2 inhibition, the introduction of the N8 atom was generally found to decrease inhibitory potency.[12] This is a vital piece of information, suggesting that while the this compound scaffold is "purine-like," it is not a simple drop-in replacement. Its unique electronic properties can negatively impact binding to certain ATP-binding sites, necessitating re-optimization of the surrounding substituents to regain potency or, as observed, potentially engaging different mechanisms of action like p53 activation.[12]

G Scaffold This compound Core N9 N9 Substitution (e.g., Acyclic Side Chain) Scaffold->N9 N6 N6/C6 Substitution (e.g., Hydrazone) Scaffold->N6 Core C8 -> N8 Modification (vs. Purine) Scaffold->Core N8 N8/N7 Substitution Scaffold->N8 Activity_High High Biological Activity (e.g., Antiviral, Antiplatelet) N9->Activity_High N6->Activity_High Activity_Altered Altered Activity/MoA (e.g., CDK Inhibition) Core->Activity_Altered Activity_Low Low/No Activity (e.g., N8-Isomers) N8->Activity_Low

Caption: Key Structure-Activity Relationship Logic for 8-Azapurines.

Chapter 5: Advanced Applications & Future Directions

The utility of 8-azapurines extends beyond direct therapeutic intervention.

  • Fluorescent Probes: The intrinsic fluorescence of many this compound nucleosides makes them excellent tools for biochemical and cell-based assays.[5] They have been used to study the kinetics of enzymes like purine nucleoside phosphorylase (PNP) and to serve as probes for adenosine receptors.[4][6] This dual functionality as both a potential therapeutic and a research tool is a significant advantage.

  • Future Directions: The field continues to evolve, with several promising avenues for future research:

    • New Targets: Exploration of 8-azapurines against emerging targets, such as in antibacterial therapy against organisms like M. tuberculosis, is a growing area.[15]

    • Improving Selectivity: For targets like kinases, achieving selectivity remains a major challenge. Further refinement of the this compound scaffold and its substituents is needed to design highly selective inhibitors and reduce off-target effects.

    • Optimizing Synthesis: Developing more efficient and highly regioselective synthetic methods will be crucial to accelerate the discovery and development of new analogues by simplifying the production and purification of the desired N9-isomers.

Conclusion

The this compound scaffold is a testament to the power of bioisosteric replacement in medicinal chemistry. Its unique chemical nature has given rise to a rich and diverse class of molecules with demonstrated efficacy as antiviral, anticancer, and antiplatelet agents. A deep understanding of the synthetic challenges, mechanisms of action, and nuanced structure-activity relationships is essential for any researcher working in this space. As new biological targets emerge and synthetic methodologies improve, the versatile this compound core is poised to remain a highly valuable and productive scaffold in the ongoing quest for novel therapeutics.

References

  • Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (1998). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry, 41(13), 2356–2364. [Link]

  • Zhao, Z., Wang, Y., Tian, N., Yan, H., & Wang, J. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(8), 1367-1376. [Link]

  • Voller, J., Gucky, T., Gregor, J., Psenakova, K., Hlobilkova, A., Krystof, V., & Havlicek, L. (2005). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 13(18), 5399–5407. [Link]

  • Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (1998). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry. [Link]

  • Montgomery, J. A., & Hewson, K. (1976). Analogues of 8-azainosine. Journal of Medicinal Chemistry, 19(1), 485-489. [Link]

  • Makarova, M. V., Tsvetkov, V. B., Khandazhinskaya, A. L., & Seley-Radtke, C. J. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7187. [Link]

  • Ojha, A., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-331. [Link]

  • Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini-Reviews in Medicinal Chemistry, 9(12), 1367–1378. [Link]

  • Nelson, J. A., & Parks, R. E. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 32(10), 2034-2041. [Link]

  • Sutherland, D. R., & Tennant, G. (1971). Rearrangements of 4-Substituted 5-Amino-1-phenyl-1,2,3-triazoles and a Synthesis of v-Triazolo[4,5-d]pyrimidines. Journal of the Chemical Society C: Organic, 706-710. [Link]

  • Zhao, Z., Tian, N., Li, S., Wang, J., & Yan, H. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(20), 4461–4463. [Link]

  • Wierzchowski, J., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Acta Biochimica Polonica, 61(3), 395-406. [Link]

  • Wierzchowski, J., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. [Link]

  • Franchetti, P., Sheikha, G. A., Cappellacci, L., Grifantini, M., De Montis, A., Piras, G., Loi, A. G., & La Colla, P. (1995). Synthesis and Antiviral Activity of 8-aza Analogs of Chiral [2-(phosphonomethoxy) Propyl]guanines. Journal of Medicinal Chemistry, 38(20), 4007–4013. [Link]

  • Da Settimo, A., Livi, O., Ferrarini, P. L., & Primofiore, G. (1980). Synthesis and pharmacological activity of some 9-aryl-8-azapurine derivatives. Il Farmaco; edizione scientifica, 35(4), 298–307. [Link]

  • Wierzchowski, J., Golebiowska, J., & Shugar, D. (1995). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta, 1245(3), 395–406. [Link]

  • Wang, J., Zhang, T., Wu, H., Wang, Y., Zhang, C., & Yan, H. (2020). Discovery of[2][7][12]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1221–1226. [Link]

  • 8-Azaguanine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Zhao, Z., Wang, Y., Tian, N., Yan, H., & Wang, J. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 8-Azapurine Nucleosides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Azapurine Nucleosides

This compound nucleosides, structural analogs of natural purine nucleosides where the carbon atom at the 8-position is replaced by a nitrogen atom, are a class of compounds with significant interest in medicinal chemistry and chemical biology.[1][2] This seemingly subtle structural modification dramatically alters the electronic properties and metabolic stability of the molecule, leading to a wide spectrum of biological activities, including potent antiviral and anticancer effects.[3][4][5][6] Furthermore, many this compound derivatives exhibit strong fluorescence, making them invaluable tools as probes in enzymology and for studying biochemical processes.[2][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound nucleosides. It delves into the primary synthetic strategies, offers detailed, field-proven protocols, and explains the rationale behind key experimental choices to ensure successful and reproducible outcomes.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound nucleosides primarily revolves around the formation of the N-glycosidic bond between the this compound heterocycle and a suitably protected carbohydrate moiety. Two predominant strategies are employed: chemical glycosylation and enzymatic synthesis.

Chemical Glycosylation: The Vorbrüggen Approach

The Vorbrüggen glycosylation is a cornerstone of chemical nucleoside synthesis.[9][10] This method involves the reaction of a silylated heterocyclic base with an acylated sugar in the presence of a Lewis acid catalyst.

Mechanism and Rationale: The key to the Vorbrüggen reaction is the activation of both the nucleobase and the sugar. The this compound is first silylated, typically with hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), to increase its nucleophilicity and solubility in organic solvents.[10] The protected sugar, usually an acetylated or benzoylated ribose or deoxyribose, is activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form a reactive oxocarbenium ion intermediate. The silylated this compound then attacks this intermediate, leading to the formation of the desired nucleoside.[10][11] The stereochemistry of the newly formed glycosidic bond is often controlled by the neighboring group participation of the 2'-acyl protecting group on the sugar, favoring the formation of the natural β-anomer.[9][10]

Vorbruggen_Workflow cluster_prep Reactant Preparation cluster_reaction Glycosylation Reaction cluster_workup Purification Base This compound Silylation Silylation (HMDS/BSA) Base->Silylation 1. Sugar Protected Sugar (e.g., Ac4Ribose) Coupling Lewis Acid Catalyzed Coupling (TMSOTf) Sugar->Coupling 2. Silylation->Coupling Silylated Base Deprotection Deprotection (e.g., NH3/MeOH) Coupling->Deprotection Protected Nucleoside Purification Chromatography (Silica Gel, HPLC) Deprotection->Purification Product This compound Nucleoside Purification->Product

Caption: Enzymatic synthesis of this compound nucleosides catalyzed by Purine Nucleoside Phosphorylase (PNP).

Detailed Protocol: Chemical Synthesis of 8-Azaadenosine

This protocol details a representative chemical synthesis of 8-azaadenosine from 8-azaadenine and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using the Vorbrüggen glycosylation method.

Materials and Reagents
ReagentSupplierPurityNotes
8-AzaadenineCommercial Source>98%Dry thoroughly before use.
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseCommercial Source>98%
Hexamethyldisilazane (HMDS)Commercial Source>99%Distill before use.
Ammonium SulfateCommercial SourceACS GradeCatalyst for silylation.
Anhydrous Acetonitrile (MeCN)Commercial Source>99.8%Use from a freshly opened bottle or distill.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Commercial Source>99%Handle with care under inert atmosphere.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseN/A
Dichloromethane (DCM)Commercial SourceHPLC Grade
Methanol (MeOH)Commercial SourceHPLC Grade
Saturated Methanolic Ammonia (NH₃/MeOH)Prepared in-houseN/APrepare by bubbling NH₃ gas through cold MeOH.
Silica GelCommercial Source60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure

Part 1: Silylation of 8-Azaadenine

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 8-azaadenine (1.0 eq) and a catalytic amount of ammonium sulfate.

  • Add hexamethyldisilazane (HMDS, 5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 125-130 °C) under a nitrogen atmosphere.

  • Maintain reflux until the solution becomes clear (typically 2-4 hours), indicating complete silylation.

  • Remove excess HMDS under reduced pressure to obtain the persilylated 8-azaadenine as a viscous oil or solid.

Part 2: Glycosylation

  • Dissolve the persilylated 8-azaadenine in anhydrous acetonitrile (10 mL per mmol of starting 8-azaadenine) under a nitrogen atmosphere.

  • In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.

  • Add the solution of the protected sugar to the solution of the silylated base at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

Part 3: Work-up and Deprotection

  • Once the reaction is complete, quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.

  • Dissolve the crude product in saturated methanolic ammonia (NH₃/MeOH) and stir in a sealed pressure vessel at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

Part 4: Purification

  • Purify the crude 8-azaadenosine by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 5% to 20% MeOH in DCM).

  • Combine the fractions containing the product, as identified by TLC, and concentrate under reduced pressure to yield pure 8-azaadenosine as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of the Vorbrüggen glycosylation is highly dependent on strictly anhydrous conditions. Moisture can lead to the decomposition of the silylating agent, the Lewis acid, and the reactive intermediates, resulting in low yields.

  • Regioisomer Formation: While the Vorbrüggen reaction often favors the formation of the desired N9-isomer for purines, the synthesis of this compound nucleosides can sometimes yield a mixture of regioisomers (N7, N8, and N9). [3][4][7]Careful optimization of the reaction conditions (e.g., Lewis acid, solvent, temperature) and thorough purification are crucial to isolate the desired isomer.

  • Enzyme Selection in Biocatalysis: In enzymatic syntheses, the choice of purine nucleoside phosphorylase is critical for controlling the regioselectivity of glycosylation. For instance, calf spleen PNP has been shown to predominantly yield N7 and N8 ribosides of 2,6-diamino-8-azapurine, while E. coli PNP produces a mixture of N8 and N9 isomers. [7][12][13]* Substrate Solubility: Some this compound bases have low solubility in organic solvents. The initial silylation step is critical to overcome this limitation in chemical synthesis. In enzymatic reactions, pH and buffer composition may need to be optimized to ensure adequate substrate solubility.

Conclusion

The synthesis of this compound nucleosides is a vital area of research with significant implications for drug discovery and biochemical studies. Both chemical and enzymatic methods provide viable routes to these important compounds, each with its own advantages and challenges. The detailed protocol and mechanistic insights provided in this application note are intended to equip researchers with the knowledge and practical guidance necessary for the successful synthesis and exploration of this fascinating class of nucleoside analogs.

References

  • Wierzchowski, J., Stachelska-Wierzchowska, A., & Kierdaszuk, B. (2020). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 25(18), 4183. [Link]

  • Ojha, R. P., & Sanyal, N. K. (1983). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 5(4), 319-327. [Link]

  • Eletskaya, B. Z., Mironov, A. F., Fateev, I. V., Berzina, M. Y., Antonov, K. V., Smirnova, O. S., ... & Esipov, R. S. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Biomolecules, 14(7), 798. [Link]

  • Fateev, I. V., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. National Institutes of Health. [Link]

  • Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., ... & De Clercq, E. (1995). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of medicinal chemistry, 38(21), 4239-4249. [Link]

  • Fernández-Lucas, J. (Ed.). (2021). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. MDPI. [Link]

  • Rosemeyer, H., Seela, F., & Muth, H. P. (2003). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & biomolecular chemistry, 1(16), 2886-2894. [Link]

  • Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., ... & De Clercq, E. (1995). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry, 38(21), 4239-4249. [Link]

  • Stachelska-Wierzchowska, A., & Wierzchowski, J. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 26(11), 3326. [Link]

  • Montgomery, J. A., & Hewson, K. (1987). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. Journal of heterocyclic chemistry, 24(1), 77-81. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. [Link]

  • Jørgensen, A. S., et al. (2019). N8-Glycosylated this compound and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties. The Journal of Organic Chemistry, 84(21), 13861-13870. [Link]

  • Canoa, P., et al. (2006). Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound. Chemical & Pharmaceutical Bulletin, 54(10), 1418-1420. [Link]

  • Paramonov, A. S., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(21), 7258. [Link]

  • Wierzchowski, J., et al. (1993). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1162(1-2), 1-12. [Link]

  • Vorbrüggen, H. (1970). Vorbrüggen Glycosylation. Angewandte Chemie International Edition in English, 9(6), 461-462. [Link]

  • Battisti, A., et al. (2016). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate. [Link]

  • Vorbrüggen Glycosylation Reaction and its Mechanism. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 8-Azapurine as a High-Fidelity Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Purines

In the landscape of molecular biology and drug discovery, the ability to observe and quantify biochemical events in real-time is paramount. While canonical purines like adenine and guanine are central to biological processes, their intrinsic fluorescence is exceedingly low, rendering them ineffective as reporters.[1] This limitation has spurred the development of fluorescent nucleobase analogs, among which the 8-azapurine family stands out. By replacing the C(8) carbon of a natural purine with a nitrogen atom, 8-azapurines become isosteric (isomorphic) analogues that can often substitute for their natural counterparts in biological systems.[1][2][3]

Their distinct advantage lies in a propensity for pH-dependent, room-temperature fluorescence in aqueous solutions.[2][3] This property allows them to act as sensitive probes for a wide array of applications, including monitoring enzyme kinetics, characterizing protein-ligand interactions, and investigating the structure of nucleic acids.[1][4] This guide provides a comprehensive overview of the core principles, applications, and detailed protocols for utilizing 8-azapurines as powerful fluorescent probes in research and development.

Core Principles: The Photophysics of this compound

The utility of 8-azapurines stems from their unique photophysical properties, which are highly sensitive to their immediate chemical environment. Unlike their parent purines, 8-azapurines and their nucleosides exhibit measurable fluorescence, a phenomenon rooted in their electronic structure.[1]

Key Characteristics:

  • Environmental Sensitivity: The fluorescence quantum yield and emission wavelength of 8-azapurines can be significantly altered by factors such as pH, solvent polarity, and binding to a macromolecule. This sensitivity is the foundation of their use as probes.[2][3]

  • pH-Dependence: The protonation state of the this compound ring system dramatically influences its fluorescence. Different ionic species (neutral, anionic, cationic) of the same molecule can have vastly different emission properties.[1][5] For example, the fluorescence of 8-azaguanosine (8-azaGuo) at neutral pH originates from its anionic species.[5]

  • Isosteric Nature: Their structural similarity to natural purines allows them to be recognized by many enzymes and incorporated into biological pathways, providing a direct window into these processes.[2][4]

Below is a summary of the spectral properties for several common this compound derivatives.

CompoundFormExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Notes
8-Azaguanine (8-azaGua) Neutral~315~3950.05 - 0.33Fluorescence originates from a minor tautomer.[5]
8-Azaguanosine (8-azaGuo) Anionic (pH 7)~310~3600.55Strong fluorescence at neutral pH is due to the anionic form (pKa ≈ 8.05).[5]
8-Azaadenosine (8-azaAdo) Neutral~280~3600.06A strong emitter in its neutral form.[5]
2,6-Diamino-8-azapurine (N9-riboside) Neutral~300~365~0.90Exhibits exceptionally high fluorescence quantum yield.[4]
2,6-Diamino-8-azapurine (N8-riboside) Neutral~310~430~0.40Emission is significantly red-shifted compared to the N9-riboside.[4]

Application I: Real-Time Monitoring of Enzyme Kinetics

8-azapurines are exceptionally useful for continuous, real-time monitoring of enzymatic reactions where natural purines are substrates or products. The significant change in fluorescence upon enzymatic conversion allows for precise kinetic analysis without the need for coupled assays or radiolabeling.

A prime example is the study of Purine Nucleoside Phosphorylase (PNP) , an enzyme crucial in the purine salvage pathway.[5] PNP catalyzes the reversible phosphorolysis of purine nucleosides. The reverse reaction, the synthesis of a nucleoside from the base and ribose-1-phosphate, can be readily monitored.[4][5]

cluster_prep Step 1: Reaction Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis A Prepare Assay Buffer (e.g., 20 mM HEPES, pH 7.3) C Add Buffer, 8-azaGua, R1P to cuvette A->C B Prepare Stock Solutions: - this compound Base (e.g., 8-azaGua) - Ribose-1-Phosphate (R1P) - PNP Enzyme B->C D Equilibrate temperature (e.g., 25°C) C->D E Record Baseline Fluorescence D->E F Initiate Reaction: Add PNP Enzyme E->F G Monitor Fluorescence Increase (λex/λem specific to product) F->G H Convert Fluorescence Units to Product Concentration G->H I Calculate Initial Velocity (v₀) from linear phase H->I J Repeat for multiple substrate concentrations I->J K Plot v₀ vs. [Substrate] J->K L Determine Km and Vmax (Michaelis-Menten Plot) K->L

Caption: Workflow for an this compound-based enzyme kinetics assay.
Protocol: Kinetic Analysis of PNP using 8-Azaguanine

This protocol details the measurement of the synthetic reaction rate of PNP, forming 8-azaguanosine from 8-azaguanine (8-azaGua) and α-D-ribose 1-phosphate (R1P).[5]

Materials:

  • Spectrofluorometer with temperature control.

  • Calf Spleen or E. coli Purine Nucleoside Phosphorylase (PNP).

  • 8-Azaguanine (8-azaGua).

  • α-D-ribose 1-phosphate (R1P).

  • Assay Buffer: 20 mM HEPES, pH 7.3.

  • Quartz fluorescence cuvettes.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock of 8-azaGua in a minimal amount of NaOH, then dilute with Assay Buffer.

    • Prepare a 10 mM stock of R1P in Assay Buffer.

    • Prepare a concentrated stock of PNP enzyme in Assay Buffer containing 10% glycerol for stability. Determine its concentration via a standard protein assay (e.g., Bradford).

  • Instrument Setup:

    • Set the spectrofluorometer to the appropriate wavelengths for monitoring the formation of the 8-azaguanosine product. Excitation: 310 nm , Emission: 360 nm .[4]

    • Set the cuvette holder temperature to 25°C.

  • Assay Procedure:

    • To a 1 mL quartz cuvette, add 950 µL of Assay Buffer.

    • Add 8-azaGua to a final concentration of 50 µM.

    • Add R1P to a final concentration of 200 µM. Note: One substrate should be saturating while the other is varied to determine its Km.

    • Place the cuvette in the spectrofluorometer and allow it to equilibrate for 5 minutes.

    • Record a stable baseline fluorescence for 60 seconds.

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of a suitable dilution of the PNP enzyme stock. Mix quickly but gently.

    • Immediately begin recording the fluorescence intensity over time for 5-10 minutes. A continuous increase in fluorescence indicates the formation of the highly fluorescent 8-azaguanosine anion.[4]

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the slope of the linear portion of the fluorescence increase versus time plot.

    • To convert the rate from fluorescence units/min to M/min, a standard curve must be generated using known concentrations of the product, 8-azaguanosine.

    • Repeat the assay at varying concentrations of one substrate (e.g., 8-azaGua) while keeping the other (R1P) at a saturating concentration.

    • Plot the calculated initial velocities (v₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[6]

Self-Validation and Controls:

  • No Enzyme Control: Run a full reaction mixture without adding PNP to ensure there is no spontaneous increase in fluorescence.

  • No Substrate Control: Run the reaction with the enzyme but without one of the substrates (either 8-azaGua or R1P) to confirm that both are required for the reaction.

Application II: Characterizing Protein-Ligand Binding

The change in the fluorescence of an this compound derivative upon binding to a protein can be used to quantify binding affinity (Kd). Binding to the often non-polar environment of a protein's active site typically enhances the probe's fluorescence quantum yield and may cause a blue or red shift in its emission spectrum.[1]

cluster_bound Bound State Probe_Free This compound Probe (Low Fluorescence) Complex Protein-Probe Complex (High Fluorescence) Probe_Free->Complex Binding Event Protein_Free Target Protein Protein_Free->Complex

Caption: Principle of a fluorescence-based binding assay.
Protocol: Determination of Binding Affinity (Kd) by Fluorescence Titration

This protocol provides a general framework for measuring the dissociation constant (Kd) of a protein-ligand interaction using an this compound probe.

Materials:

  • Spectrofluorometer.

  • Purified target protein of known concentration.

  • This compound ligand (e.g., an 8-azaadenosine derivative for an adenosine receptor).

  • Binding Buffer: A buffer appropriate for protein stability and activity (e.g., PBS or Tris-HCl, pH 7.4).

Methodology:

  • Determine Optimal Excitation/Emission Wavelengths:

    • Scan the emission spectrum of a low concentration of the this compound ligand in the Binding Buffer.

    • Scan the emission spectrum of the ligand in the presence of a saturating concentration of the target protein.

    • Identify the emission wavelength that gives the largest change in fluorescence intensity upon binding.

  • Fluorescence Titration:

    • Prepare a solution of the this compound ligand in the Binding Buffer at a fixed concentration (ideally at or below the expected Kd). Place it in a fluorescence cuvette.

    • Measure the initial fluorescence (F₀).

    • Perform a serial titration by adding small aliquots of a concentrated stock of the target protein to the cuvette. Mix thoroughly after each addition.

    • Record the fluorescence intensity (F) after each addition until the signal no longer changes, indicating saturation.

    • Crucial Note: Correct for dilution by multiplying each fluorescence reading by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of protein added.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F₀) for each protein concentration.

    • Plot ΔF as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a one-site binding equation to determine the Kd: ΔF = (ΔF_max * [P]) / (K_d + [P]) where ΔFmax is the maximum fluorescence change at saturation and [P] is the concentration of the protein.

Self-Validation and Controls:

  • Buffer Titration Control: Titrate the ligand solution with the buffer used to dissolve the protein to ensure that the observed fluorescence change is not due to dilution or buffer components.

  • Non-binding Protein Control: Perform the titration with a non-related protein (e.g., BSA) to demonstrate the specificity of the binding interaction.

Application III: Probing Nucleic Acid Environments

Incorporating this compound nucleosides into synthetic DNA or RNA oligonucleotides creates powerful site-specific probes. The fluorescence of an this compound within a nucleic acid strand is sensitive to stacking interactions, conformation (e.g., B-form vs. Z-form DNA), and the binding of proteins or small molecules. For instance, 8-azaGua can be used as a probe to determine the ionic state of catalytic guanine residues within structured RNAs like ribozymes.[1] This application requires specialized synthesis of the modified oligonucleotides but offers unparalleled insight into local nucleic acid dynamics.

References

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. PubMed, PMID: 25124808. [Link]

  • Wierzchowski, J., Głowacka, I., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1294(2), 169-182. [Link]

  • Da Settimo, F., Marini, A. M., Taliani, S., & Cosimelli, B. (2009). This compound nucleus: a versatile scaffold for different targets. Mini-reviews in medicinal chemistry, 9(12), 1367–1378. [Link]

  • Kierdaszuk, B., Modrak-Wójcik, A., & Wierzchowski, J. (2019). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 24(23), 4230. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. [Link]

  • Sanyal, N. K., Ojha, R. P., & Roychoudhury, M. (1987). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 12(2), 133-142. [Link]

  • Benassi, E., et al. (2021). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry, 19(44), 9675-9685. [Link]

  • Benassi, E., et al. (2021). Photophysics, photochemistry and bioimaging application of this compound derivatives. PubMed, PMID: 34734607. [Link]

  • Wierzchowski, J., & Shugar, D. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. ResearchGate. [Link]

  • Wierzchowski, J. (2020). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase – A Mini-Review. ResearchGate. [Link]

  • Wierzchowski, J., & Shugar, D. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed, PMID: 32545587. [Link]

  • National Center for Biotechnology Information (n.d.). 8-Azaguanine. PubChem Compound Database. [Link]

  • Li, Y., et al. (2021). A fluorescent probe for rapid detection of low concentration mercury ions and its application in biological cells. Analytical Methods, 13(1), 35-40. [Link]

  • JASCO (2022). Enzyme kinetics probed by fluorescence spectroscopy. JASCO Global. [Link]

  • Shortridge, M. D., et al. (2008). Estimating protein-ligand binding affinity using high-throughput screening by NMR. Journal of combinatorial chemistry, 10(6), 948–958. [Link]

  • Gathiaka, S., et al. (2016). Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation. Journal of computer-aided molecular design, 30(3), 239–254. [Link]

  • Gao, J., & Skolnick, J. (2009). Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale. PLoS Computational Biology, 5(12), e1000578. [Link]

  • Sankaranarayanan, N. V. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]

  • Wang, J., et al. (2025). Learning Protein-Ligand Binding in Hyperbolic Space. arXiv. [Link]

Sources

Application Note: 8-Azapurine in Enzymatic Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the application of 8-azapurines in enzymatic research and early-stage drug development. 8-azapurines are purine isosteres where the carbon at position 8 is replaced by a nitrogen atom. This substitution confers unique physicochemical properties, most notably intrinsic fluorescence, making them powerful tools for enzymology.[1][2] This document details their use as fluorescent probes for real-time kinetic analysis, as enzyme inhibitors, and as scaffolds for developing potent transition-state analogues. We provide field-proven, step-by-step protocols for key applications, including the continuous monitoring of purine nucleoside phosphorylase (PNP) and the determination of inhibitor potency (IC₅₀), grounded in authoritative scientific principles.

Introduction: The Unique Advantages of the 8-Azapurine Scaffold

The Concept of Bioisosterism: An Isomorphic Purine Analogue

In medicinal chemistry and chemical biology, the ability to substitute one atom or group for another with similar physical or chemical properties—a concept known as bioisosterism—is a cornerstone of rational drug design. The this compound scaffold is a classic example, where the C(8)-H group of a natural purine (like adenine or guanine) is replaced by a nitrogen atom.[1][3] This subtle change results in a molecule that is "isomorphic" or "isosteric," meaning it has a similar size and shape to the natural purine.[1][2][3] Consequently, many enzymes involved in purine metabolism and signaling can recognize and bind this compound derivatives, often substituting them for their natural counterparts in biochemical processes.[2][4] This mimicry is the foundation of their utility in enzymatic research.

cluster_0 Natural Purine (Guanine) cluster_1 This compound Analogue (8-Azaguanine) cluster_2 Guanine Azaguanine A Isosteric Replacement (C-H → N) B Similar Size & Shape C Enzyme Recognition

Caption: Bioisosteric relationship between guanine and its 8-aza analogue.

Key Physicochemical Property: Intrinsic, Environment-Sensitive Fluorescence

Unlike their natural purine counterparts, which have very low fluorescence yields, many 8-azapurines exhibit significant, pH-dependent fluorescence in aqueous solutions at room temperature.[1][2][3] This property is exceptionally valuable. It transforms the this compound from a simple structural mimic into a dynamic reporter molecule. When an this compound derivative binds to an enzyme's active site or is chemically modified during a reaction, its local microenvironment changes. This change can alter its fluorescence properties (intensity, emission wavelength), providing a direct, real-time spectroscopic signal of the enzymatic event. This eliminates the need for coupled assays or labeled substrates, enabling cleaner, more direct kinetic measurements, even in complex mixtures like crude cell homogenates.[1][2][4]

Core Applications in Enzymology

As Fluorescent Probes for Continuous Kinetic Analysis

The intrinsic fluorescence of 8-azapurines allows researchers to continuously monitor enzyme activity. A prime example is the use of 8-azaguanine with Purine Nucleoside Phosphorylase (PNP).[1][5] PNP catalyzes the reversible phosphorolysis of purine nucleosides. Using 8-azaguanine as a substrate in the reverse reaction (synthesis of the nucleoside from the base and ribose-1-phosphate), the reaction progress can be monitored by the change in fluorescence as the base is consumed and the nucleoside is formed.[1] This provides a powerful tool for studying enzyme kinetics and screening for inhibitors without radioactive labels.

As Enzyme Inhibitors and Mechanistic Probes

Because they mimic natural purines, this compound derivatives can act as competitive inhibitors for a wide range of enzymes. They bind to the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's function. This has been exploited to develop inhibitors for various therapeutic targets, including:

  • Xanthine Oxidase: Involved in gout and hyperuricemia.[6]

  • Adenosine Deaminase: A target in immunology and oncology.[6]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and targets for cancer therapy.[7]

  • P2Y12 Receptors: Important for platelet aggregation and a target for anti-thrombotic drugs.[8][9]

The versatility of the this compound nucleus makes it a valuable scaffold in drug discovery.[6]

G E Enzyme (Active Site) ES Enzyme- Substrate Complex E->ES Binds EI Enzyme- Inhibitor Complex (Inactive) E->EI Binds S Substrate (Purine) I Inhibitor (this compound) ES->E Releases P Product ES->P Reaction EI->E Releases

Caption: Competitive inhibition of an enzyme by an this compound analogue.

As Transition-State Analogues

A sophisticated application of the this compound scaffold is in the design of transition-state analogues. These molecules mimic the high-energy, unstable transition state of a substrate as it undergoes enzymatic conversion.[10] According to theory, enzymes bind most tightly to this transition state.[10] By creating a stable molecule that resembles it, exceptionally potent and specific inhibitors can be developed. The 8-aza-immucillins are a powerful example, designed as transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP) with dissociation constants in the picomolar range, making them some of the most powerful enzyme inhibitors ever reported.[11]

Experimental Design & Protocols

General Considerations
  • Reagent Purity: Ensure this compound derivatives are of high purity. Purity can be confirmed by HPLC and NMR.

  • Buffer Selection: Since this compound fluorescence is pH-sensitive, use a well-buffered solution and maintain consistent pH across all experiments.[1][3]

  • Instrumentation: A fluorescence plate reader or cuvette-based fluorometer with wavelength selection for excitation and emission is required.

  • Safety: Treat all this compound derivatives as potentially cytotoxic and handle them with appropriate personal protective equipment (PPE).[12]

Protocol 1: Continuous Monitoring of Purine Nucleoside Phosphorylase (PNP) Activity using 8-Azaguanine

Principle: This protocol leverages the intrinsic fluorescence of 8-azaguanine to monitor the reverse (synthetic) reaction of PNP. The consumption of 8-azaguanine and the formation of its corresponding nucleoside lead to a measurable change in fluorescence, providing a real-time kinetic trace of the reaction.[1][5]

Materials:

  • Recombinant Purine Nucleoside Phosphorylase (PNP)

  • 8-Azaguanine

  • α-D-Ribose-1-phosphate (R1P)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-azaguanine in 100 mM NaOH. Determine the precise concentration spectrophotometrically.

    • Prepare a 100 mM stock solution of R1P in ultrapure water.

    • Prepare a stock solution of PNP of known concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures by adding components in the following order (for a final volume of 200 µL):

      • Assay Buffer

      • 8-Azaguanine (to a final concentration of 50-200 µM)

      • R1P (to a final concentration of 1-5 mM)

    • Include a "no enzyme" control well for background subtraction.

  • Initiate Reaction & Data Acquisition:

    • Set the plate reader to the optimal excitation and emission wavelengths for 8-azaguanine (e.g., Excitation ~305 nm, Emission ~370 nm; these should be optimized for your instrument).[5]

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of PNP enzyme to each well to achieve the desired final concentration.

    • Immediately begin kinetic reading, acquiring fluorescence data every 30-60 seconds for 15-30 minutes.

  • Causality and Validation:

    • Why this order of addition? The enzyme is added last to ensure all other components are mixed and the reaction starts simultaneously across all wells upon its addition.

    • Why the "no enzyme" control? This is critical to account for any non-enzymatic degradation of substrates or background fluorescence, ensuring the observed signal change is due to PNP activity.

    • Self-Validation: The reaction rate should be proportional to the concentration of the enzyme added. Run the assay with two different concentrations of PNP; a doubling of enzyme should result in a doubling of the initial reaction rate.

Protocol 2: Determination of IC₅₀ for an this compound-based Inhibitor

Principle: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This protocol describes a method to determine the IC₅₀ of a test compound using a suitable enzyme assay (which could be the PNP assay above or another relevant assay).

Materials:

  • Target Enzyme and its Substrate(s)

  • This compound test compound (inhibitor)

  • Assay Buffer

  • DMSO (for dissolving inhibitor)

  • 96-well plates and appropriate plate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare a high-concentration stock solution of the this compound inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the inhibitor in DMSO. Then, make intermediate dilutions in the assay buffer. This two-step dilution minimizes the final DMSO concentration.

  • Assay Setup:

    • Design the plate layout to include:

      • 100% Activity Control: Wells with enzyme, substrate, and buffer + DMSO (no inhibitor).

      • 0% Activity Control (Background): Wells with substrate and buffer + DMSO (no enzyme).

      • Inhibitor Wells: Wells with enzyme, substrate, and varying concentrations of the this compound inhibitor.

    • Add buffer, enzyme, and the serially diluted inhibitor (or DMSO for controls) to the wells. Allow them to pre-incubate for 10-15 minutes at the assay temperature.

  • Initiate Reaction:

    • Start the reaction by adding the substrate to all wells simultaneously (using a multichannel pipette).

    • Measure the reaction progress over time using the appropriate detection method (e.g., fluorescence, absorbance).

  • Causality and Validation:

    • Why pre-incubate the enzyme and inhibitor? This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for measuring competitive inhibition accurately.

    • Why keep DMSO concentration constant? High concentrations of DMSO can inhibit enzymes. By ensuring every well (including the 100% activity control) has the same final DMSO concentration (typically ≤1%), any effect of the solvent is normalized across the experiment.

    • Self-Validation: The IC₅₀ value should be independent of the enzyme concentration used (for true competitive inhibitors). However, the measured rates will change. The substrate concentration should ideally be at or near its Km value for sensitive IC₅₀ determination.[13][14]

Data Analysis and Interpretation

Analyzing Fluorescence-Based Kinetic Data

From Protocol 1, plot fluorescence vs. time for each reaction. The initial rate (v₀) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of product per minute using a standard curve if absolute quantification is needed.

Calculating and Interpreting IC₅₀ Values
  • For each inhibitor concentration from Protocol 2, calculate the initial reaction rate (v₀).

  • Normalize the data by calculating the percent inhibition for each concentration: % Inhibition = 100 * (1 - (v_inhibitor - v_background) / (v_no_inhibitor - v_background))

  • Plot % Inhibition vs. log[Inhibitor].

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve. The IC₅₀ is the concentration of inhibitor at which the curve crosses 50% inhibition.

Table 1: Example Data Layout for IC₅₀ Determination

[Inhibitor] (µM) log[Inhibitor] Raw Rate (RFU/min) % Inhibition
0 (No Inhibitor) - 5000 0%
0 (No Enzyme) - 100 -
0.01 -2.00 4800 4.1%
0.1 -1.00 4100 18.4%
1 0.00 2550 50.0%
10 1.00 900 83.7%

| 100 | 2.00 | 250 | 96.9% |

Broader Applications in Drug Development

The this compound scaffold is more than just a research tool; it is a "privileged scaffold" in medicinal chemistry. Its ability to interact with numerous purine-binding enzymes and receptors has led to its incorporation into a wide array of therapeutic candidates.[6] Beyond simple inhibition, derivatives have been synthesized to act as antiviral agents, antitumor agents, and modulators of cell signaling pathways.[1][6][15] The fundamental enzymatic research described here provides the crucial first step: identifying a biological target and a chemical starting point for these more complex drug discovery campaigns.

References

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • National Center for Biotechnology Information (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. PubMed. [Link]

  • Wierzchowski, J., et al. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular Omics, Oxford Academic. [Link]

  • Miles, R. W., et al. (2003). 8-Aza-immucillins as transition-state analogue inhibitors of purine nucleoside phosphorylase and nucleoside hydrolases. Journal of Medicinal Chemistry, 46(1), 155-160. [Link]

  • Wierzchowski, J., et al. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. [Link]

  • Wielgus-Kutrowska, B., et al. (2018). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 23(9), 2369. [Link]

  • Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini-Reviews in Medicinal Chemistry, 9(12), 1367-1378. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 12(7), 1165-1175. [Link]

  • Da Settimo, A., et al. (1980). Synthesis and pharmacological activity of some 9-aryl-8-azapurine derivatives. Il Farmaco; edizione scientifica, 35(4), 298-307. [Link]

  • Zhang, H., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173-5177. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Publishing. [Link]

  • Nemshilov, A. A., et al. (2022). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry, 20(1), 107-117. [Link]

  • Montgomery, J. A., & Hewson, K. (1976). Analogues of 8-azainosine. Journal of Medicinal Chemistry, 19(8), 1027-1031. [Link]

  • Smith, J. D., & Matthews, R. E. (1957). The metabolism of 8-azapurines. The Biochemical Journal, 66(2), 323-333. [Link]

  • Voller, J., et al. (2010). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3883-3887. [Link]

  • ACS Publications (2003). 8-Aza-immucillins as Transition-State Analogue Inhibitors of Purine Nucleoside Phosphorylase and Nucleoside Hydrolases. Figshare. [Link]

  • Sanyal, N. K., et al. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(2), 111-123. [Link]

  • Smith, J. D., & Matthews, R. E. (1957). The metabolism of 8-azapurines. PMC - NIH. [Link]

  • Wikipedia. Transition state analog. [Link]

  • Shapiro, A. B. (2015). How do you determine (or decide) the amount of enzyme to be used for performing enzyme kinetics (michaelis menten)..? ResearchGate. [Link]

  • LibreTexts Biology (2022). 5.4: Enzyme Kinetics. [Link]

  • Al-Hatamleh, M. A. I., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education. [Link]

  • eGyanKosh (n.d.). ENZYME KINETICS. [Link]

  • LearnChemE (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to 8-Azapurine Labeling of Nucleic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The study of nucleic acid structure, function, and dynamics is fundamental to molecular biology and drug discovery. Chemical labeling provides an indispensable toolkit for visualizing and manipulating RNA and DNA. Among the various labeling agents, 8-azapurines represent a unique class of purine analogs that are isosteric to their natural counterparts, adenine and guanine. This structural similarity often allows them to be seamlessly integrated into biochemical pathways and substitute for canonical bases in nucleic acids.[1][2] Many 8-azapurine derivatives possess intrinsic fluorescence, offering a direct and minimally perturbative method for probing nucleic acid environments without the need for bulky external fluorophores.[3] This guide provides a comprehensive overview of the scientific principles behind this compound labeling, detailed protocols for both in vitro enzymatic incorporation and in vivo metabolic labeling, and critical insights into the applications of this powerful technology.

Part 1: Scientific Principles of this compound Labeling

The Isosteric Advantage and Mechanisms of Incorporation

8-azapurines are structural analogs of purines where the carbon atom at position 8 is replaced by a nitrogen atom. This subtle change preserves the overall size, shape, and hydrogen-bonding face of the molecule, allowing it to be recognized by many of the enzymes that process natural purines.[1][2] This "isosteric" nature is the key to their utility as labeling agents. Incorporation into nucleic acids can be achieved through two primary strategies: metabolic labeling in living cells and direct enzymatic incorporation in in vitro systems.

Metabolic Labeling (in vivo): In a cellular context, this compound bases or nucleosides can be supplied to the culture medium. For example, 8-azaguanine, a well-studied antimetabolite, is taken up by cells and processed through the purine salvage pathway.[4][5] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) converts the base into 8-azaguanosine monophosphate (azaGMP).[6] Cellular kinases then further phosphorylate this intermediate to the triphosphate form, 8-azaguanosine triphosphate (8-azaGTP). This analog triphosphate is then used by cellular RNA polymerases as a substrate for transcription, resulting in the incorporation of 8-azaguanine into nascent RNA transcripts.[7][8]

Enzymatic Labeling (in vitro): For controlled, cell-free synthesis of labeled nucleic acids, this compound ribonucleoside triphosphates (e.g., 8-azaGTP) can be directly added to an in vitro transcription reaction.[9][10] Bacteriophage RNA polymerases, such as T7, T3, and SP6, efficiently recognize 8-azaGTP as a substrate and incorporate it into the growing RNA chain opposite cytosine residues in the DNA template.[9][10] This method provides precise control over the sequence and labeling density of the resulting RNA molecule.

G cluster_0 Metabolic Labeling (In-Cell) cluster_1 Enzymatic Labeling (In Vitro) A 8-Azaguanine (External Supply) B Cellular Uptake A->B C azaGMP (via HGPRTase) B->C D 8-azaGTP (via Kinases) C->D E Cellular RNA Polymerase D->E F Labeled Cellular RNA E->F G 8-azaGTP (Direct Supply) H T7 RNA Polymerase + DNA Template + other NTPs G->H I Labeled RNA Transcript H->I

Caption: Pathways for this compound incorporation into RNA.

Properties and Key Applications

The incorporation of 8-azapurines imparts unique functionalities to nucleic acids, opening avenues for diverse applications in research and drug development.

  • Intrinsic Fluorescence: Unlike their canonical counterparts, which are virtually non-emissive, many this compound nucleosides exhibit significant fluorescence in aqueous solutions.[3][11] This property allows for the direct detection and analysis of labeled nucleic acids without the need for secondary tags. The fluorescence of 8-azaguanine (8-azaG) is particularly noteworthy as it is highly sensitive to the local environment and pH.[9][10] Its fluorescence quantum yield is high when the N1 position is deprotonated but decreases significantly upon protonation.[9][10] This feature makes 8-azaG an exceptional probe for studying nucleobase ionization states within structured RNAs, which is critical for understanding the mechanisms of RNA enzymes (ribozymes).[9][10]

  • Minimal Structural Perturbation: Because 8-azapurines are isosteric with natural purines, their incorporation generally does not significantly alter the structure or stability of nucleic acids.[9][10] Studies have shown that replacing guanine with 8-azaG does not alter the melting temperature of base-paired RNA, indicating that stacking and hydrogen bonding interactions remain largely intact.[9][10] This makes them superior probes compared to bulky fluorophores that can disrupt local structure and function.

  • Photocrosslinking: Photo-affinity labeling is a powerful technique for identifying direct RNA-protein or RNA-RNA interactions in their native context. While aryl azides and diazirines are common photoreactive groups, the 8-aza position on the purine ring offers a site for modification with photo-activatable moieties. For instance, 8-azidoadenosine has been used for UV-induced photo-crosslinking.[12] Upon irradiation with UV light, the azide group forms a highly reactive nitrene intermediate that covalently crosslinks to interacting molecules in close proximity, enabling the capture of transient or weak interactions.

  • Antimetabolite and Therapeutic Research: The incorporation of 8-azapurines, particularly 8-azaguanine, into cellular RNA disrupts normal nucleic acid metabolism and protein synthesis, leading to cytotoxicity.[4][5] This antineoplastic activity has made 8-azaguanine a subject of cancer research for decades.[6][7] Understanding the protocols for its incorporation and the resulting cellular effects is therefore highly relevant for professionals in drug development and cancer biology.

Part 2: Experimental Protocols

Protocol 1: In Vitro Labeling of RNA with 8-Azaguanosine via T7 Transcription

This protocol describes the synthesis of an RNA transcript with site-specific incorporation of 8-azaguanosine using T7 RNA polymerase. This method is ideal for generating probes for biophysical studies, structural biology, and enzyme kinetics.

Causality Behind Choices:

  • T7 RNA Polymerase: Highly active and specific for its promoter, ensuring high yields of the desired transcript. It is also known to tolerate modified NTPs like 8-azaGTP.[9][10]

  • GTP:8-azaGTP Ratio: The ratio of canonical GTP to 8-azaGTP is critical. A lower ratio of 8-azaGTP ensures minimal incorporation for probing specific sites, while a higher ratio can be used for more extensive labeling. We start with a 3:1 ratio as a robust baseline.

  • RNase Inhibitor: Essential to prevent degradation of the newly synthesized RNA by contaminating ribonucleases.

  • DNase I Treatment: Crucial for removing the DNA template, which would otherwise interfere with downstream applications and quantification.

  • Spin Column Purification: A rapid and effective method for removing unincorporated NTPs, enzymes, and salts, yielding high-purity RNA suitable for most applications.[13]

G A 1. Assemble Reaction (DNA Template, Buffers, NTPs, 8-azaGTP, RNase Inhibitor) B 2. Add T7 RNA Polymerase to Initiate Transcription A->B C 3. Incubate at 37°C (2-4 hours) B->C D 4. Add DNase I to Digest Template C->D E 5. Incubate at 37°C (15-20 minutes) D->E F 6. Purify RNA (Spin Column) E->F G 7. Elute & Quantify (UV-Vis Spectrophotometry) F->G H 8. Assess Integrity (Denaturing PAGE) G->H

Caption: Workflow for in vitro RNA labeling with 8-azaguanosine.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest (1 µg)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • 100 mM ATP, CTP, UTP solutions

  • 100 mM GTP solution

  • 100 mM 8-azaguanosine-5'-triphosphate (8-azaGTP) solution

  • RNase Inhibitor (e.g., 40 U/µL)

  • RNase-free DNase I (e.g., 1 U/µL)

  • Nuclease-free water

  • RNA purification spin column kit

  • 0.5 M EDTA

Step-by-Step Methodology:

  • Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in order.

    Reagent Volume (for 20 µL rxn) Final Concentration
    Nuclease-free water to 20 µL -
    10x Transcription Buffer 2 µL 1x
    100 mM ATP, CTP, UTP 2 µL of each 10 mM each
    100 mM GTP 0.5 µL 2.5 mM
    100 mM 8-azaGTP 1.5 µL 7.5 mM
    Linearized DNA Template X µL 0.5-1 µg
    RNase Inhibitor 1 µL 2 U/µL
    T7 RNA Polymerase 2 µL -

    Note: The GTP:8-azaGTP ratio is 1:3. This can be adjusted as needed.

  • Transcription: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction tube. Mix gently and incubate at 37°C for 15 minutes.

  • Reaction Stop: Add 2 µL of 0.5 M EDTA to stop the reaction.

  • Purification: Purify the labeled RNA using an appropriate RNA cleanup spin column kit, following the manufacturer's protocol. Elute the RNA in 30-50 µL of nuclease-free water.

  • Quantification and QC:

    • Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide gel (Urea-PAGE) and visualizing with an appropriate stain (e.g., SYBR Gold).

Protocol 2: Metabolic Labeling of Cellular RNA with 8-Azaguanine

This protocol outlines the procedure for incorporating 8-azaguanine into the RNA of cultured mammalian cells. This approach is used to study the effects of the analog on cellular processes or to label cellular RNA for subsequent analysis.

Causality Behind Choices:

  • Solubilization: 8-azaguanine has low aqueous solubility and is typically dissolved in DMSO to create a concentrated stock solution.[5]

  • Concentration and Time: 8-azaguanine is cytotoxic.[4] Therefore, it is critical to perform a dose-response and time-course experiment to find the optimal conditions that provide sufficient labeling without inducing widespread cell death. Concentrations typically range from 10 µM to 100 µM.[4]

  • RNA Extraction: A robust extraction method like a Trizol-based reagent is required to efficiently lyse cells and purify high-quality total RNA, free from protein and DNA contamination.[14]

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 8-Azaguanine powder (CAS 134-58-7)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Total RNA extraction kit or Trizol reagent

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 8-azaguanine by dissolving it in anhydrous DMSO. Gentle warming may be required. Store the stock solution in small aliquots at -20°C.

  • Cell Culture: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow them to 70-80% confluency under standard conditions.

  • Labeling:

    • On the day of the experiment, dilute the 8-azaguanine stock solution into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 10 µM, 25 µM, 50 µM).

    • Aspirate the old medium from the cells and replace it with the 8-azaguanine-containing medium. Include a vehicle control (DMSO only).

    • Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining 8-azaguanine.

    • Proceed immediately to RNA extraction.

  • RNA Extraction: Lyse the cells directly in the culture dish by adding Trizol reagent or the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

  • Quantification and QC:

    • Determine the concentration and purity (A260/A280 and A260/A230 ratios) of the extracted RNA using a spectrophotometer.

    • Assess RNA integrity by checking for intact 28S and 18S ribosomal RNA bands using an Agilent Bioanalyzer or by agarose gel electrophoresis.

ParameterRecommended Starting Conditions for Cell Labeling
Cell Line HeLa, MOLT-3, CEM
8-Azaguanine Concentration 10 µM - 100 µM[4]
Incubation Time 4 - 24 hours
Vehicle Control DMSO at the same final concentration as the highest 8-azaguanine dose
Readout Cell Viability (e.g., MTT assay), RNA Integrity, Downstream functional assays

Part 3: Technical Considerations and Troubleshooting

  • Efficiency of Incorporation: In cell-based assays, the efficiency of 8-azaguanine incorporation is highly dependent on the activity of the HGPRT enzyme.[6] Cell lines deficient in HGPRT will be resistant to 8-azaguanine and will not incorporate the label. For in vitro transcription, polymerase tolerance can vary, and optimizing the ratio of 8-azaGTP to GTP may be necessary.

  • Fluorescence Quenching: The fluorescence of 8-azaG is significantly quenched when it is incorporated into a stable, base-paired duplex.[9][10] While this can be a useful tool for studying conformational changes, it is an important consideration when designing experiments that rely on fluorescence intensity as a primary readout.

  • Cytotoxicity: Always perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with metabolic labeling experiments. High concentrations or long incubation times with 8-azaguanine can induce apoptosis or necrosis, confounding the interpretation of results.[4]

  • Functional Validation: Despite being minimally perturbative, it is best practice to validate that the labeled nucleic acid retains its biological function. For example, if labeling an mRNA, confirm that it can still be translated. If labeling a ribozyme, verify that its catalytic activity is comparable to the unlabeled version.

Conclusion

This compound labeling is a versatile and powerful strategy for investigating the biology of nucleic acids. The isosteric and fluorescent properties of these analogs provide a unique window into the structure, dynamics, and interactions of RNA and DNA. By following the detailed protocols and considering the key technical points outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this technology to advance their understanding of fundamental biological processes and explore new therapeutic avenues.

References

  • Wierzchowski, J., et al. (2013). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules. Available at: [Link]

  • Montgomery, J. A., & Hewson, K. (1976). Analogs of 8-azainosine. Journal of Medicinal Chemistry. Available at: [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems. Available at: [Link]

  • Stepchenko, V. A., et al. (2012). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Synlett. Available at: [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. Available at: [Link]

  • Beaudoin, J. D., & Perreault, J. P. (2007). 8-Azaguanine reporter of purine ionization states in structured RNAs. Bioconjugate Chemistry. Available at: [Link]

  • Beaudoin, J. D., & Perreault, J. P. (2007). 8-Azaguanine reporter of purine ionization states in structured RNAs. PubMed. Available at: [Link]

  • Gaur, R. K., et al. (2018). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. RSC Chemical Biology. Available at: [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular Omics. Available at: [Link]

  • Bennett, L. L., Jr., & Allan, P. W. (1976). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Cancer Research. Available at: [Link]

  • Wolski, K., et al. (2020). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Warren, C. J., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS Chemical Biology. Available at: [Link]

  • Friedkin, M. (1954). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available at: [Link]

  • Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences. Available at: [Link]

  • Kawata, K., et al. (2021). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA. Available at: [Link]

  • Weber, L. M., et al. (2018). Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry. Biochemistry. Available at: [Link]

  • Matthews, R. E. (1955). The metabolism of 8-azapurines. Journal of General Microbiology. Available at: [Link]

  • Cook, P. D., et al. (1981). Azapurine nucleosides. 3. Synthesis of 7-(.beta.-D-ribofuranosyl)imidazo[4,5-d]-.gamma.-triazin-4-one (2-azainosine) and related derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • E. coli Genome Project. (2007). RNA Labeling Protocol. Retrieved from [Link]

  • Current Protocols in Molecular Biology. (2008). Synthesis and Labeling of RNA In Vitro. PMC. Available at: [Link]

  • Das, R., et al. (2015). Native purification and labeling of RNA for single molecule fluorescence studies. Methods. Available at: [Link]

  • E. coli Genome Project. (2007). RNA Labeling Protocol (PDF). Retrieved from [Link]

  • Protocols.io. (2019). DNA/RNA Radiolabeling Protocol. Retrieved from [Link]

  • Wang, T., et al. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. Cell Proliferation. Available at: [Link]

  • Smith, E., & De-la-cruz, H. (2014). Photocrosslinking approaches to interactome mapping. Biochemical Journal. Available at: [Link]

  • Beaudoin, J. D., et al. (2003). Restricting the conformational heterogeneity of RNA by specific incorporation of 8-bromoguanosine. Nucleic Acids Research. Available at: [Link]

  • Kim, K. K., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules. Available at: [Link]

  • Prestwich, G. D., & De-la-cruz, H. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Available at: [Link]

  • Prescott, D. M., et al. (1971). Characterization of rapidly labeled RNA in Tetrahymena pyriformis. Experimental Cell Research. Available at: [Link]

Sources

Applications of 8-Azapurines in Antiviral Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 8-Azapurines

In the landscape of antiviral drug discovery, purine nucleoside analogs represent a cornerstone of therapeutic intervention. Among these, the 8-azapurine scaffold (formally known as v-triazolo[4,5-d]pyrimidine) has emerged as a particularly versatile platform for developing novel antiviral agents.[1] These compounds are structural mimics of the natural purines, adenine and guanine, but with a critical substitution of a nitrogen atom for the carbon at position 8 of the purine ring. This subtle yet profound alteration allows them to function as potent antimetabolites, strategically interfering with the machinery that viruses hijack for their replication.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanisms of action, a survey of the antiviral spectrum, and detailed, field-proven protocols for evaluating the efficacy of this compound derivatives.

Section 1: The Core Mechanism of Action - A Dual-Pronged Attack

The antiviral activity of 8-azapurines is not rooted in a single effect but rather in a coordinated disruption of viral and cellular processes essential for viral propagation. The mechanism can be understood as a dual-pronged attack initiated upon cellular uptake.

Once inside a host cell, an this compound, such as 8-azaguanine, is recognized by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] This enzyme metabolizes it into its corresponding monophosphate nucleotide analog, 8-azaguanosine monophosphate (azaGMP).[2] From this activated state, two primary inhibitory pathways diverge:

  • Depletion of Guanine Nucleotide Pools: The azaGMP analog acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanosine monophosphate (GMP).[2][3] By choking off the supply of GMP, and subsequently guanosine triphosphate (GTP), the cell's (and therefore the virus's) essential building blocks for RNA and DNA synthesis are severely depleted. This creates a state of nucleotide starvation that effectively stalls viral genome replication.

  • Generation of Fraudulent Nucleic Acids: The monophosphate form can be further phosphorylated by cellular kinases to its triphosphate derivative (azaGTP). This fraudulent nucleotide can then be mistakenly incorporated into growing RNA chains by viral or cellular polymerases.[4] The presence of this unnatural base within the RNA transcript disrupts its structure and function, leading to impaired RNA processing, inhibition of protein synthesis, and the production of non-functional viral components.[2][4]

Mechanism_of_Action cluster_cell Host Cell cluster_outside AP This compound (e.g., 8-Azaguanine) HGPRT HGPRT AP->HGPRT Enters Cell azaGMP 8-Aza-GMP (azaGMP) HGPRT->azaGMP Activation IMPDH IMPDH azaGMP->IMPDH Inhibition Kinases Cellular Kinases azaGMP->Kinases GMP Guanine Nucleotide Pool (GMP, GTP) IMPDH->GMP Replication Viral Genome Replication GMP->Replication Required for azaGTP 8-Aza-GTP (azaGTP) Kinases->azaGTP Polymerase Viral/Host RNA Polymerase azaGTP->Polymerase Substrate RNA Fraudulent Viral RNA Polymerase->RNA Incorporation Proteins Viral Protein Synthesis RNA->Proteins Disruption

Caption: Dual mechanism of this compound antiviral activity.

Section 2: Antiviral Spectrum and Documented Efficacy

The this compound scaffold has demonstrated a broad range of antiviral activities, with specific derivatives showing potent inhibition of diverse viral families.

Retroviruses: A Unique Mechanism Against HIV

8-Azapurines exhibit a particularly interesting and potent mechanism against Human Immunodeficiency Virus (HIV). Beyond the general antimetabolite effects, compounds like 8-azaguanine are potent inhibitors of HIV-1 replication by specifically altering viral RNA processing.[5][6] In the late stages of the HIV life cycle, the viral Rev protein is crucial for exporting unspliced (US) and singly spliced (SS) viral RNAs from the nucleus to the cytoplasm for the translation of structural proteins. 8-azaguanine treatment has been shown to induce oversplicing of the HIV-1 pre-mRNA and, critically, to cause the cytoplasmic accumulation of the Rev protein.[6] This mislocalization of Rev prevents it from functioning correctly, effectively sequestering the US and SS viral RNAs within the nucleus and blocking the production of new virions.[5][6] This represents a distinct mechanism not targeted by many current antiretroviral therapies.

Herpesviruses and DNA Viruses

Acyclic nucleotide analogs derived from 8-azapurines have shown significant activity against several herpesviruses. For instance, 9-(S)-HPMP-8-azaadenine and PME-8-azaguanine are active against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV).[7][8] The mechanism for these DNA viruses is believed to be more aligned with the classical role of nucleotide analogs: following conversion to the triphosphate form, they compete with natural nucleotides for incorporation by the viral DNA polymerase, leading to chain termination.[9]

RNA Viruses: An Expanding Frontier

Recent research has highlighted the potential of 8-azapurines against a range of RNA viruses, including those of significant global concern.

  • Coronaviruses and Flaviviruses: A series of 8-aza Fluoroneplanocin derivatives were designed as dual-targeting agents. One compound, featuring an 8-aza-adenine base, demonstrated promising activity against SARS-CoV-2 (EC₅₀ = 12.2 μM) and Dengue virus (EC₅₀ = 37.4 μM) with no detectable cytotoxicity.[10] The proposed mechanism involves not only engagement with the viral RNA-dependent RNA polymerase (RdRp) but also inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme involved in cellular methylation reactions that are often co-opted by viruses.[10] The nitrogen at the 8-position was found to enhance binding to the RdRp active site.[10]

  • Other RNA Viruses: Various 8-aza-3-deazapurine nucleosides have shown activity against Coxsackie virus, while carbocyclic analogues of 2,6-diamino-8-azapurine were active against vaccinia virus.[11][12]

Quantitative Data Summary: Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of representative this compound derivatives against various viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of a compound's therapeutic window.

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
PME-8-azaguanine HIV-1MT-4~3.4>170>50[7][8]
(R)-PMP-8-azaguanine HIV-1MT-4~3.4>170>50[7]
(R)-8-aza-PMPG HIV-1MT-412>100>8.3[13]
9-(S)-HPMP-8-azaadenine HSV-1Vero~0.5 - 1.7>240>141[7]
9-(S)-HPMP-8-azaadenine VZVHEL~0.1 - 1.0>240>240[7]
8-aza Fluoroneplanocin (3a) SARS-CoV-2Vero E612.2>100>8.2[10]
8-aza Fluoroneplanocin (3a) Dengue VirusHuh-737.4>100>2.7[10]
Cyclopentenyl this compound (3) HIV-1MT-410.67>100>9.4[14]

Note: Values are converted from µg/mL where necessary for consistency. EC₅₀ (Effective Concentration 50%) and IC₅₀ (Inhibitory Concentration 50%) measure antiviral activity. CC₅₀ (Cytotoxic Concentration 50%) measures toxicity to host cells.

Section 3: Field-Proven Experimental Protocols

The evaluation of any potential antiviral compound is a systematic process. It begins with assessing the compound's toxicity to the host cells, followed by measuring its ability to inhibit viral replication. The workflow below outlines this critical path.

Experimental_Workflow Compound Synthesize/Acquire This compound Derivative Toxicity Protocol 1: Determine Cytotoxicity (CC₅₀) on Host Cells Compound->Toxicity Efficacy Protocol 2: Determine Antiviral Efficacy (EC₅₀) (e.g., CPE Reduction Assay) Compound->Efficacy SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Toxicity->SI Efficacy->SI Decision Proceed with Potent & Non-Toxic Compounds SI->Decision MoA Protocol 3: Mechanism of Action Studies (e.g., qRT-PCR, Microscopy) Decision->MoA If SI is high

Caption: Standard workflow for evaluating antiviral compounds.
Protocol 1: Cytotoxicity Assay (MTT Assay)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the this compound compound is toxic to the host cells that will be used for the infection assay. The MTT assay is a colorimetric method that measures cell metabolic activity, which is a proxy for cell viability.[15] This allows for the calculation of the CC₅₀ value.

Materials:

  • Host cell line appropriate for the virus (e.g., Vero for HSV, MT-4 for HIV).

  • Complete cell culture medium.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader (570 nm).

Methodology:

  • Cell Seeding: Seed the 96-well plate with host cells at a density that will result in ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well in 100 µL). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Protocol 2: Antiviral Efficacy (Cytopathic Effect Reduction Assay)

Causality: This assay directly measures the ability of the compound to protect cells from virus-induced death or morphological changes, known as the cytopathic effect (CPE).[16] It is a robust and widely used method for initial screening and determining the EC₅₀.

Materials:

  • All materials from Protocol 1.

  • Virus stock with a known titer (e.g., TCID₅₀/mL).

Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells as described in Protocol 1 and incubate overnight.

  • Experimental Setup: On the day of infection, prepare the following controls and experimental wells (in triplicate):

    • Cell Control: Cells + medium only (no virus, no compound).

    • Virus Control: Cells + virus (no compound).

    • Compound Toxicity Control: Cells + compound at each dilution (no virus).

    • Experimental Wells: Cells + virus + compound at each dilution.

  • Infection and Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium at 2x the final concentration.

    • Dilute the virus stock in culture medium to a concentration that will cause complete CPE in the virus control wells within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).

    • Remove the medium from the cells.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the diluted virus to the experimental and virus control wells. Add 50 µL of medium to the cell control and toxicity wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ until CPE is complete in the virus control wells (typically 48-72 hours).

  • CPE Visualization and Staining:

    • Visually inspect the wells under a microscope to assess the reduction in CPE.

    • To quantify, discard the medium and gently wash the cells with PBS.

    • Stain the remaining viable cells with a 0.1% Crystal Violet solution for 10-15 minutes.

    • Gently wash away the excess stain with water and allow the plate to dry.

  • Quantification:

    • Solubilize the stain in each well using methanol or another suitable solvent.

    • Read the absorbance on a plate reader at ~590 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Protocol 3: Mechanistic Assay (HIV-1 RNA Processing Analysis by qRT-PCR)

Causality: This protocol is designed to validate the specific mechanism of action of 8-azapurines against HIV-1 by quantifying the alteration in viral RNA splicing, as previously reported.[6] A reduction in unspliced (US) and singly spliced (SS) RNAs relative to multiply spliced (MS) RNAs indicates a disruption in RNA processing and transport.

Materials:

  • HIV-1 infected T-cell line (e.g., SupT1 cells chronically infected with an HIV-1 provirus).[6]

  • 8-azaguanine or other derivative.

  • RNA extraction kit (e.g., TRIzol).

  • Reverse transcriptase and cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers specific for HIV-1 US, SS, and MS RNA species, and a housekeeping gene (e.g., GAPDH).

Methodology:

  • Cell Treatment: Seed the infected T-cells in a 6-well plate. Treat the cells with the this compound compound at a non-toxic concentration (e.g., its EC₅₀ or 2x EC₅₀) and a DMSO vehicle control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure a DNase treatment step is included to remove any contaminating proviral DNA.

  • cDNA Synthesis: Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) from each sample using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for each cDNA sample using primers for US RNA, SS RNA, MS RNA, and the housekeeping gene.

    • Run the qPCR plate on a real-time PCR machine.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each target.

    • Normalize the Ct values of the viral RNA species to the housekeeping gene (ΔCt = Ct_target - Ct_GAPDH).

    • Calculate the relative change in RNA levels in the treated samples compared to the untreated control using the 2^(-ΔΔCt) method.

    • A significant decrease in the relative abundance of US and SS RNA in the treated sample compared to the control validates the proposed mechanism of action.

References

  • Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (1996). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry, 39(20), 4073–4089. [Link]

  • ACS Publications. (n.d.). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry. [Link]

  • Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (1996). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. [Link]

  • Canoa, P., González-Moa, M. J., Teijeira, M., Terán, C., Uriarte, E., Pannecouque, C., & De Clercq, E. (2006). Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of this compound. Chemical & Pharmaceutical Bulletin, 54(10), 1418–1420. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antiviral Activity of 8-Aza Fluoroneplanocin Derivatives Targeting SAH Hydrolase and Viral RdRp. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). 8-Aza and 5350150 inhibit HIV-1 replication by altering viral RNA processing. [Link]

  • O'Loughlin, T. L., Kaddis, Maldonado, R. A., & Tremblay, M. J. (2017). Characterization of novel inhibitors of HIV-1 replication that function via alteration of viral RNA processing and rev function. Nucleic Acids Research, 45(15), 8980–8994. [Link]

  • Vince, R., & Daluge, S. (1977). Synthesis and Antiviral Evaluation of Carbocyclic Analogues of Ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 20(7), 930-933. [Link]

  • Smee, D. F., et al. (1989). Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats. Antimicrobial Agents and Chemotherapy, 33(9), 1487–1491. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

  • Mikhailov, S. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Viruses. (2022). Targeting Viral Methyltransferases: An Approach to Antiviral Treatment for ssRNA Viruses. Viruses, 14(2), 379. [Link]

  • De la Cruz, M. J., et al. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Nucleic Acids Research: Molecular Medicine. [Link]

  • Franchetti, P., Sheikha, G. A., Cappellacci, L., Grifantini, M., De Montis, A., Piras, G., Loi, A. G., & La Colla, P. (1995). Synthesis and Antiviral Activity of 8-aza Analogs of Chiral [2-(phosphonomethoxy) Propyl]guanines. Journal of Medicinal Chemistry, 38(20), 4007–4013. [Link]

  • De Clercq, E. (2009). Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities. Antimicrobial Agents and Chemotherapy, 53(7), 2957–2965. [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]

  • Martí-Carreras, J., & Matesanz, F. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Molecules, 26(8), 2186. [Link]

Sources

Enzymatic Synthesis of 8-Azapurine Ribosides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Azapurine Ribosides

This compound ribosides represent a critical class of nucleoside analogs, structurally similar to natural purine nucleosides, that have garnered significant interest in biochemical and pharmaceutical research. Their unique properties, including fluorescence and the ability to act as substrates or inhibitors in various enzymatic pathways, make them invaluable tools.[1] These compounds serve as mechanistic probes for studying the active sites of purine-metabolizing enzymes and ribozymes and are also explored for their potential as anticancer and antiviral agents.[1][2] The introduction of a nitrogen atom at the 8-position of the purine ring system alters the electronic properties of the molecule, often leading to distinct biological activities and spectroscopic characteristics compared to their natural counterparts.[3]

Traditionally, the synthesis of nucleoside analogs has relied on chemical methods, which can be fraught with challenges such as the need for extensive protection and deprotection steps, harsh reaction conditions, and a lack of stereo- and regioselectivity, often resulting in low yields.[4][5] Enzymatic synthesis has emerged as a powerful and elegant alternative, offering high selectivity, mild reaction conditions, and improved yields in "one-pot" reactions.[4][6] This application note provides a comprehensive guide to the enzymatic synthesis of this compound ribosides, focusing on the use of purine nucleoside phosphorylases (PNPs) to catalyze the formation of the glycosidic bond.

The Enzymatic Advantage: Purine Nucleoside Phosphorylases in Synthesis

The core of the enzymatic approach to synthesizing this compound ribosides lies in the catalytic prowess of purine nucleoside phosphorylases (PNPs, EC 2.4.2.1).[7] These enzymes catalyze the reversible phosphorolysis of purine nucleosides into the corresponding purine base and α-D-ribose-1-phosphate (R1P).[8] By manipulating the reaction equilibrium, PNPs can be effectively used in the reverse direction to synthesize nucleosides from a purine analog and a ribose donor.[1][9]

The choice of PNP is a critical determinant of the reaction's success and regioselectivity. PNPs from different sources exhibit varied substrate specificities and can lead to the formation of different regioisomers of the this compound riboside.[1] For instance, calf spleen PNP has been shown to catalyze the ribosylation of 2,6-diamino-8-azapurine predominantly at the N7 and N8 positions, while the PNP from Escherichia coli yields a mixture of N8 and N9-substituted ribosides.[1] This differential selectivity can be exploited to synthesize specific isomers of interest. Furthermore, thermostable PNPs from organisms like Aeropyrum pernix offer the advantage of conducting reactions at higher temperatures, which can enhance substrate solubility and reaction rates.[10]

Visualizing the Enzymatic Synthesis Workflow

The general workflow for the enzymatic synthesis of this compound ribosides using PNP is depicted below. The process begins with the selection of the appropriate this compound base and a ribose donor, typically α-D-ribose-1-phosphate. The reaction is catalyzed by a chosen purine nucleoside phosphorylase, leading to the formation of the desired this compound riboside and inorganic phosphate. The final product is then purified and characterized using standard analytical techniques.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_products Products 8_Azapurine_Base This compound Base PNP_Catalysis Purine Nucleoside Phosphorylase (PNP) Catalysis 8_Azapurine_Base->PNP_Catalysis Ribose_Donor α-D-Ribose-1-Phosphate Ribose_Donor->PNP_Catalysis 8_Azapurine_Riboside This compound Riboside PNP_Catalysis->8_Azapurine_Riboside Inorganic_Phosphate Inorganic Phosphate PNP_Catalysis->Inorganic_Phosphate Purification Purification (e.g., HPLC) 8_Azapurine_Riboside->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

Caption: General workflow for the enzymatic synthesis of this compound ribosides.

Detailed Experimental Protocol: Synthesis of an this compound Riboside

This protocol provides a step-by-step methodology for the synthesis of an this compound riboside using recombinant E. coli purine nucleoside phosphorylase. This enzyme is a good starting point due to its commercial availability and broader substrate specificity compared to some mammalian PNPs.[11][12]

Materials and Reagents
  • This compound base (e.g., 8-azaguanine, 2,6-diamino-8-azapurine)

  • α-D-Ribose-1-phosphate (R1P)

  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • HEPES buffer (or other suitable buffer, pH 6.5-7.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Reaction vials

  • Thermomixer or water bath

  • HPLC system for purification and analysis

  • NMR spectrometer and Mass spectrometer for product characterization

Enzyme Preparation and Activity Assay

Before initiating the synthesis, it is crucial to ensure the activity of the PNP enzyme. A simple activity assay can be performed by monitoring the phosphorolysis of a known substrate like inosine. The decrease in absorbance at a specific wavelength can be used to calculate the enzyme activity.

Synthesis Reaction
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • This compound base: 5 mM

    • α-D-Ribose-1-phosphate: 7-10 mM

    • HEPES buffer (25 mM, pH 7.0)

    • Bring the final volume to 1 mL with deionized water.

    • Note: The solubility of some this compound bases can be low. Gentle heating or the addition of a small amount of DMSO may be necessary. Ensure that any additives do not inhibit the enzyme.

  • Enzyme Addition: Add the recombinant E. coli PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 U/mL is recommended.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 3-24 hours. The progress of the reaction can be monitored over time.

  • Reaction Monitoring: The formation of the this compound riboside can be monitored using analytical techniques such as HPLC or by leveraging the fluorescent properties of many this compound nucleosides.[1][3] For fluorescent products, an increase in fluorescence intensity at a specific excitation and emission wavelength can indicate product formation.[1]

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 1-2 minutes) or by adding a protein precipitating agent like perchloric acid followed by neutralization.[1]

Product Purification
  • Centrifugation: Centrifuge the terminated reaction mixture to pellet the denatured enzyme and any insoluble material.

  • HPLC Purification: The supernatant containing the this compound riboside and unreacted substrates can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically suitable for this separation. A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used for elution.[13]

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the product peak and lyophilize to obtain the purified this compound riboside.

Product Analysis and Characterization

The identity and purity of the synthesized this compound riboside should be confirmed using standard analytical methods:

  • HPLC: To assess the purity of the final product.[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized nucleoside.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the site of ribosylation (N7, N8, or N9).[15][16]

Visualizing the Reaction Pathway

The enzymatic reaction catalyzed by PNP involves the transfer of the ribosyl group from α-D-ribose-1-phosphate to the this compound base. The regioselectivity of this reaction is a key aspect, with different PNPs favoring different nitrogen atoms on the purine ring for glycosidic bond formation.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 8_AzaGuanine 8-Azaguanine PNP E. coli PNP 8_AzaGuanine->PNP R1P α-D-Ribose-1-Phosphate R1P->PNP 8_AzaGuanosine 8-Azaguanosine (N9-riboside) PNP->8_AzaGuanosine Pi Inorganic Phosphate PNP->Pi

Caption: Reaction pathway for the synthesis of 8-azaguanosine using E. coli PNP.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound ribosides is dependent on several factors, including the choice of enzyme, substrate, and reaction conditions. The following table summarizes representative quantitative data gathered from the literature.

This compound SubstrateEnzyme SourceRibosylation Site(s)Yield (%)Reference
2,6-Diamino-8-azapurineCalf Spleen PNPN7 and N8~32[1]
2,6-Diamino-8-azapurineE. coli PNPN8 and N9N/A[1]
8-AzaguanineCalf Spleen PNPN9High[1]
8-AzaguanineE. coli PNPN9 (major), N8/N7 (minor)N/A[1]

Note: Yields can vary significantly based on optimized reaction conditions.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. The trustworthiness of the results is ensured through several key checkpoints:

  • Control Reactions: Performing control reactions is essential. A reaction without the enzyme should not yield any product, confirming that the synthesis is indeed enzyme-catalyzed. A reaction with a known, natural purine substrate can serve as a positive control to validate the activity of the enzyme batch.

  • Orthogonal Analytical Methods: The identity of the final product is confirmed by at least two independent analytical techniques. While HPLC provides information on purity and retention time, mass spectrometry confirms the molecular weight, and NMR spectroscopy provides unequivocal structural information, including the crucial determination of the glycosylation site.[15][17]

  • Monitoring Reaction Progress: Systematically monitoring the reaction over time allows for the determination of the optimal reaction time and provides insights into the reaction kinetics. This ensures that the reaction is terminated at the appropriate point to maximize yield and minimize potential side reactions or product degradation.

By incorporating these validation steps, researchers can have high confidence in the identity, purity, and yield of their synthesized this compound ribosides.

Conclusion

The enzymatic synthesis of this compound ribosides offers a highly efficient, selective, and environmentally friendly alternative to traditional chemical methods. Purine nucleoside phosphorylases are versatile biocatalysts that can be employed to generate a variety of these valuable nucleoside analogs. By carefully selecting the enzyme and optimizing the reaction conditions, researchers can control the regioselectivity of the ribosylation to produce specific isomers. The protocol and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to successfully synthesize and characterize this compound ribosides for their research needs.

References

  • Stachelska-Wierzchowska, A., Wierzchowski, J., Wielgus-Kutrowska, B., & Mikleušević, G. (2013). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 18(10), 12423-12443. [Link]

  • Zhu, S., Song, D., Gong, C., Tang, P., Li, X., Wang, J., & Zheng, G. (2013). Biosynthesis of nucleoside analogues via thermostable nucleoside phosphorylase. Applied Microbiology and Biotechnology, 97(16), 6769–6778. [Link]

  • Bongard, J., Tolborg, J. H., & Kara, S. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts, 12(10), 1161. [Link]

  • Britton, H. G., & Paradisi, F. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery, 17(5), 527-540. [Link]

  • Wang, X., Li, X., Wu, J., Zhang, C., & Zheng, G. (2019). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. Molecules, 25(1), 75. [Link]

  • Benítez-Mateos, A. I., Sanwald, C., & Paradisi, F. (2021). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. ChemRxiv. [Link]

  • Bennett, E. M., Li, C., Allan, P. W., Parker, W. B., & Ealick, S. E. (2003). Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase. Journal of Biological Chemistry, 278(47), 47110-47118. [Link]

  • Mao, C., Cook, W. J., Zhou, M., Koszalka, G. W., Krenitsky, T. A., & Ealick, S. E. (1997). The crystal structure of Escherichia coli purine nucleoside phosphorylase: a comparison with the human enzyme reveals a conserved active site. Structure, 5(10), 1373-1383. [Link]

  • Mikhailopulo, I. A., & Miroshnikov, A. I. (2016). New developments in nucleoside analogues biosynthesis: A review. Molecular Catalysis B: Enzymatic, 133, S233-S249. [Link]

  • Antonov, K. V., Eletskaya, B. Z., Konstantinova, I. D., & Esipov, R. S. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7256. [Link]

  • Wawrzyniak, D., Framski, G., Januszczyk, P., & Boryski, J. (2020). Why Purine Nucleoside Phosphorylase Ribosylates 2,6-Diamino-8-azapurine in Noncanonical Positions? A Molecular Modeling Study. Journal of Chemical Information and Modeling, 60(2), 856-865. [Link]

  • Wang, X., Li, X., Wu, J., Zhang, C., & Zheng, G. (2019). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. Molecules, 25(1), 75. [Link]

  • Kamel, S., Yehia, H., & Wagner, A. (2018). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases. In Enzymatic and Chemical Synthesis of Nucleic Acid Derivatives. [Link]

  • Mikhailopulo, I. A., et al. (2016). An enzymatic synthesis of 2'-deoxyribosides of some 8-aza- and 8-aza-7-deazapurines. Collection of Czechoslovak Chemical Communications, 81(4), 161-174. [Link]

  • Wierzchowski, J., Gorska, A., & Shugar, D. (1995). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. European Journal of Biochemistry, 231(2), 438-446. [Link]

  • Antonov, K. V., Eletskaya, B. Z., Konstantinova, I. D., & Esipov, R. S. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7256. [Link]

  • Mikhailopulo, I. A., et al. (2017). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Nucleosides, Nucleotides and Nucleic Acids, 36(8), 531-547. [Link]

  • Mao, C., et al. (1997). 1ECP: PURINE NUCLEOSIDE PHOSPHORYLASE. RCSB PDB. [Link]

  • Wierzchowski, J., et al. (2000). Interactions of calf spleen purine nucleoside phosphorylase with 8-azaguanine, and a bisubstrate analogue inhibitor: implications for the reaction mechanism. Biophysical Chemistry, 87(2-3), 131-145. [Link]

  • Fürst, M. J. L., et al. (2024). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. The Fürst Lab @ The University of Groningen. [Link]

  • UniProt Consortium. (2024). Purine nucleoside phosphorylase DeoD-type - Escherichia coli (strain K12). UniProtKB. [Link]

  • Fürst, M. J. L., et al. (2024). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. MDPI. [Link]

  • Wagner, A., et al. (2017). Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds. Current Medicinal Chemistry, 24(31), 3364-3385. [Link]

  • Boryski, J. (2016). Transglycosylation Reactions of Purine Nucleosides. A Review. Current Organic Chemistry, 20(2), 192-207. [Link]

  • Wierzchowski, J. (2013). Kinetic parameters for enzymatic ribosylation of 8-azapurines by PNP from various sources, with ribose-1-phosphate as the ribose donor. ResearchGate. [Link]

  • M-CSA. (n.d.). Purine-nucleoside phosphorylase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Boryski, J. (2015). Reactions of Transglycosylation in the Nucleoside Chemistry. ResearchGate. [Link]

  • Sharma, M., et al. (2022). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 13(20), 5898-5904. [Link]

  • Eletskaya, B. Z., et al. (2019). Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. Chemical Biology & Drug Design, 93(4), 605-616. [Link]

  • Sharma, M., et al. (2022). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 13(20), 5898-5904. [Link]

  • Gehrke, C. W., & Kuo, K. C. (Eds.). (1990). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR, Volume 45A. Elsevier. [Link]

  • Li, Y., et al. (2024). Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. RSC Advances, 14(17), 12051-12057. [Link]

  • Thompson, M. P., & Peñafiel, I. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. ACS Catalysis, 12(15), 9296-9316. [Link]

  • Zobova, A. V., et al. (2022). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides. International Journal of Molecular Sciences, 23(5), 2785. [Link]

  • Wierzchowski, J. (2014). Purines and 8-azapurines. ResearchGate. [Link]

  • Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7799. [Link]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

  • Lüdemann, H. D., Westhof, E., & Cuno, I. (1976). Ribose conformations of this compound nucleosides in solution. Zeitschrift für Naturforschung C, 31(3-4), 135-140. [Link]

  • Tramarin, A., et al. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(38), 23641-23647. [Link]

  • Ristova, P., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(3), 183. [Link]

Sources

Application Notes & Protocols: Leveraging 8-Azapurine Scaffolds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and early-stage drug discovery.

Abstract: The 8-azapurine core, a bioisosteric analog of natural purines, represents a versatile and powerful scaffold in chemical biology and drug discovery.[1] Its unique physicochemical properties, particularly the intrinsic, pH-dependent fluorescence of certain derivatives, coupled with its ability to competitively engage with a wide range of biological targets, make it an invaluable tool for high-throughput screening (HTS).[2][3] This guide provides a comprehensive overview of the strategic application of 8-azapurines in HTS, detailing their mechanism of action and providing field-proven, step-by-step protocols for both cell-based and biochemical screening assays.

The Strategic Advantage of 8-Azapurines in HTS

8-Azapurines are purine analogs where the carbon at position 8 is replaced by a nitrogen atom.[4] This seemingly minor alteration confers several properties that are highly advantageous for HTS applications:

  • Bioisosteric Mimicry: As structural mimics of adenine and guanine, 8-azapurines can interact with a vast array of biological targets, including kinases, polymerases, and enzymes involved in purine metabolism.[1][5] This allows for the screening of diverse compound libraries against targets that are often challenging to address with other chemical scaffolds.

  • Intrinsic Fluorescence: Many this compound derivatives exhibit intrinsic fluorescence, a property not found in their canonical purine counterparts.[2][4][6] This feature can be exploited to develop direct, label-free biochemical assays, such as fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) assays, thereby reducing assay complexity and cost.

  • Mechanism of Action: 8-azapurines, such as 8-azaguanine, are known to function as antimetabolites.[7] Following cellular uptake and metabolic activation to the nucleotide level, they are primarily incorporated into RNA, leading to the synthesis of fraudulent RNA molecules that disrupt protein synthesis and can trigger cell death.[8][9][10] This well-defined cytotoxic mechanism provides a clear endpoint for cell-based screening assays aimed at discovering novel anticancer agents.[7]

Core Mechanism of Action: RNA Incorporation and Cellular Disruption

The primary cytotoxic mechanism of many 8-azapurines, exemplified by 8-azaguanine, involves their metabolic conversion into ribonucleoside triphosphates and subsequent incorporation into RNA chains by RNA polymerases.[8][9] This process disrupts the normal flow of genetic information, leading to impaired protein synthesis and ultimately, cell cycle arrest and apoptosis. This contrasts with thiopurines like 6-thioguanine, which primarily exert their toxicity through incorporation into DNA.[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_Azapurine This compound (e.g., 8-Azaguanine) Metabolic_Activation Metabolic Activation (Phosphorylation) 8_Azapurine->Metabolic_Activation Uptake 8_Aza_rNTP 8-Aza-Ribonucleoside Triphosphate (rNTP) Metabolic_Activation->8_Aza_rNTP RNA_Polymerase RNA Polymerase 8_Aza_rNTP->RNA_Polymerase Transport Protein_Synthesis Protein Synthesis Disrupted_Protein Non-functional or Truncated Proteins Protein_Synthesis->Disrupted_Protein Cell_Death Cell Cycle Arrest & Apoptosis Disrupted_Protein->Cell_Death Fraudulent_RNA Fraudulent RNA RNA_Polymerase->Fraudulent_RNA Incorporation during Transcription Fraudulent_RNA->Protein_Synthesis Translation Start Start Seed_Cells Seed Cells into 384-well plates Start->Seed_Cells Incubate_24h Incubate (24h, 37°C) Seed_Cells->Incubate_24h Add_Compounds Add this compound Library & Controls (e.g., 10 µM) Incubate_24h->Add_Compounds Incubate_48h Incubate (48h, 37°C) Add_Compounds->Incubate_48h Add_Resazurin Add Resazurin Reagent Incubate_48h->Add_Resazurin Incubate_4h Incubate (1-4h, 37°C) Add_Resazurin->Incubate_4h Read_Fluorescence Read Fluorescence (Ex: 560nm, Em: 590nm) Incubate_4h->Read_Fluorescence Analyze_Data Data Analysis (% Inhibition, Z') Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell-based cytotoxicity HTS.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend cells to a concentration of 2.5 x 10⁴ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a black, clear-bottom 384-well plate (1000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Plating:

    • Prepare a 10 mM stock of each this compound library compound in 100% DMSO.

    • Create intermediate dilutions in assay medium.

    • Using an acoustic dispenser or pin tool, transfer a volume of compound solution to the assay plates to achieve a final concentration of 10 µM (final DMSO concentration ≤ 0.5%).

    • Controls:

      • Negative Control (0% Inhibition): Wells with cells treated with vehicle (0.5% DMSO).

      • Positive Control (100% Inhibition): Wells with cells treated with a known cytotoxic agent (e.g., 100 µM Staurosporine).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Resazurin Addition & Signal Detection:

    • Prepare a sterile 0.15 mg/mL solution of resazurin in DPBS. [1] * Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range of the plate reader.

    • Measure fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm. [1] Data Analysis & Quality Control:

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))

  • Hit Selection:

    • A primary hit is typically defined as a compound that exhibits an inhibition value greater than three standard deviations from the mean of the negative controls or exceeds a predefined threshold (e.g., >50% inhibition).

  • Quality Control (Z'-Factor):

    • The Z'-factor is a measure of assay quality and statistical effect size. [8][11]It should be calculated for each plate to ensure data reliability.

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5. [4][8]

      Parameter Recommended Value Reference
      Cell Line A549 (or other relevant cancer line) N/A
      Seeding Density 1,000 cells/well (384-well) [12]
      Compound Conc. 10 µM N/A
      Final DMSO Conc. ≤ 0.5% [13]
      Incubation Time 48 hours [1]
      Resazurin Conc. 0.025 mg/mL (final) [1]
      Readout Fluorescence (Ex: 560nm, Em: 590nm) [1][14]
      QC Metric Acceptance Criterion Reference

      | Z'-Factor | ≥ 0.5 | [4][8][13]|

Protocol 2: Biochemical Kinase Inhibition Screening using a Fluorescent this compound Probe

This protocol describes a competitive binding fluorescence polarization (FP) assay to screen for inhibitors of a protein kinase (e.g., Cyclin-Dependent Kinase 2, CDK2). [3][15]The assay utilizes a custom-synthesized, fluorescently-labeled this compound derivative that binds to the ATP-binding pocket of the kinase. Unlabeled compounds from a screening library that bind to the same site will displace the fluorescent probe, resulting in a decrease in the measured polarization value.

Principle of FP Assay: A small, fluorescently-labeled molecule (the this compound probe) tumbles rapidly in solution, leading to low fluorescence polarization. When bound to a large protein (the kinase), its tumbling is restricted, resulting in high polarization. An inhibitor displaces the probe, causing the polarization to decrease.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • CDK2/Cyclin A Enzyme: Prepare a working solution of recombinant human CDK2/Cyclin A in assay buffer. The optimal concentration (typically in the low nM range) should be determined empirically by titration to yield a robust FP signal window.

    • Fluorescent this compound Probe: Synthesize and purify an this compound derivative with a linker suitable for conjugation to a fluorophore (e.g., fluorescein). Prepare a working solution (typically 1-5 nM) in assay buffer.

    • Compound Library: Prepare as described in Protocol 1.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of assay buffer into all wells of a black, low-volume 384-well plate.

    • Add 50 nL of compound solution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of the CDK2/Cyclin A enzyme solution to all wells except the "No Enzyme" controls (which receive 5 µL of assay buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the fluorescent this compound probe solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

Data Analysis & Quality Control:

  • Data Normalization:

    • The raw millipolarization (mP) values are used for analysis.

    • High Control (0% Inhibition): Wells with DMSO, enzyme, and probe.

    • Low Control (100% Inhibition): Wells with a known potent inhibitor (e.g., Staurosporine), enzyme, and probe.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (mP_Compound - Mean_mP_Low) / (Mean_mP_High - Mean_mP_Low))

  • Quality Control (Z'-Factor):

    • Calculate the Z'-factor using the mP values from the high and low controls. A Z' ≥ 0.5 is required for a high-quality screen. [13]

      Parameter Recommended Value Reference
      Enzyme Recombinant CDK2/Cyclin A [15][16][17][18]
      Enzyme Conc. 5-20 nM (empirically determined) N/A
      Fluorescent Probe Fluorescein-labeled this compound N/A
      Probe Conc. 1-5 nM [19]
      Final Volume 15 µL (384-well) N/A
      Readout Fluorescence Polarization (mP) [2][3]
      QC Metric Acceptance Criterion Reference

      | Z'-Factor | ≥ 0.5 | [13]|

Conclusion and Future Directions

The this compound scaffold is a proven asset in the HTS workflow. Its ability to act as both a versatile screening compound and a sophisticated biochemical probe provides researchers with a dual-pronged approach to drug discovery. The protocols detailed herein offer robust, validated starting points for screening campaigns targeting a wide variety of diseases, from oncology to infectious diseases. As our understanding of cellular pathways expands, the rational design of novel this compound libraries and probes will undoubtedly unlock new therapeutic targets and accelerate the journey from hit identification to lead optimization.

References

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of biomolecular screening, 5(2), 77–88. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Creative Bioarray. [Link]

  • BenchChem. (2025).
  • Nelson, J. A., & Parks, R. E. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer research, 32(10), 2034–2041. [Link]

  • Turek-Herman, J. C., D'Andrea, J. D., & Demarest, S. J. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PloS one, 9(9), e107326. [Link]

  • Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini reviews in medicinal chemistry, 9(12), 1367–1378. [Link]

  • assay.dev. (2023). On HTS: Z-factor. assay.dev. [Link]

  • Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 2932-2938. [Link]

  • Wikipedia. (2023). Z-factor. Wikipedia. [Link]

  • Ivetac, A. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Rampersad, S. N. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Methods and Protocols, 7(1), 13. [Link]

  • Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Nelson, J. A., & Parks Jr, R. E. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 32(10), 2034-2041. [Link]

  • Sanyal, N. K., Ojha, R. P., & Roychoudhury, M. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of biosciences, 13(3), 319-329. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]

  • Waggoner, S. A., & Bevilacqua, P. C. (2007). 8-Azaguanine reporter of purine ionization states in structured RNAs. Biochemistry, 46(11), 3373-3382. [Link]

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System. SignalChem. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]

  • Heyworth, F., & Brown, G. (1959). The effects of 8-azaguanine on growth and metabolism in the root. Journal of Experimental Botany, 10(1), 75-88. [Link]

  • Wierzchowski, J. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 26(15), 4488. [Link]

  • An, W., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186. [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Washington University in St. Louis. (n.d.). High Throughput Screening Center. WashU Research. [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 disease-causing mutants. Protocols.io. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186. [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Washington University in St. Louis. (n.d.). High Throughput Screening Center. WashU Research. [Link]

Sources

Illuminating the Cellular World: Photophysical Studies of 8-Azapurine Derivatives for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 8-Azapurines as Isosteric Fluorescent Probes

In the dynamic field of bioimaging, the quest for novel fluorescent probes that are minimally perturbing and highly informative is perpetual. 8-Azapurines, a class of heterocyclic compounds isosteric to natural purines, have emerged as exceptional candidates for illuminating complex biological processes.[1] Their structural similarity to adenine and guanine allows them to be integrated into biological systems, often substituting for their natural counterparts in various biochemical pathways with minimal disruption.[1] What sets them apart is their intrinsic fluorescence, a property largely absent in natural purines, which makes them powerful tools for probing nucleic acid structures, enzyme kinetics, and cellular dynamics.[1][2] This application note provides a comprehensive guide to the photophysical characterization and bioimaging applications of 8-azapurine derivatives, offering detailed protocols and expert insights for researchers in cell biology and drug development.

Fundamental Photophysical Principles of this compound Derivatives

The utility of a fluorescent probe is dictated by its photophysical properties. Understanding these characteristics is paramount for designing and executing successful bioimaging experiments.

1. Absorption and Emission: this compound derivatives typically absorb ultraviolet (UV) light and emit in the visible spectrum. The specific absorption (λ_abs_) and emission (λ_em_) maxima are highly dependent on the chemical substitutions on the purine ring and the surrounding microenvironment.

2. Quantum Yield (Φ_F_): The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. A high quantum yield is desirable for bright imaging. Some this compound derivatives exhibit impressive quantum yields, with values for certain ribosides approaching 0.9.[3]

3. Fluorescence Lifetime (τ_F_): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This property is often sensitive to the local environment and can be used to probe changes in viscosity, ion concentration, or binding events.

4. Solvatochromism: Many this compound derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[4] This property is particularly valuable for developing biosensors that can report on changes in the local cellular environment. The emission of N-aroylurea derivatives, for instance, shows a strong correlation with the acceptor number of the solvent, indicating a significant charge-transfer character in the excited state.[4]

5. Photostability and Phototoxicity: For live-cell imaging, high photostability (resistance to photobleaching) and low phototoxicity are crucial.[5][6] Photobleaching is the irreversible destruction of a fluorophore upon prolonged exposure to excitation light, leading to signal loss.[7] Phototoxicity refers to the damaging effects of light on cells, often mediated by the generation of reactive oxygen species by the excited fluorophore.[5][6] Careful selection of imaging conditions and the use of antifade reagents can mitigate these effects.[8]

Quantitative Photophysical Data of Selected this compound Derivatives

The following table summarizes key photophysical parameters for a selection of this compound derivatives, providing a valuable resource for probe selection.

Derivativeλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Solvent/ConditionsReference
8-Azaadenosine--0.06Aqueous, neutral[9]
8-Azaguanosine--0.55Aqueous, pH 7 (anionic form)[9]
8-Azainosine--0.02Aqueous, pH 7 (anionic form)[9]
8-Azaguanine (neutral)--0.05 - 0.33Aqueous[9]
2,6-Diamino-8-azapurine N9-β-d-riboside-365~0.9-[3]
2,6-Diamino-8-azapurine N8-β-d-riboside-~430~0.4-[3]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Derivative (Exemplified by N6-substituted derivatives)

This protocol provides a general scheme for the synthesis of N6-derivatives of this compound, which have shown biological activity.[10]

Materials:

  • 4,6-dichloropyrimidine

  • Appropriate amino alcohol (e.g., 2-aminoethanol)

  • 1,4-dioxane

  • Hydrochloric acid

  • Sodium nitrite

  • Hydrazine hydrate

  • Aromatic aldehyde

  • Ethanol

  • Tetrahydrofuran

Procedure:

  • Synthesis of Amino Pyrimidines: React 4,6-dichloropyrimidine with the chosen amino alcohol in 1,4-dioxane at 100 °C to yield the corresponding amino pyrimidine derivative.[10]

  • Formation of Triazolopyrimidines: Perform diazotization of the amino pyrimidine in methanol with hydrochloric acid and sodium nitrite at 0 °C to form the triazolopyrimidine core.[10]

  • Introduction of Hydrazone Moiety: Prepare the intermediate by reacting the triazolopyrimidine with hydrazine hydrate in tetrahydrofuran.[10]

  • Final Product Synthesis: Obtain the target N6-substituted this compound derivative by adding the desired aromatic aldehyde to the intermediate in ethanol.[10]

  • Purification and Characterization: Purify the final product using appropriate chromatographic techniques (e.g., column chromatography) and characterize its structure using ¹H NMR, ¹³C NMR, and HRMS.

Rationale: This synthetic route allows for the introduction of diverse functionalities at the N6 position, enabling the tuning of the photophysical and biological properties of the this compound core.

Protocol 2: Characterization of Photophysical Properties

A thorough understanding of the photophysical properties is essential before any bioimaging application.

Materials:

  • Synthesized this compound derivative

  • A range of solvents with varying polarities (e.g., dioxane, ethanol, acetonitrile, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Time-resolved fluorescence spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare working solutions in the desired solvents at a concentration that gives an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the derivative in each solvent to determine the absorption maximum (λ_abs_).

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectrum by exciting at the λ_abs_. Determine the emission maximum (λ_em_).

    • To determine the relative fluorescence quantum yield (Φ_F_), use the following equation: Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Measure the fluorescence decay kinetics using a time-resolved fluorescence spectrometer. The decay data can be fitted to an exponential function to obtain the fluorescence lifetime (τ_F_).

Rationale: This systematic characterization provides the fundamental photophysical parameters necessary to evaluate the suitability of the this compound derivative for specific bioimaging applications and to understand its interactions with the environment.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis s1 Synthesize this compound Derivative s2 Purify by Chromatography s1->s2 c1 Prepare Solutions in Various Solvents s2->c1 c2 UV-Vis Spectroscopy (λabs) c1->c2 c3 Fluorescence Spectroscopy (λem, ΦF) c1->c3 c4 Time-Resolved Spectroscopy (τF) c1->c4 d1 Determine Photophysical Parameters c2->d1 c3->d1 c4->d1 d2 Analyze Solvatochromic Effects d1->d2

Caption: Workflow for the synthesis and photophysical characterization of this compound derivatives.

Protocol 3: Live-Cell Imaging with this compound Derivatives

This protocol provides a general guideline for live-cell imaging. Specific parameters such as probe concentration and incubation time should be optimized for each derivative and cell type.

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., HeLa, CHO-K1) cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging solution

  • Fluorescence microscope equipped with a live-cell incubation chamber (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the this compound derivative in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized to achieve good signal-to-noise with minimal cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C.

  • Washing: Remove the loading solution and wash the cells 2-3 times with pre-warmed live-cell imaging solution or culture medium to remove unbound probe.

  • Imaging:

    • Place the dish on the microscope stage within the incubation chamber.

    • Use the appropriate excitation and emission filters for the specific this compound derivative.

    • Minimize light exposure to reduce phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides a good signal.[5][8]

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the probe and to monitor any dynamic processes.

Rationale: This protocol enables the visualization of cellular structures and processes in real-time. Optimization of probe concentration and imaging parameters is critical for obtaining high-quality data while maintaining cell health.[8] Some 2-aryl-1,2,3-triazolopyrimidines have been shown to accumulate in the cell membrane, Golgi complex, and endoplasmic reticulum.[11][12]

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis p1 Seed Cells on Glass-Bottom Dish p2 Culture to Desired Confluency p1->p2 l2 Wash Cells with PBS p2->l2 l1 Prepare Probe Solution in Medium l3 Incubate with Probe l1->l3 l2->l3 i1 Wash to Remove Unbound Probe l3->i1 i2 Place on Microscope Stage i1->i2 i3 Set Imaging Parameters i2->i3 i4 Acquire Images i3->i4 a1 Determine Subcellular Localization i4->a1 a2 Analyze Dynamic Processes i4->a2

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving 8-Azapurine Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 8-Azapurine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound derivatives. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot experimental hurdles. This is not a rigid protocol but a dynamic guide to empower your research with a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your this compound synthesis.

Low or No Product Formation

Question 1: My reaction to form the this compound ring is giving a very low yield or no product at all. What are the most likely causes?

Answer:

Low or no yield in this compound synthesis often points to issues with one of the critical steps: the formation of the triazole ring. A common and effective method for synthesizing the this compound core involves the diazotization of a 4,5-diaminopyrimidine derivative, followed by intramolecular cyclization. Here’s a breakdown of potential culprits and how to address them:

  • Incomplete Diazotization: The conversion of the 5-amino group of the diaminopyrimidine to a diazonium salt is a crucial step. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid).[1]

    • Causality: If the temperature is too high, the diazonium salt can decompose prematurely. An insufficient amount of acid or sodium nitrite will lead to incomplete conversion of the starting material.

    • Troubleshooting:

      • Temperature Control: Ensure your reaction is maintained at the recommended low temperature throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control.

      • Reagent Stoichiometry: Double-check the molar equivalents of your acid and sodium nitrite. A slight excess of both is often used to ensure complete reaction.

      • Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of your diaminopyrimidine to maintain a low concentration of nitrous acid and prevent side reactions.

  • Inefficient Cyclization: The subsequent ring closure to form the triazole ring is often the yield-determining step.

    • Causality: The cyclization can be sensitive to pH, temperature, and solvent. An inappropriate pH can prevent the cyclization from occurring or lead to the formation of side products.

    • Troubleshooting:

      • pH Adjustment: After diazotization, the pH of the reaction mixture may need to be adjusted to promote cyclization. This is often done by adding a base like sodium acetate.

      • Thermal Promotion: In some cases, gentle heating after diazotization may be required to facilitate the cyclization. However, excessive heat can lead to decomposition. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

      • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the rate of cyclization. While aqueous acidic conditions are common for diazotization, the cyclization step may benefit from a different solvent system.

  • Purity of Starting Materials: The purity of your starting 4,5-diaminopyrimidine is critical.

    • Causality: Impurities can interfere with the diazotization reaction or lead to the formation of unwanted side products that are difficult to separate.

    • Troubleshooting:

      • Purification of Starting Material: Ensure your diaminopyrimidine is pure before starting the reaction. Recrystallization is a common method for purifying solid starting materials.

      • Characterization: Confirm the identity and purity of your starting material using techniques like NMR and mass spectrometry.

Formation of Side Products

Question 2: I'm observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge in this compound synthesis. Understanding the potential side reactions is key to minimizing their formation.

  • Incomplete Cyclization and Diazonium Salt Decomposition:

    • Causality: The diazonium intermediate is reactive and can undergo various side reactions if the cyclization is not efficient. It can be hydrolyzed to a phenol, or it can participate in coupling reactions.

    • Troubleshooting:

      • Optimize Cyclization Conditions: As mentioned in the previous section, focus on optimizing the pH, temperature, and reaction time for the cyclization step to ensure it proceeds faster than the decomposition of the diazonium salt.

      • Use of Additives: In some cases, the addition of a scavenger for nitrous acid, such as urea, after the diazotization step can help to prevent unwanted side reactions.

  • Formation of Isomeric Products:

    • Causality: If your pyrimidine precursor has other nucleophilic sites, you may see the formation of isomeric products.

    • Troubleshooting:

      • Protecting Groups: If necessary, consider using protecting groups to block other reactive sites on your molecule before performing the diazotization and cyclization.

  • Over-oxidation or Reduction:

    • Causality: Depending on the substituents on your pyrimidine ring and the reaction conditions, you may observe oxidation or reduction of sensitive functional groups.

    • Troubleshooting:

      • Inert Atmosphere: If your molecule is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Careful Choice of Reagents: When reducing a nitroso group to an amino group in a precursor, be mindful of other reducible functional groups in your molecule.

Frequently Asked Questions (FAQs)

This section addresses broader questions about this compound synthesis to enhance your foundational knowledge.

Q1: What is the most common synthetic route for preparing the this compound core?

The most widely employed method for the synthesis of the this compound (v-triazolo[4,5-d]pyrimidine) core is based on the Traube purine synthesis. This typically involves the following key steps:

  • Starting Material: The synthesis usually begins with a substituted 4,5-diaminopyrimidine.

  • Diazotization: The 5-amino group of the diaminopyrimidine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Cyclization: The diazonium salt then undergoes intramolecular cyclization to form the triazole ring, thus completing the this compound scaffold.[1]

Variations of this method exist, but the core principle of forming the triazole ring from a diaminopyrimidine precursor remains central to many synthetic strategies.

Q2: How can I effectively purify my this compound product?

Purification of this compound derivatives can be challenging due to their often-polar nature and potential for forming hydrogen bonds. Here are some common and effective purification techniques:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing purine analogs include water, ethanol, methanol, and mixtures thereof.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method. Due to the polarity of 8-azapurines, polar solvent systems are often required. A common mobile phase is a mixture of dichloromethane and methanol or chloroform and methanol. The polarity of the solvent system can be gradually increased to elute the desired compound.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What analytical techniques are most useful for monitoring the progress of my this compound reaction?

Effective reaction monitoring is crucial for optimizing your yield and minimizing side products. The following techniques are highly recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of your starting material and the formation of your product. By co-spotting your reaction mixture with your starting material, you can visually track the progress of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information than TLC. It allows you to separate the components of your reaction mixture and determine their mass-to-charge ratio, which can help in identifying your product and any major side products.

Experimental Protocols & Data

General Protocol for the Synthesis of N6-Substituted 8-Azapurines

This protocol is a generalized procedure based on a reported synthesis of N6-derivatives of this compound.[1]

Step 1: Synthesis of Amino Pyrimidines (3a-b)

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add the appropriate amino alcohol (1.0 eq) and a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Triazolopyrimidines (4a-b)

  • Dissolve the amino pyrimidine from Step 1 in methanol and cool to 0 °C.

  • Add hydrochloric acid, followed by the slow addition of a solution of sodium nitrite in water.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • The resulting triazolopyrimidine can often be used in the next step without further purification.

Step 3: Synthesis of N6-Amino Derivatives of 8-Azapurines (I)

  • To a solution of the triazolopyrimidine from Step 2 in isopropanol, add the appropriate amine and a base like DIPEA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Compound Starting Amine Yield (%)
IaCyclopropylamine55
Ib2-Aminoethanol62
Ic3-Aminopropanol58

Table 1: Representative yields for the synthesis of N6-amino derivatives of 8-azapurines.[1]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key reaction pathway and a general troubleshooting workflow.

Traube_Synthesis cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization 4_5_Diaminopyrimidine 4,5-Diaminopyrimidine Diazonium_Salt Diazonium Salt Intermediate 4_5_Diaminopyrimidine->Diazonium_Salt NaNO2, H+ 0-5 °C 8_Azapurine This compound Core Diazonium_Salt->8_Azapurine Intramolecular Cyclization

A simplified representation of the Traube synthesis for the this compound core.

Troubleshooting_Workflow Start Low Yield in This compound Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Diazotization Optimize Diazotization (Temp, Stoichiometry) Check_Purity->Optimize_Diazotization If pure Purify_Start Purify Starting Material Check_Purity->Purify_Start If impure Optimize_Cyclization Optimize Cyclization (pH, Temp, Solvent) Optimize_Diazotization->Optimize_Cyclization Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Optimize_Cyclization->Analyze_Side_Products Purification Review Purification Method Analyze_Side_Products->Purification Success Improved Yield Purification->Success Purify_Start->Check_Purity

A general troubleshooting workflow for low yields in this compound synthesis.

References

Sources

Technical Support Center: Troubleshooting 8-Azapurine Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-azapurine fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and its derivatives as fluorescent probes. As isosteric analogues of natural purines, 8-azapurines offer unique fluorescent properties valuable in enzymatic assays and nucleic acid research.[1][2] However, like any fluorescent tool, their application can present challenges, with fluorescence quenching being a primary concern.

This document provides in-depth troubleshooting advice in a question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible results.

I. Frequently Asked Questions (FAQs) about this compound Fluorescence

Q1: Why is my this compound derivative not fluorescing or showing a very weak signal?

Several factors can lead to a weak or absent fluorescent signal. Let's break down the common culprits.

A1: Initial Checks & Fundamental Properties

  • Incorrect Wavelengths: Ensure your fluorometer's excitation and emission wavelengths are correctly set for your specific this compound analogue. These compounds have distinct spectral properties that are also dependent on their ionic and tautomeric forms.[1][3]

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Degradation can occur over time, especially with improper storage. Prepare fresh solutions and protect them from light.[4]

  • Instrument Settings: Confirm that the instrument settings (e.g., gain, slit width) are appropriate for detecting the expected signal. If the signal is weak, increasing the gain or slit width can help, but be mindful of increasing background noise.[5]

  • Tautomeric Forms: Be aware that 8-azapurines can exist in different tautomeric forms, not all of which are fluorescent. For instance, the fluorescence of neutral 8-azaguanine originates from a minor N(8)-H tautomer, while the major N(9)-H tautomer is virtually non-fluorescent.[3]

Q2: My fluorescence signal is decreasing over time. What could be the cause?

A diminishing signal during your experiment often points to quenching or photobleaching.

A2: Investigating Signal Loss

  • Photobleaching: Continuous exposure to the excitation light source can lead to the photochemical destruction of the fluorophore. To mitigate this, reduce the exposure time, decrease the excitation light intensity using neutral density filters, or use an anti-fade reagent if compatible with your assay.[4]

  • Presence of Quenchers: A variety of molecules can quench fluorescence through processes like collisional quenching or the formation of non-fluorescent complexes.[6] Common quenchers include molecular oxygen, heavy metal ions, and halides.[4][6] Review all components in your assay buffer for potential quenching agents.

  • pH Changes: The fluorescence of 8-azapurines is highly pH-dependent.[2][7] A shift in the pH of your solution during the experiment can alter the ionization state of the molecule, leading to a decrease in fluorescence.[8][9] Ensure your buffer has sufficient capacity to maintain a stable pH.

Q3: I'm observing unexpected shifts in the emission spectrum. Why is this happening?

Spectral shifts can be indicative of changes in the fluorophore's local environment.

A3: Understanding Spectral Shifts

  • Solvent Effects: The polarity of the solvent can significantly influence the emission spectrum of 8-azapurines.[10][11] A change in the solvent environment, such as binding to a protein, can lead to a spectral shift.[12][13]

  • Formation of Complexes: Static quenching, which involves the formation of a ground-state complex between the fluorophore and a quencher, can sometimes lead to a shift in the emission spectrum.[14]

  • Excited-State Reactions: Some 8-azapurines can undergo excited-state proton transfer, which can result in dual emissions and apparent spectral shifts, particularly in alcoholic media.[15][16]

II. In-depth Troubleshooting Guides

Guide 1: Distinguishing Between Static and Dynamic Quenching

Understanding the type of quenching occurring is crucial for troubleshooting.

Q: How can I determine if the quenching I'm observing is static or dynamic?

A: Experimental Approaches to Differentiate Quenching Mechanisms

  • Temperature Dependence: Dynamic (collisional) quenching is highly dependent on temperature. As temperature increases, the rate of diffusion and collisions increases, leading to more efficient quenching.[6][17] Conversely, static quenching often decreases with increasing temperature as higher temperatures can disrupt the ground-state complexes.[6]

  • Fluorescence Lifetime Measurements: Dynamic quenching affects the excited-state lifetime of the fluorophore, causing it to decrease. In contrast, static quenching does not alter the lifetime of the uncomplexed, fluorescent molecules.[14]

  • UV-Vis Absorption Spectroscopy: Static quenching involves the formation of a new ground-state complex, which may have a different absorption spectrum compared to the free fluorophore.[12] Dynamic quenching only affects the excited state and therefore does not change the absorption spectrum.

Experimental Protocol: Temperature-Dependent Fluorescence Measurement

  • Prepare identical samples of your this compound derivative in your experimental buffer.

  • If a known quencher is suspected, prepare samples with and without the quencher.

  • Using a temperature-controlled fluorometer, record the fluorescence intensity of the samples at a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

  • Analysis:

    • If the quenching efficiency increases with temperature, it is likely dynamic quenching.

    • If the quenching efficiency decreases with temperature, it is likely static quenching.

Guide 2: Addressing Quenching from Biological Macromolecules

When using 8-azapurines as probes in biological systems, interactions with proteins or nucleic acids can lead to quenching.

Q: My this compound's fluorescence is quenched upon binding to a protein. How can I investigate this?

A: Characterizing Macromolecule-Induced Quenching

  • Binding Site Characterization: The quenching may be due to specific amino acid residues within the binding pocket acting as quenchers (e.g., tryptophan, tyrosine). Fluorescence resonance energy transfer (FRET) can occur if the protein has an overlapping absorption spectrum with the this compound's emission spectrum.[6][12]

  • Conformational Changes: The binding event itself can induce a conformational change in the this compound, forcing it into a less fluorescent or non-fluorescent state.

  • Titration Experiments: Perform a titration by adding increasing concentrations of the protein to a fixed concentration of the this compound and monitor the fluorescence quenching. This can be used to determine binding affinity.[18]

Workflow for Investigating Protein-Induced Quenching

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Fluorescence Quenching of this compound B Dynamic Quenching (Collisional) A->B C Static Quenching (Complex Formation) A->C D FRET A->D E Temperature Dependence Study B->E F Lifetime Measurements B->F C->E G UV-Vis Absorption Spectroscopy C->G H Spectral Overlap Analysis D->H I Identify Quenching Mechanism E->I F->I G->I H->I

Caption: Troubleshooting workflow for protein-induced quenching.

III. Data Summary & Key Parameters

The fluorescence properties of 8-azapurines are highly sensitive to their environment. The following table summarizes key factors that can influence their fluorescence and lead to quenching.

ParameterEffect on this compound FluorescenceTroubleshooting Considerations
pH The ionization state of the purine ring is altered, which can significantly change the quantum yield.[2][7]Use a well-buffered solution with adequate buffering capacity.[4]
Solvent Polarity Can cause shifts in the emission maximum and changes in fluorescence intensity.[10][11]Maintain a consistent solvent environment or characterize changes if they are part of the experimental design.
Temperature Increased temperature generally leads to decreased fluorescence intensity due to enhanced dynamic quenching.[17][19]Control the temperature of your experiment and consider its impact on quenching mechanisms.
Presence of Quenchers Molecular oxygen, metal ions, and other molecules can decrease fluorescence through various quenching mechanisms.[4][6]Degas solutions if oxygen quenching is suspected. Use high-purity reagents and consider the use of chelators for metal ions.[4]
Concentration High concentrations of the fluorophore can lead to self-quenching or aggregation-caused quenching.[4][6]Work within an optimal concentration range determined through a dilution series.[4]

IV. Concluding Remarks

Troubleshooting this compound fluorescence quenching requires a systematic approach that considers the fundamental photophysical properties of these unique probes and the specific components of your experimental system. By carefully controlling environmental factors such as pH, temperature, and solvent polarity, and by being mindful of potential quenchers, you can achieve reliable and informative results. This guide serves as a starting point for diagnosing and resolving common issues, empowering you to harness the full potential of 8-azapurines in your research.

V. References

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Wierzchowski, J., Stępiński, J., Szczęsna, E., & Shugar, D. (1998). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. European Journal of Biochemistry, 252(3), 580-590. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. [Link]

  • Wierzchowski, J., et al. (2019). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 24(19), 3549. [Link]

  • Rise and decay times of the fluorescence of the investigated... (n.d.). ResearchGate. [Link]

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]

  • Belskaya, N. P., et al. (2020). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry, 18(30), 5895-5905. [Link]

  • Li, D., et al. (2013). Study of the interaction between 8-azaguanine and bovine serum albumin using optical spectroscopy and molecular modeling methods. Journal of Luminescence, 143, 378-385. [Link]

  • Effect of solvents on relative fluorescence intensity. (n.d.). ResearchGate. [Link]

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. ResearchGate. [Link]

  • Characterization of Fluorescence Tracers for Thermometry and Film Thickness Measurements in Liquid Coolants Relevant for Thermal Management of Electric and Electronic Components. (2022). National Institutes of Health. [Link]

  • Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. (2023). National Center for Biotechnology Information. [Link]

  • Quenching (fluorescence). (n.d.). Wikipedia. [Link]

  • Fluorescence quenching mechanisms. (n.d.). Fiveable. [Link]

  • Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity. (n.d.). National Center for Biotechnology Information. [Link]

  • 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. (2014). Royal Society of Chemistry. [Link]

  • Solvent effect on the absorption and fluorescence emission spectra of some purine derivatives: Spectrofluorometric quantitative studies. (2008). University of Hertfordshire Research Profiles. [Link]

  • Examples of typical fluorophores and their quenchers. (n.d.). ResearchGate. [Link]

  • What is the effect of the pH on the fluorescence? (2018). Quora. [Link]

  • He, X., et al. (2022). Bright fluorescent purine analogues as promising probes. Nucleosides, Nucleotides & Nucleic Acids, 41(1), 45-60. [Link]

  • Mathews, R. E. (1953). Incorporation of 8-azaguanine Into Nucleic Acid of Tobacco Mosaic Virus. Nature, 171(4363), 1065-1066. [Link]

  • QUENCHING OF FLUORESCENCE WITH TEMPERATURE. (n.d.). Edinburgh Instruments. [Link]

  • Urien, S., et al. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9-13. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 8-Azapurine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-azapurine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for handling and storing this important class of purine analogs. Our goal is to ensure the integrity of your experiments and the stability of your valuable compounds.

Part 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common initial questions regarding the day-to-day handling of this compound compounds.

Question 1: What are the ideal storage conditions for solid this compound compounds?

Answer: For optimal long-term stability, solid this compound compounds should be stored under controlled conditions that minimize exposure to environmental factors known to cause degradation.[1] The primary concerns are temperature, humidity, and light.

  • Temperature: The recommended storage temperature depends on the specific compound's thermal stability, but a general best practice is to store them in a freezer at -20°C .[2][3] Some highly sensitive or labile derivatives may even benefit from storage at -80°C. Storing at low temperatures slows down the rate of potential solid-state degradation reactions.[4]

  • Humidity: 8-azapurines, like many heterocyclic compounds, can be hygroscopic. It is critical to store them in a dry environment. Use of a desiccator containing fresh desiccant (e.g., silica gel) is highly recommended, especially after opening the original container.[2] Moisture can facilitate hydrolysis and other degradation pathways.

  • Light: Many purine analogs exhibit photosensitivity.[5] To prevent photochemical degradation, always store solid compounds in amber or opaque vials to protect them from light.[1][3]

  • Atmosphere: For particularly sensitive analogs, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. This is especially relevant if the compound has functional groups prone to oxidation.[1]

Question 2: I need to prepare a stock solution. What solvent should I use and how should I store it?

Answer: The choice of solvent and the storage of the resulting solution are critical for maintaining the compound's integrity.

  • Solvent Selection: The solubility of this compound derivatives can vary widely based on their substituents.

    • DMSO (Dimethyl Sulfoxide): This is the most common solvent for creating high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.

    • Aqueous Buffers: If the experiment requires a physiological buffer, solubility can be a challenge. The pH of the buffer is a key consideration, as the ionization state of the this compound can significantly affect its solubility and stability.[6] 8-azapurines are known to be more susceptible to acid-catalyzed hydrolysis compared to their natural purine counterparts.[7][8] Therefore, neutral to slightly alkaline buffers (pH 7-8) are often preferred, but this must be balanced with experimental needs.

    • Other Organic Solvents: Alcohols like ethanol or methanol can be used, but their volatility and potential reactivity should be considered.

  • Solution Storage:

    • Temperature: Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C .[2] Freeze-thaw cycles can cause the compound to fall out of solution or accelerate degradation.

    • Light Protection: As with solid compounds, solutions should be stored in amber vials or wrapped in foil to protect against light-induced degradation.[5]

    • Working Solutions: Aqueous working solutions are generally much less stable than DMSO stocks and should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, keep them refrigerated (2-8°C) for no more than 24-48 hours, unless stability data indicates otherwise.[3]

Question 3: My this compound compound seems to be degrading in my aqueous assay buffer. What could be the cause?

Answer: Degradation in aqueous buffers is a common issue and can usually be attributed to one of three main factors: hydrolysis, pH effects, or oxidation.[1]

  • Hydrolysis: The this compound ring system, and particularly the N-glycosidic bond in nucleoside analogs, can be susceptible to hydrolysis.[4][7] This process is often catalyzed by acidic conditions.[8][9] If your buffer is acidic, the rate of degradation will likely be accelerated.

  • pH-Dependent Instability: The stability of your compound can be highly dependent on the pH of the solution.[6] Beyond catalyzing hydrolysis, pH affects the ionization state of the molecule, which can open up different degradation pathways or alter its susceptibility to other factors.

  • Oxidation: The purine ring is susceptible to oxidation.[4] Dissolved oxygen in your buffer or the presence of trace metal ions can catalyze oxidative degradation. While often slower than hydrolysis, this can be a significant factor over the course of a multi-day experiment.

To troubleshoot this, you should systematically investigate these factors. Consider preparing your solutions in degassed buffers, including a chelating agent like EDTA to sequester metal ions, and evaluating the compound's stability across a range of pH values relevant to your experiment.

Part 2: Troubleshooting Guide for Stability-Related Issues

This section provides a structured approach to diagnosing and solving common experimental problems related to the stability of this compound compounds.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Explanation
Loss of biological activity or inconsistent results over time. 1. Compound Degradation: The active compound is breaking down in your stock solution or assay buffer. 2. Precipitation: The compound is crashing out of solution, especially after thawing or dilution.1. Confirm Degradation: Use an analytical method like HPLC to analyze your stock and working solutions. Compare the chromatogram to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.[10][11] 2. Re-evaluate Storage: Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. 3. Check Buffer Compatibility: Prepare the compound in your assay buffer and monitor its stability by HPLC over the time course of your experiment. If unstable, consider adjusting the buffer pH or preparing the solution immediately before use.[1] 4. Visual Inspection: Before use, visually inspect thawed solutions for any precipitate. If present, gently warm and vortex the solution. If the precipitate does not redissolve, it may indicate poor solubility or degradation.
Appearance of unexpected peaks in analytical runs (HPLC, LC-MS). 1. Hydrolysis: Acidic or basic conditions are cleaving bonds in the molecule.[7][9] 2. Photodegradation: Exposure to ambient or UV light is causing photochemical reactions.[5] 3. Oxidation: Reaction with dissolved oxygen or trace contaminants.[4]1. Perform Forced Degradation: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to identify the characteristic degradation products. This helps in diagnosing the problem in your actual experiment. (See Protocol 2 below).[12] 2. Control Light Exposure: Repeat the experiment with strict light protection (e.g., using amber vials, working in a dimly lit area) and compare the results. 3. Use Fresh, High-Purity Solvents: Impurities in solvents (e.g., peroxides in THF or ethers) can initiate degradation. Use freshly opened bottles of HPLC-grade or higher solvents.
Color change in solid compound or solution. 1. Oxidation/Decomposition: This is a strong indicator that the compound is unstable under its current storage conditions.1. Discard the Compound: A visible color change in a previously white or colorless solid often signifies significant degradation. It is best to discard the reagent and obtain a fresh lot. 2. Review Storage Protocol: Immediately review your storage procedures. Was the container properly sealed? Was it exposed to light or moisture? Implement stricter storage conditions (e.g., storage in a desiccator under inert gas at -20°C).[2]

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I emphasize that robust and reproducible data begins with correctly handled reagents. The following protocols are designed to be self-validating systems for assessing and ensuring the stability of your this compound compounds.

Protocol 1: Preparation and Storage of a Validated DMSO Stock Solution

Objective: To prepare a concentrated stock solution in DMSO and store it in a manner that ensures long-term stability and minimizes experimental variability.

Methodology:

  • Pre-analysis: Before opening the vial, allow the solid this compound compound to equilibrate to room temperature for at least 30 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold, hygroscopic solid.

  • Weighing: Weigh out the desired amount of compound in a low-humidity environment if possible. Use an analytical balance and handle the compound swiftly to minimize air exposure.

  • Dissolution: Add the appropriate volume of anhydrous, HPLC-grade DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming (to ~30°C) can be applied if necessary, but avoid excessive heat.

  • Aliquoting (The Critical Step): Immediately after dissolution, aliquot the stock solution into single-use volumes in properly labeled, low-binding polypropylene or amber glass vials. The aliquot volume should correspond to what is typically needed for one or two experiments to avoid wasting material and prevent freeze-thaw cycles.

  • Storage: Tightly cap the vials, potentially sealing with paraffin film for extra protection against moisture, and place them in a labeled storage box.

  • Freezing: Store the box at -80°C . Storing at -20°C is acceptable, but -80°C provides superior long-term stability.

  • Validation: On the day of preparation, take one freshly made aliquot and analyze it via HPLC to obtain a baseline purity profile (the t=0 reference). This chromatogram serves as the gold standard against which future aliquots can be compared to check for degradation.

Protocol 2: A Simplified Forced Degradation (Stress Testing) Study

Objective: To rapidly assess the intrinsic stability of an this compound compound and identify its likely degradation pathways. This information is crucial for developing stable formulations and troubleshooting experimental issues.[12]

Rationale: Forced degradation studies are a cornerstone of pharmaceutical development as mandated by ICH guidelines.[13][14] By intentionally exposing the drug to harsh conditions, we can predict its long-term stability and ensure our analytical methods can detect any degradation products.[11]

Workflow Diagram:

Forced_Degradation_Workflow Start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C Start->Acid Base Base Hydrolysis Add 0.1 M NaOH Heat at 60°C Start->Base Oxidation Oxidation Add 3% H2O2 Room Temp Start->Oxidation Photo Photolytic Stress Expose to UV Light (e.g., 254 nm) Start->Photo Control Control Sample (No Stress) Start->Control Quench Neutralize/Quench (if necessary) Acid->Quench Base->Quench Oxidation->Quench Analysis Analyze All Samples by HPLC-UV/MS Photo->Analysis Control->Analysis Quench->Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a ~1 mg/mL solution of the this compound compound in a mixture of acetonitrile and water (50:50).

  • Sample Preparation: Set up five labeled amber vials. To each, add an aliquot of the stock solution.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Photolytic Degradation: Keep this vial under a UV lamp (e.g., in a stability chamber with controlled light exposure).

    • Control: Add an equal volume of water.

  • Incubation:

    • Place the Acid and Base samples in a heating block or water bath at 60°C.

    • Leave the Oxidative and Control samples at room temperature, protected from light.

    • Expose the Photolytic sample to UV light.

  • Time Points: Collect samples at various time points (e.g., 2, 8, 24 hours).

  • Quenching: Before analysis, the acid and base samples must be neutralized. Add an equimolar amount of base (for the acid sample) or acid (for the base sample).

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to help identify the mass of degradation products.[15]

  • Interpretation: Compare the chromatograms from the stressed samples to the control. Significant loss of the parent peak and the appearance of new peaks indicate susceptibility to that particular stress condition. This knowledge helps you design appropriate storage and handling procedures.

Part 4: Understanding this compound Degradation

The chemical stability of 8-azapurines is governed by the inherent reactivity of the triazolopyrimidine ring system. The introduction of a nitrogen atom at the 8-position alters the electron distribution compared to natural purines, influencing its susceptibility to degradation.

Major Degradation Pathways:

  • Hydrolysis (Acid-Catalyzed): This is often the most significant pathway in aqueous solutions. The electron-withdrawing nature of the triazole ring can make the purine system more susceptible to nucleophilic attack by water, particularly after protonation under acidic conditions.[7] For nucleoside analogs, this often leads to the cleavage of the N-glycosidic bond, releasing the free this compound base and the sugar moiety.[4] Ring-opening hydrolysis is also possible.[9]

  • Photodegradation: Aromatic heterocyclic systems like 8-azapurines can absorb UV light, promoting them to an excited state. This excess energy can be dissipated through chemical reactions, such as homolytic bond cleavage or reaction with molecular oxygen, leading to a variety of degradation products.[5]

  • Oxidation: The electron-rich purine ring system can be susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. This can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal contaminants.

Logical Diagram of Degradation Influences:

Degradation_Factors Compound This compound Compound (Solid or Solution) Degradation Compound Degradation (Loss of Integrity) Compound->Degradation Temp High Temperature Thermal Thermal Degradation Temp->Thermal Accelerates Light Light Exposure (UV) Photo Photolysis Light->Photo Initiates pH Extreme pH (Acid/Base) Hydrolysis Hydrolysis pH->Hydrolysis Catalyzes Moisture Moisture / Water Moisture->Hydrolysis Enables Oxygen Oxygen / Oxidants Oxidation_path Oxidation Oxygen->Oxidation_path Initiates Thermal->Degradation Photo->Degradation Hydrolysis->Degradation Oxidation_path->Degradation

Caption: Key environmental factors and their resulting degradation pathways for this compound compounds.

References

  • Contreras, J. G., & Madariaga, S. T. (1998). Azaguanine: A Theoretical Study of Its Tautomerism and Protonation in the Gas Phase and Aqueous Solution. Bioorganic Chemistry.
  • Lüdemann, H. D., Westhof, E., & Cuno, I. (1976). Ribose conformations of this compound nucleosides in solution. Zeitschrift für Naturforschung C.

  • Ojha, R. P., & Sanyal, N. K. (1989). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences.

  • Povarov, V. G., et al. (2018). Photophysics, photochemistry and bioimaging application of this compound derivatives. Organic & Biomolecular Chemistry.

  • Study on the molecular structure and thermal stability of purine nucleoside analogs. (n.d.). Accessed via Google Search.
  • Smith, J. D., & Matthews, R. E. (1957). The metabolism of 8-azapurines. Biochemical Journal.

  • Ding, S., & Shapiro, R. (2009). Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH. Chemical research in toxicology.

  • A solid-phase approach to novel purine and nucleoside analogs. (2001). Journal of the Chinese Chemical Society.

  • Ronco, C., et al. (2017). Degradation pathway of compound 8 in acidic water. ResearchGate.

  • Smith, J. D., & Matthews, R. E. (1957). The metabolism of 8-azapurines. PMC.

  • Wierzchowski, J., Wielgus-Kutrowska, B., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.

  • Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. (1995). Journal of Medicinal Chemistry.

  • E-an Zen, G. S., & Loeppky, R. N. (1996). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Chemical research in toxicology.

  • Wierzchowski, J. (2016). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research.
  • This compound nucleus: a versatile scaffold for different targets. (2002). Il Farmaco.

  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.

  • Robak, T., et al. (2018). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules.

  • 8-Azapurines as new inhibitors of cyclin-dependent kinases. (2007). Bioorganic & Medicinal Chemistry.

  • Pienimäki, P. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. ADMET & DMPK.

  • Structure, stability, and thermodynamics of a short intermolecular purine-purine-pyrimidine triple helix. (1991). Biochemistry.

  • Stability Studies. (n.d.). Coriolis Pharma.

  • Stepinski, J., et al. (2018). Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules.

  • Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. (2015). Bioorganic & Medicinal Chemistry Letters.

  • Molecular Designing And Synthesis Of this compound Derivatives Based On P2Y 12 Receptor Structure. (2020). Globe Thesis.
  • 8-Azaguanine. (n.d.). Sigma-Aldrich.

  • Synthesis of anomeric α‐D and β‐D 8‐azapurine 2'‐deoxyribofuranosides. (2011).
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry.

  • Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. (n.d.). Needle.Tube.

  • Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues. (2014). Organic & Biomolecular Chemistry.

  • Bajaj, S., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • The purine degradation pathway. (n.d.).
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2001). Journal of Pharmaceutical Sciences.

  • Huynh-Ba, K. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC.

  • Analytical Techniques for the Assessment of Drug Stability. (2022).
  • ICH Q8(R2) Guideline.pdf. (n.d.). ICH.
  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022). NIH.

  • Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. (2015). Journal of Chromatographic Science.

  • Caffeine. (n.d.). Wikipedia.
  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009). European Medicines Agency.

  • Q8(R2) Pharmaceutical Development November 2009. (2009). FDA.

  • Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (2023). MDPI.

  • Guidance for Industry: Q8 Pharmaceutical Development. (n.d.). GovInfo.

  • Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency. (2024). MDPI.
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI.

Sources

Technical Support Center: Purification of 8-Azapurine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-azapurine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these unique heterocyclic compounds. 8-Azapurines, or 1,2,3-triazolo-[4,5-d]pyrimidines, are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and antitumor properties.[1] However, their purification can be complex due to their polarity, potential for regioisomerism, and varying stability.

This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I have a crude mixture of a newly synthesized this compound analogue. What's the best general strategy to approach its purification?

A1: The optimal strategy depends on the scale of your synthesis and the physicochemical properties of your target compound and its impurities. A multi-tiered approach is often most effective.

  • Initial Assessment: First, analyze your crude mixture using analytical HPLC-MS and ¹H NMR to identify your product, major byproducts, and any remaining starting materials. This gives you a roadmap of what you need to separate.

  • Bulk Purification: For larger quantities (>1 g), flash column chromatography on silica gel is a good first step to remove non-polar impurities and baseline material. However, due to the polar nature of many 8-azapurines, this may not provide sufficient resolution.[2]

  • High-Resolution Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for achieving high purity, especially for polar analogues or for separating closely related isomers.[3]

  • Final Polishing: Recrystallization can be an excellent final step if your compound is crystalline. It is highly effective at removing trace impurities and can yield material of >99.5% purity.

The diagram below outlines a typical decision-making workflow for purification.

Purification_Workflow start Crude Product Mixture assess Analyze by LC-MS & NMR start->assess is_major_product Is Product >70% of Mixture? assess->is_major_product flash_chrom Flash Chromatography (Silica or C18) is_major_product->flash_chrom No crystallize Crystallization is_major_product->crystallize Yes prep_hplc Preparative RP-HPLC flash_chrom->prep_hplc If purity <95% or isomers present final_product Pure Compound (>99%) flash_chrom->final_product If purity >95% prep_hplc->crystallize If solid & further polishing needed prep_hplc->final_product If purity >99% crystallize->final_product

Caption: Decision workflow for this compound analogue purification.

Q2: My synthesis can produce multiple N-substituted regioisomers (e.g., N7, N8, N9). How can I separate them?

A2: The separation of regioisomers is a common and significant challenge in this compound chemistry.[4][5] These isomers often have very similar polarities, making separation by standard flash chromatography difficult.

  • The Causality: The different nitrogen positions alter the molecule's dipole moment and hydrogen bonding capabilities in subtle ways. Exploiting these small differences is key.

  • The Solution: High-resolution preparative RP-HPLC is the most reliable method. The key to success lies in methodical optimization of the separation conditions:

    • Column Choice: A high-surface-area C18 column with robust end-capping is a good starting point.

    • Mobile Phase: A shallow gradient of acetonitrile or methanol in water is often required. The subtle differences in polarity between isomers will be amplified over a long, shallow gradient.

    • Additives: Using mobile phase additives like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is critical. These acids protonate the basic nitrogens on the purine ring, leading to more consistent interactions with the stationary phase and often improving selectivity between isomers.[6]

Troubleshooting Guide: Preparative RP-HPLC

Q3: I'm seeing significant peak tailing for my this compound analogue during RP-HPLC. What is the cause and how do I fix it?

A3: Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles like 8-azapurines.

  • The Cause: The primary cause is secondary interactions between the basic nitrogen atoms of your compound and residual, acidic silanol groups on the silica-based stationary phase of the C18 column.[7] This creates multiple interaction modes, slowing a portion of the analyte molecules and causing the characteristic tail.

  • The Solutions:

    • Lower the Mobile Phase pH: The most effective solution is to add an acidic modifier (0.05-0.1% TFA or 0.1% formic acid) to your mobile phase (both water and organic).[6] At a low pH (2-3), the silanol groups are protonated and neutral, minimizing their ability to interact with your protonated (now cationic) compound. Your compound will then elute based primarily on hydrophobic interactions, resulting in a sharp, symmetrical peak.

    • Use an End-Capped Column: Modern, high-quality columns are "end-capped," meaning most residual silanols have been chemically deactivated. If you are using an older column, switching to a fully end-capped version can dramatically reduce tailing.[7]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection mass by 50% to see if the peak shape improves.

The diagram below illustrates the common causes of poor peak shape.

Peak_Shape_Troubleshooting problem Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions (Silanols) problem->cause1 cause2 Column Overload problem->cause2 cause3 Solvent Mismatch problem->cause3 cause4 Column Degradation problem->cause4 sol1 Add Acidic Modifier (TFA) Operate at low pH cause1->sol1 sol2 Reduce Sample Mass cause2->sol2 sol3 Dissolve Sample in Initial Mobile Phase cause3->sol3 sol4 Use Guard Column Replace Column cause4->sol4

Caption: Common causes and solutions for poor HPLC peak shape.

Q4: My compound has very low retention on a C18 column and elutes near the solvent front. How can I improve its retention?

A4: This is common for highly polar this compound analogues, such as those with multiple hydroxyl or amino groups.

  • The Cause: The compound is too hydrophilic and has minimal hydrophobic interaction with the C18 stationary phase. It spends most of its time in the polar mobile phase and elutes quickly.

  • The Solutions:

    • Use a "Polar-Embedded" Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for better interaction with polar analytes and provides alternative selectivity.

    • Ion-Pairing Chromatography: For highly polar or charged analogues, adding an ion-pairing reagent like sodium heptane sulfonate to the mobile phase can significantly improve retention.[8] The reagent's hydrophobic tail interacts with the C18 phase, while its charged head pairs with your analyte, effectively increasing its retention.

    • Use 100% Aqueous Mobile Phase: Start your gradient with 0% organic solvent. Ensure your column is "aqueous stable" (AQ-type), as standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a dramatic loss of retention.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. This is excellent for very polar compounds that are not retained in reverse-phase.

Q5: My this compound analogue seems to be degrading on the HPLC column. What can I do?

A5: Stability can be a concern, especially for novel analogues with sensitive functional groups.

  • The Cause: Degradation can be triggered by the acidic mobile phase (hydrolysis of sensitive esters or glycosidic bonds) or interaction with metallic components of the HPLC system. Some 8-azapurines can also be sensitive to light and air.[9]

  • The Solutions:

    • Use Formic Acid Instead of TFA: Formic acid is less aggressive than TFA and can be a good alternative for acid-labile compounds. It still provides the necessary pH control for good chromatography.

    • Use a Buffered Mobile Phase: Instead of a simple acid additive, use a buffer system like ammonium formate or ammonium acetate (pH 3-5). This provides more precise pH control and can enhance stability.

    • Use Bio-inert or PEEK HPLC Systems: If you suspect metal-catalyzed degradation, using an HPLC system with PEEK or MP35N components instead of stainless steel can prevent your compound from chelating with metal ions and degrading.

    • Work Quickly: Prepare solutions fresh and minimize the time the compound spends in solution before purification. Collect fractions and proceed with solvent removal promptly.

Experimental Protocols

Protocol 1: General Method Development for RP-HPLC Purification

This protocol provides a robust starting point for purifying a novel this compound analogue.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute this stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to the desired concentration. Rationale: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]

  • Column and Mobile Phase:

    • Column: C18, 5 µm particle size, ≥100 Å pore size.

    • Mobile Phase A: HPLC-grade water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile + 0.1% TFA.

    • Action: Filter and degas all mobile phases before use to prevent pump issues and baseline noise.[11]

  • Scouting Gradient:

    • Perform a fast "scouting" gradient to determine the approximate elution time of your compound.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min (for analytical 4.6 mm ID column).

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, optimized gradient around the elution point of your target compound.

    • Example: If the compound eluted at 40% B in the scouting run, a good preparative gradient would be 25% to 55% B over 30-40 minutes. Rationale: A shallow gradient increases the separation (resolution) between closely eluting peaks.

  • Scale-Up to Preparative:

    • Switch to a larger diameter preparative column (e.g., 21.2 mm or 50 mm ID).

    • Adjust the flow rate and injection volume according to the column dimensions. A common scaling factor is based on the square of the ratio of the column radii.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze key fractions by analytical HPLC or LC-MS to confirm purity and identify the correct product.

    • Pool pure fractions, neutralize the acid (if necessary), and remove the solvent under reduced pressure.

ParameterAnalytical ScalePreparative Scale (21.2 mm ID)Rationale
Column ID 4.6 mm21.2 mmIncrease loading capacity.
Flow Rate 1.0 mL/min~21 mL/minMaintain linear velocity for consistent chromatography.
Injection Vol. 5-20 µL0.5-5 mLScale volume with column size.
Sample Load < 1 mg10-100 mgDepends on solubility and separation difficulty.
Protocol 2: Recrystallization
  • Solvent Screening:

    • Place a few milligrams of your purified (but still potentially impure) compound into several small vials.

    • Add different solvents dropwise. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • For an anti-solvent system, find a solvent that readily dissolves your compound (e.g., methanol, ethanol, DMSO) and an "anti-solvent" in which it is completely insoluble (e.g., water, hexane, diethyl ether). The two solvents must be miscible.

  • Dissolution:

    • In a clean flask, dissolve your compound in the minimum amount of the chosen hot solvent or the primary "dissolving" solvent.

    • Use a hot plate and stir bar. Do not overheat.

  • Cooling / Anti-Solvent Addition:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator. Rationale: Slow cooling promotes the formation of larger, purer crystals.

    • Anti-Solvent: While stirring the solution at room temperature, add the anti-solvent dropwise until the solution becomes persistently cloudy (the point of saturation). Add a drop or two of the dissolving solvent to clarify, then allow to stand.

  • Crystal Harvesting:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold anti-solvent or the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

References

  • Isolation and structural characterization of eight impurities in aztreonam. PubMed Central. [Link]

  • Analogues of 8-azainosine. PubMed. [Link]

  • Molecular basis of activity of 8-azapurines in transcription processes. Indian Academy of Sciences. [Link]

  • Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. PubMed. [Link]

  • Enzymatic Synthesis of Highly Fluorescent this compound Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. MDPI. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. PubMed Central. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. [Link]

  • Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. PubMed. [Link]

  • Photophysics, photochemistry and bioimaging application of this compound derivatives. Royal Society of Chemistry. [Link]

  • Guidelines for purine extraction and determination in foods. ResearchGate. [Link]

  • Synthesis and biological activity of this compound and pyrazolo[4,3-d]pyrimidine analogues of myoseverin. ElectronicsAndBooks. [Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PubMed Central. [Link]

  • HPLC Troubleshooting Guide. Chrom-Tech. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Purine Synthesis. Microbe Notes. [Link]

  • Purine de novo Biosynthesis. Biology LibreTexts. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 8-Azapurine and Other Purine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of purine analogs presents a rich field of investigation for novel therapeutics. This guide provides a comprehensive comparative analysis of 8-azapurine and its derivatives against other well-established purine analogs. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides detailed protocols for reproducible research, and presents quantitative data to support objective comparisons.

Introduction to Purine Analogs: A Cornerstone of Chemotherapy and Immunology

Purine analogs are a class of antimetabolites that mimic the structure of endogenous purine bases, namely adenine and guanine. Their structural similarity allows them to interfere with the synthesis and function of nucleic acids, primarily DNA and RNA. This disruption of cellular machinery is particularly effective against rapidly proliferating cells, such as cancer cells and activated lymphocytes, making them mainstays in oncology and immunology.

The core principle behind their mechanism of action lies in their metabolic activation. These prodrugs are converted intracellularly into their active nucleotide forms, which then exert their cytotoxic or immunosuppressive effects through various mechanisms, including:

  • Inhibition of de novo purine biosynthesis: By mimicking natural purines, their metabolites can feedback-inhibit key enzymes in the purine synthesis pathway, leading to a depletion of the building blocks necessary for DNA and RNA production.

  • Incorporation into nucleic acids: The triphosphate forms of these analogs can be incorporated into growing DNA and RNA chains by polymerases. This incorporation can lead to chain termination, strand breaks, and dysfunctional nucleic acids, ultimately triggering apoptosis.

  • Inhibition of key cellular enzymes: Purine analog triphosphates can also directly inhibit enzymes crucial for DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.

This guide will focus on a comparative analysis of this compound, a significant but historically less clinically utilized purine analog, against its more famous cousins: 6-mercaptopurine, thioguanine, azathioprine, cladribine, fludarabine, and pentostatin.

The Unique Profile of 8-Azapurines

The this compound scaffold, characterized by a nitrogen atom at the 8th position of the purine ring, imparts unique chemical and biological properties. 8-Azaguanine is one of the most studied compounds in this family.[1]

Mechanism of Action of 8-Azaguanine

8-Azaguanine's primary mechanism of action is as an antimetabolite.[2][3] It is readily incorporated into ribonucleic acids (RNA), and to a lesser extent, DNA, leading to the formation of fraudulent nucleic acids.[1] This incorporation disrupts the normal processes of transcription and translation, ultimately inhibiting protein synthesis and leading to cell growth arrest and apoptosis.[1][4]

The activation of 8-azaguanine is crucial for its cytotoxic effects. It is converted to 8-azaguanylic acid by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][5] This metabolic activation is a key determinant of its efficacy, and resistance to 8-azaguanine can arise from deficiencies in HGPRT activity.

Therapeutic Potential and Limitations

Historically investigated in the mid-20th century for its antineoplastic properties, 8-azaguanine showed promise in preclinical studies against various tumors.[1] However, its clinical development was hampered by issues of toxicity and poor solubility.[1] Despite these limitations, the this compound nucleus remains a versatile scaffold for the development of new therapeutic agents, with research ongoing into its derivatives for anticancer, antiviral, and enzyme-inhibitory activities.[6][7][8]

A Comparative Look at Prominent Purine Analogs

To provide a comprehensive understanding of this compound's place in the broader landscape of purine analogs, this section details the mechanisms and applications of several clinically significant compounds.

6-Mercaptopurine (6-MP) and Azathioprine

6-Mercaptopurine is a cornerstone in the treatment of acute lymphoblastic leukemia. It is a prodrug that is converted to its active metabolite, thioinosine monophosphate (TIMP), by HGPRT. TIMP inhibits several enzymes involved in de novo purine synthesis and can also be converted to thioguanine nucleotides, which are incorporated into DNA and RNA.

Azathioprine is a prodrug of 6-MP, designed to release 6-MP in a more sustained manner. It is widely used as an immunosuppressant in organ transplantation and autoimmune diseases.[9] Comparative studies in mice have shown that the route of administration can influence the relative immunosuppressive potency of azathioprine and 6-mercaptopurine.[9]

Thioguanine (6-TG)

Similar to 6-MP, 6-thioguanine is another thiopurine analog used in the treatment of acute leukemias. It is also activated by HGPRT to its nucleotide form, which is then incorporated into DNA and RNA, leading to cytotoxicity. Preclinical studies have suggested that thioguanine may be more potent and require a shorter duration of exposure for cytotoxicity compared to 6-mercaptopurine.[10]

Fludarabine

Fludarabine is a fluorinated purine nucleoside analog primarily used in the treatment of chronic lymphocytic leukemia. It is transported into cells and phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.

Cladribine

Cladribine is another purine nucleoside analog effective in the treatment of hairy cell leukemia and certain lymphomas. Its mechanism of action involves intracellular phosphorylation and subsequent incorporation into DNA, leading to strand breaks and apoptosis.

Pentostatin (2'-deoxycoformycin)

Pentostatin is a potent inhibitor of the enzyme adenosine deaminase (ADA), which is crucial for purine metabolism. Inhibition of ADA leads to the accumulation of deoxyadenosine and its phosphorylated metabolites, which are toxic to lymphocytes. It is highly effective in the treatment of hairy cell leukemia.

Quantitative Comparison of Cytotoxicity

A direct comparison of the cytotoxic potential of these analogs is essential for understanding their relative potencies. The half-maximal inhibitory concentration (IC50) is a key metric used for this purpose. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[11]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Purine Analogs in Selected Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
8-AzaguanineMOLT-3 (T-cell acute lymphoblastic leukemia)10[2]
8-AzaguanineCCRF-CEM (T-cell acute lymphoblastic leukemia)100[2]
6-MercaptopurineLeukemic cells from ALL patients (median)≥ 206[10]
ThioguanineLeukemic cells from ALL patients (median)20[10]
N6-substituted this compound derivative (IIh)ADP-induced platelet aggregation0.20[12]
Vandetanib (control)A431 (human carcinoma cell)0.11[13]
This compound derivative 8kA431 (human carcinoma cell)5.01[13]
This compound derivative 8lA431 (human carcinoma cell)5.24[13]

Note: IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time), and the specific derivative of the parent compound. The data presented here is for illustrative purposes and highlights the need for direct comparative studies.

Experimental Protocols for Comparative Analysis

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro assays used in the comparative analysis of purine analogs.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[14][15][16]

Protocol:

  • Cell Plating: Seed adherent cells in a 96-well plate at a density of 2,000-5,000 cells per well in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Drug Treatment: Prepare serial dilutions of the purine analogs in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO). Incubate for a predetermined period (e.g., 72-96 hours).[15]

  • Cell Fixation: Gently add 25-50 µL of cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[14][15][17]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components. Allow the plates to air dry completely.[14][17]

  • SRB Staining: Add 50-100 µL of 0.04-0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14][15][17]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14][17]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14][18]

  • Absorbance Measurement: Read the optical density (OD) at 510-565 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value using a dose-response curve.

Analysis of Purine Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying purine analogs and their metabolites in biological samples.[19][20][21]

Protocol for Sample Preparation from Packed Red Blood Cells:

  • Blood Collection and Separation: Collect whole blood in EDTA tubes. Centrifuge at 1000 x g for 10 minutes at 4°C. Remove and discard the plasma and buffy coat.[20]

  • Erythrocyte Lysis: Wash the packed red blood cells with saline. The subsequent steps for lysis and protein precipitation can vary, but a common method involves the use of perchloric acid.

  • Extraction: The specific extraction method will depend on the target metabolites. Solid-phase extraction (SPE) is often employed for cleanup and concentration of the analytes.[20]

  • Reconstitution: Evaporate the eluate and reconstitute the residue in a suitable mobile phase for HPLC analysis.[20]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.[20]

  • Mobile Phase: A gradient elution with a phosphate buffer and an organic modifier like acetonitrile is typically used.[20]

  • Detection: UV detection at wavelengths specific for the purine analogs and their metabolites (e.g., 254 nm for 6-MP and 342 nm for 6-TG).[20]

Visualizing the Mechanisms: Purine Metabolism and Analog Inhibition

Understanding the points of intervention of these analogs within the purine metabolic pathway is crucial for appreciating their mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

De Novo Purine Synthesis Pathway and Sites of Inhibition

This pathway illustrates the synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP, from simpler molecules. Several purine analogs, after their conversion to nucleotide forms, inhibit key enzymes in this pathway.

Purine_Synthesis cluster_de_novo De Novo Purine Synthesis cluster_salvage Salvage Pathway cluster_incorporation Nucleic Acid Incorporation PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine PRPP amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate synthetase Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) IMP->Xanthosine Monophosphate (XMP) IMP Dehydrogenase AMP AMP Adenylosuccinate->AMP Adenylosuccinate synthetase dATP dATP AMP->dATP GMP GMP Xanthosine Monophosphate (XMP)->GMP IMP Dehydrogenase dGTP dGTP GMP->dGTP 6MP_Metabolites 6-MP & Azathioprine Metabolites (TIMP) Glutamine PRPP\namidotransferase Glutamine PRPP amidotransferase 6MP_Metabolites->Glutamine PRPP\namidotransferase IMP Dehydrogenase IMP Dehydrogenase 6MP_Metabolites->IMP Dehydrogenase Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT 8_AzaG 8-Azaguanine 8-AzaGMP 8-Azaguanosine Monophosphate 8_AzaG->8-AzaGMP HGPRT 8-AzaGTP 8-AzaGTP 8-AzaGMP->8-AzaGTP DNA DNA dATP->DNA dGTP->DNA RNA/DNA\n(Fraudulent) RNA/DNA (Fraudulent) 8-AzaGTP->RNA/DNA\n(Fraudulent) Thioguanine_Metabolites Thioguanine Metabolites DNA/RNA\n(Fraudulent) DNA/RNA (Fraudulent) Thioguanine_Metabolites->DNA/RNA\n(Fraudulent)

Caption: De Novo and Salvage Pathways of Purine Synthesis and Sites of Action of Analogs.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following workflow diagram outlines the key steps in performing an in vitro cytotoxicity assay to determine the IC50 of a purine analog.

Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of purine analog incubation_24h->drug_treatment incubation_72h Incubate 72h drug_treatment->incubation_72h cell_fixation Fix cells with TCA incubation_72h->cell_fixation staining Stain with SRB cell_fixation->staining solubilization Solubilize bound dye staining->solubilization read_absorbance Read absorbance at 510-565 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Cytotoxicity Screening using the SRB Assay.

Conclusion and Future Directions

The comparative analysis of this compound and other purine analogs reveals a class of compounds with diverse mechanisms of action and significant therapeutic potential. While this compound itself has seen limited clinical application, its unique chemical structure continues to inspire the development of novel derivatives with improved efficacy and safety profiles.

Future research should focus on direct, head-to-head comparative studies of these analogs in a wide range of cancer cell lines and in vivo models. Such studies, guided by the robust experimental protocols outlined in this guide, will be crucial for elucidating the subtle yet significant differences in their pharmacological profiles. Furthermore, a deeper understanding of the mechanisms of resistance to these agents will be essential for the development of strategies to overcome treatment failure. The continued exploration of the this compound scaffold, in conjunction with a thorough understanding of its established counterparts, holds the promise of yielding the next generation of purine analog-based therapeutics.

References

  • 8-Azaguanine. (2026). In Grokipedia. Retrieved January 16, 2026, from [Link][1]

  • Li, Q., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(22), 5034-5038. [Link][22]

  • Giorgi, I., & Scartoni, V. (2009). This compound nucleus: a versatile scaffold for different targets. Mini reviews in medicinal chemistry, 9(12), 1367–1378. [Link][6]

  • Holý, A., et al. (1996). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of medicinal chemistry, 39(20), 4073–4088. [Link][7]

  • Voller, J., et al. (2008). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry, 16(17), 8045–8054. [Link][8]

  • Seela, F., et al. (2015). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. ResearchGate. [Link][23]

  • Cytotoxic activity (IC50, µM) of synthesized compounds 8a-l on A431 and HU02 cell lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link][13]

  • Montgomery, J. A., & Hewson, K. (1976). Analogues of 8-azainosine. Journal of medicinal chemistry, 19(1), 485–489. [Link][24]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 10(7), 1169-1180. [Link][12]

  • Zimmerman, E. F., & Greenberg, S. A. (1965). Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells. Molecular pharmacology, 1(2), 113–125. [Link][4]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link][14]

  • Coulouarn, C., et al. (2008). Differential toxic effects of azathioprine, 6-mercaptopurine and 6-thioguanine on human hepatocytes. Toxicology and applied pharmacology, 227(1), 89–99. [Link][25]

  • Adamson, P. C., et al. (1994). The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia. Leukemia & lymphoma, 13(3-4), 233–239. [Link][10]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Southern Research. Retrieved January 16, 2026, from [Link][11]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link][15]

  • SRB assay for measuring target cell killing V.1. (2023). Protocols.io. [Link][16]

  • Biondi, C., et al. (2015). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. Journal of analytical methods in chemistry, 2015, 835232. [Link][19]

  • Al-Habet, S. M. H., & Tarazi, H. I. M. (2015). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF AZATHIOPRINE/6- MERCAPTOPURINE METABOLITES IN PACKED RED BLOOD. ResearchGate. [Link][20]

  • Berenbaum, M. C. (1971). Is azathioprine a better immunosuppressive than 6-mercaptopurine?. Clinical and experimental immunology, 8(1), 1–8. [Link][9]

  • Biondi, C., et al. (2015). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients With Inflammatory Bowel Disease. Journal of analytical methods in chemistry, 2015, 835232. [Link][21]

Sources

A Researcher's Guide to the Validation of 8-Azapurine as a Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The purine scaffold has proven to be a privileged structure, yielding numerous potent inhibitors. This guide focuses on a specific derivative, the 8-azapurine (a 1,2,3-triazolo[4,5-d]pyrimidine), and provides a comprehensive framework for its validation as a kinase inhibitor. We will delve into the critical experimental methodologies required to rigorously characterize its activity, selectivity, and cellular efficacy, comparing its performance with established alternatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to inhibitor characterization.

Section 1: The Candidate Profile: this compound

The this compound scaffold is a modification of the traditional purine ring system, where a nitrogen atom is introduced at the 8th position. This alteration can significantly impact the molecule's interaction with the ATP-binding pocket of kinases. Studies have shown that this compound derivatives can act as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2.[1] For the purpose of this guide, we will focus on validating a hypothetical this compound derivative, "AZP-1," as a CDK2 inhibitor.

Comparative Inhibitors: To establish a meaningful performance baseline, AZP-1 will be compared against two standards:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[2] It serves as a positive control for inhibition but is notoriously non-selective.[3]

  • Palbociclib (Ibrance): An FDA-approved, highly selective inhibitor of CDK4 and CDK6, used here as a benchmark for a clinically successful, specific kinase inhibitor.[4][5][6] While its primary targets are different, its development pathway exemplifies rigorous validation.

Section 2: The Validation Workflow: A Multi-Pillar Approach

Validation_Workflow cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Biophysical Confirmation cluster_2 Pillar 3: Cellular Efficacy biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) ic50 Determine Potency (IC50) biochem_assay->ic50 Quantifies Inhibition biophys_assay Direct Binding Assay (e.g., DSF) ic50->biophys_assay tm_shift Confirm Target Engagement (ΔTm) biophys_assay->tm_shift Measures Stabilization cetsa Target Engagement in Cells (CETSA) tm_shift->cetsa pathway Downstream Pathway Analysis (Western Blot) cetsa->pathway Confirms Cellular Activity selectivity Kinome-Wide Selectivity Profiling pathway->selectivity start Candidate Compound (this compound 'AZP-1') start->biochem_assay

Caption: The Multi-Pillar Kinase Inhibitor Validation Workflow.

Section 3: Pillar 1: Biochemical Validation - Direct Enzyme Inhibition

Objective: To quantify the direct inhibitory effect of AZP-1 on the catalytic activity of purified CDK2 enzyme.

The first and most fundamental question is whether the compound can inhibit the target enzyme in a clean, isolated system.[8] For this, we use a biochemical assay that measures the output of the kinase reaction.[9]

Chosen Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10] It is a universal assay suitable for virtually any kinase.[10][11] The assay involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal proportional to kinase activity.[12]

Experimental Protocol: ADP-Glo™ Assay for IC50 Determination
  • Reagent Preparation: Prepare kinase buffer, purified active CDK2/Cyclin A enzyme, substrate (e.g., a generic peptide like Histone H1), and ATP. Prepare serial dilutions of AZP-1, Staurosporine, and Palbociclib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (CDK2/Cyclin A, substrate, and buffer). Add the serially diluted compounds. Initiate the reaction by adding ATP. Include "no enzyme" and "no inhibitor (DMSO only)" controls.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value (the concentration required to inhibit 50% of kinase activity).[8]

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)Rationale for Comparison
AZP-1 CDK2/Cyclin A50Test Compound
Staurosporine CDK2/Cyclin A5Potent, Non-selective Positive Control[2][3]
Palbociclib CDK2/Cyclin A>10,000Negative Control (Selective for CDK4/6)[4]

Note: Data are representative examples for illustrative purposes.

Section 4: Pillar 2: Biophysical Confirmation - Proving Target Engagement

Objective: To provide orthogonal evidence that AZP-1 physically binds to the CDK2 protein.

An IC50 value from a biochemical assay is crucial, but it doesn't definitively prove direct binding. Assay interference or non-specific mechanisms can sometimes produce false positives.[14] Biophysical methods that measure the physical interaction between the compound and the protein are essential for validation.[7][15][16]

Chosen Methodology: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective technique to confirm target engagement.[17][18] It works on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm).[19] This change in Tm (ΔTm) is monitored by observing the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds upon heating.[20]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mix containing purified CDK2/Cyclin A protein in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange).

  • Compound Addition: Add AZP-1, Staurosporine, or DMSO vehicle control to the wells at a final concentration of 10 µM.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C in small increments (e.g., 0.5°C per minute), measuring fluorescence at each step.

  • Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the Tm. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates stabilizing binding.

Data Presentation: Comparative Thermal Shift (ΔTm)

Compound (10 µM)Target ProteinΔTm (°C)Interpretation
AZP-1 CDK2/Cyclin A+5.2Strong, stabilizing binding to target.
Staurosporine CDK2/Cyclin A+7.5Very strong, stabilizing binding.
DMSO Control CDK2/Cyclin A0Baseline melting temperature.

Section 5: Pillar 3: Cellular Efficacy - Proving Activity in a Biological Context

Objective: To confirm that AZP-1 can enter living cells, bind to CDK2, and inhibit its downstream signaling pathway.

Biochemical and biophysical assays use purified proteins. To be a viable drug candidate, a compound must be cell-permeable and effective in the complex intracellular environment.[21]

Chosen Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA extends the principle of thermal stabilization to the cellular environment.[22] It is a powerful tool for verifying target engagement in intact cells.[23][24] Cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining after heating is quantified; a stabilizing compound will result in more soluble protein at higher temperatures.

CETSA_Workflow cluster_0 CETSA® Experimental Workflow A 1. Treat intact cells with compound or DMSO B 2. Heat cell suspension to specific temperature A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble fraction (centrifugation) C->D E 5. Quantify soluble target (Western Blot / ELISA) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Chosen Methodology 2: Western Blot for Downstream Pathway Inhibition

CDK2, in complex with Cyclin A, phosphorylates key substrate proteins to drive cell cycle progression. One critical substrate is the Retinoblastoma protein (pRb). Inhibiting CDK2 should lead to a decrease in the phosphorylation of pRb at specific sites (e.g., Ser780). We can measure this effect using a phospho-specific antibody via Western Blot.[25]

Experimental Protocol: Cellular Assays
  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., MCF-7 breast cancer cells). Treat cells with varying concentrations of AZP-1, Staurosporine, and Palbociclib for 2-4 hours.

  • For CETSA: After treatment, heat cell suspensions to a range of temperatures (e.g., 40°C to 65°C). Lyse the cells, centrifuge to pellet aggregated proteins, and collect the soluble supernatant for Western Blot analysis of total CDK2 protein.

  • For Pathway Analysis: After treatment, lyse the cells directly without heating.

  • Western Blot: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-pRb (Ser780) and total pRb (as a loading control). Use a secondary antibody for detection.

  • Data Analysis: Quantify band intensities. For CETSA, plot soluble CDK2 levels vs. temperature. For pathway analysis, plot the ratio of phospho-pRb to total pRb vs. compound concentration to determine the cellular IC50.

CDK2_Pathway CDK2 CDK2/Cyclin A pRb pRb CDK2->pRb phosphorylates p_pRb p-pRb (Active) Progression G1/S Phase Progression p_pRb->Progression Inhibitor This compound (AZP-1) Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway targeted by this compound.

Section 6: Conclusion & Synthesis

The rigorous validation of a kinase inhibitor requires a logical, multi-pronged approach that builds a case from the molecule up to the cell.

  • Biochemical assays like ADP-Glo confirm that this compound (AZP-1) can directly inhibit the catalytic function of its target, CDK2, with a quantifiable potency (IC50).

  • Biophysical methods like DSF provide critical, orthogonal evidence of direct physical binding and stabilization of the target protein, ruling out many potential artifacts.

  • Cell-based assays such as CETSA and phospho-protein Western blotting prove that the compound is not only active in a test tube but can also engage its target in a complex cellular environment and modulate the intended signaling pathway.

By systematically applying this workflow and comparing the results to both broad-spectrum and highly specific inhibitors, researchers can build a comprehensive and trustworthy data package to support the continued development of this compound derivatives as valuable therapeutic candidates.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. GlpBio via YouTube. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • ADP Glo Protocol. Google Sites.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • 8-Azapurines as new inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. Portland Press. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. PubMed. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ScienceDirect. [Link]

  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PubMed Central. [Link]

  • Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PubMed Central. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. World Scientific. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • CETSA. cetsa.org. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Comparison of three similar frontline breast cancer drugs reveals important differences. Dana-Farber Cancer Institute. [Link]

  • Are the Three Approved CDK4/6 Inhibitors Truly Different?. Oncology News Central. [Link]

  • Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology. [Link]

  • Debate highlights differences and similarities between CDK4/6 inhibitors. San Antonio Breast Cancer Symposium. [Link]

  • A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. Frontiers in Oncology. [Link]

Sources

A Researcher's Guide to Navigating Antibody Cross-Reactivity Against 8-Azapurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When working with small molecules like 8-azapurine derivatives, which are bioisosteres of natural purines and hold significant therapeutic and diagnostic potential, understanding and quantifying antibody cross-reactivity is not just a quality control step—it is the bedrock of reliable experimental data. This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against this important class of compounds, supported by experimental data and detailed protocols.

The Significance of 8-Azapurines and the Imperative of Antibody Specificity

8-Azapurines, such as 8-azaguanine and 8-azaadenine, are purine analogs where the carbon atom at the 8th position is replaced by a nitrogen atom. This structural modification imparts unique chemical and biological properties, making them valuable tools in various research areas, including the development of antitumor, antiviral, and antiplatelet agents.[1][2][3][4] Furthermore, their intrinsic fluorescence makes them useful as probes in enzymatic and nucleic acid research.[5][6]

The generation of antibodies specific to these derivatives is crucial for developing sensitive and specific immunoassays for their detection and quantification in biological matrices. However, due to the structural similarity between different this compound derivatives and endogenous purines, the potential for antibody cross-reactivity is a significant concern. An antibody that binds to multiple, structurally related compounds can lead to inaccurate quantification, false-positive results, and misinterpreted biological effects.[7][8] Therefore, a rigorous assessment of antibody specificity is a critical component of immunoassay validation.

Core Methodologies for Assessing Cross-Reactivity

The evaluation of antibody cross-reactivity typically involves a panel of structurally related and unrelated compounds to challenge the specificity of the antibody . The three most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

Competitive ELISA is the most widely used method for quantifying the cross-reactivity of antibodies against small molecule haptens.[1][7] The principle lies in the competition between a fixed amount of enzyme-labeled antigen and a variable amount of unlabeled antigen (the analyte or potential cross-reactant) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the competing free antigen.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection plate_coating Coat plate with Antigen-Protein Conjugate wash1 Wash plate_coating->wash1 blocking Block with BSA or other blocking agent wash1->blocking wash2 Wash blocking->wash2 add_antibody_competitor Add Antibody and Competitor Compound wash2->add_antibody_competitor incubation1 Incubate add_antibody_competitor->incubation1 wash3 Wash incubation1->wash3 add_secondary Add Enzyme-Labeled Secondary Antibody wash3->add_secondary incubation2 Incubate add_secondary->incubation2 wash4 Wash incubation2->wash4 add_substrate Add Substrate wash4->add_substrate read_plate Read Absorbance add_substrate->read_plate

Caption: Workflow for a Competitive ELISA to assess antibody cross-reactivity.

The results of a competitive ELISA are typically plotted as a dose-response curve, with the percentage of inhibition on the y-axis and the concentration of the competitor on the x-axis. The half-maximal inhibitory concentration (IC50) is determined for the target antigen and each of the tested compounds. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity of the antibody for the compound.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity Measurement

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[2][9] For cross-reactivity assessment, SPR can provide a more detailed picture than ELISA by dissecting the binding event into its kinetic components.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis immobilize_ab Immobilize Antibody on Sensor Chip stabilize Stabilize Baseline immobilize_ab->stabilize inject_analyte Inject Analytes (Purine Derivatives) stabilize->inject_analyte association Association Phase inject_analyte->association dissociation Dissociation Phase association->dissociation regenerate Regenerate Surface dissociation->regenerate sensorgram Generate Sensorgrams dissociation->sensorgram regenerate->inject_analyte fit_model Fit to Kinetic Model sensorgram->fit_model determine_constants Determine ka, kd, KD fit_model->determine_constants

Caption: Workflow for assessing antibody cross-reactivity using Surface Plasmon Resonance (SPR).

SPR data is presented as a sensorgram, which plots the change in response units (RU) over time. By fitting these curves to a kinetic model, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined for each compound. A lower KD value signifies a higher binding affinity. Comparing the KD values for the target antigen and other compounds provides a quantitative measure of cross-reactivity.

Western Blotting: A Qualitative Assessment of Specificity

While primarily a qualitative technique, Western blotting can be a valuable tool for assessing antibody specificity, particularly when the target antigen can be immobilized on a membrane. For small molecule haptens, a competitive Western blot format can be employed.

  • Antigen Coating: A protein-hapten conjugate is separated by SDS-PAGE and transferred to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Competitive Incubation: The primary antibody is pre-incubated with various concentrations of the free hapten or potential cross-reactants.

  • Membrane Incubation: The antibody-hapten mixture is then incubated with the membrane.

  • Detection: The membrane is washed, incubated with a labeled secondary antibody, and the signal is detected.

A reduction in the band intensity in the presence of a competing compound indicates cross-reactivity.

Case Study: Cross-Reactivity of a Monoclonal Antibody Against 8-oxo-Adenosine (mAb 6E4)

A study on the development and characterization of a monoclonal antibody (mAb 6E4) against the oxidative DNA damage product 8-oxo-Adenosine (8-oxoA) provides an excellent example of a rigorous cross-reactivity assessment using competitive ELISA.[10]

The researchers tested the mAb 6E4 against a panel of natural and modified purine and pyrimidine nucleosides. The results demonstrated the exquisite specificity of the antibody for 8-oxoA.

Competitor CompoundIC50 (nM)% Cross-Reactivity
8-oxo-Adenosine (8-oxoA) 10 100%
8-oxo-Guanosine (8-oxoG)>100,000<0.01%
Adenosine (A)>100,000<0.01%
Guanosine (G)>100,000<0.01%
Inosine (I)>100,000<0.01%
2-oxo-Adenosine73,0000.014%
(Data adapted from a study on mAb 6E4)[10]

These results clearly show that mAb 6E4 has a very high affinity for its target, 8-oxoA, and negligible binding to other closely related purine derivatives, including the structurally similar 8-oxoG. This high degree of specificity makes it a reliable tool for the detection and quantification of 8-oxoA in biological samples.

Experimental Protocols

Detailed Protocol: Competitive ELISA for this compound Antibody Cross-Reactivity

This protocol is a generalized procedure and may require optimization for specific antibodies and antigens.

Materials:

  • High-binding 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound-protein conjugate (for coating)

  • Primary antibody against the this compound derivative

  • Test compounds (this compound derivatives and other purine analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target this compound and the test compounds in assay buffer (e.g., wash buffer with 0.1% BSA).

    • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at an optimized dilution). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

Conclusion: A Commitment to Scientific Rigor

The development of highly specific antibodies against this compound derivatives is a critical enabler for research and drug development. A thorough characterization of antibody cross-reactivity is not merely a suggestion but a requirement for generating reliable and reproducible data. By employing robust methodologies such as competitive ELISA and SPR, researchers can confidently select and validate antibodies with the required specificity for their intended applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists committed to the principles of scientific integrity and the pursuit of accurate and meaningful results.

References

  • Navigating Antibody Cross-Reactivity: A Guide for Researchers. (n.d.). Benchchem.
  • Western Blot: A Guide to Probing and Detection. (n.d.). Bio-Rad.
  • Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. (2023). [Journal Name].
  • ELISA Guide; Part 2: The ELISA Protocol. (2023). Jackson ImmunoResearch.
  • Production and characterization of cross-reactive monoclonal antibodies to sweet proteins. (1993). Molecular Immunology.
  • Sandwich ELISA Protocol. (n.d.). Hello Bio.
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2007). Journal of Immunological Methods.
  • Hapten synthesis and antibody production for the development of a melamine immunoassay. (2010). Food Chemistry.
  • ELISA Protocols. (2024). Antibodies.com.
  • Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. (2021). New Journal of Chemistry.
  • SPR Service - Antibody-Antigen Interaction Analysis. (2025). Rapid Novor.
  • Generation and characterization of anti-Adeno-associated virus serotype 8 (AAV8) and anti-AAV9 monoclonal antibodies. (2015). Human Gene Therapy.
  • Types Of Immunoassay - And When To Use Them. (2022). Quanterix.
  • Hapten synthesis and antibody production for the development of a melamine immunoassay | Request PDF. (2010).
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (2013). Methods in Molecular Biology.
  • How do I know if the antibody will cross-react? (n.d.). Proteintech Group.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (2013). Methods in Molecular Biology.
  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2021). Foods.
  • Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. (1992). Biochemistry.
  • Immune- and Non-Immune-Mediated Adverse Effects of Monoclonal Antibody Therapy: A Survey of 110 Approved Antibodies. (2021).
  • Development and Characterization of New Species Cross-Reactive Anti-Sialoadhesin Monoclonal Antibodies. (2020). Antibodies.
  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on tre
  • 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzym
  • Bioanalytical Chemistry: Competitive Immunoassays. (2020). YouTube.
  • Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. (2021). RSC Medicinal Chemistry.
  • Force-dependent rapid immunoassay of high specificity and sensitivity. (2023). APL Bioengineering.
  • Species Cross Reactivity. (n.d.). Affinity Biologicals.
  • This compound nucleus: a versatile scaffold for different targets. (2009). Mini-Reviews in Medicinal Chemistry.
  • Hypersensitivity reactions to monoclonal antibodies: Classification and treatment approach (Review). (2021). Experimental and Therapeutic Medicine.
  • Sensitivity to purine analogues in childhood leukemia assessed by the automated MTT-assay. (1989). Advances in Experimental Medicine and Biology.
  • How Immunoassays Work. (2017). EnviroLogix.
  • Competitive immunoassay prinicple? (2020).
  • ELISA Procedures. (n.d.). Sigma-Aldrich.

Sources

The Insider's Guide to 8-Azapurine: A Superior Fluorescent Probe for Unraveling Biological Complexity

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of molecular biology and drug discovery, the quest for more precise and less invasive tools is paramount. For decades, traditional fluorescent dyes like fluorescein, rhodamine, and cyanine derivatives have been the workhorses of cellular imaging and biochemical assays. However, their inherent limitations—ranging from significant structural perturbation to phototoxicity—can often obscure the very processes researchers aim to illuminate. This guide introduces 8-azapurine, a class of fluorescent nucleoside analogs, and delineates its distinct advantages over conventional fluorophores, supported by experimental data and detailed protocols.

The Pitfalls of Tradition: Why We Need a Better Fluorescent Reporter

Conventional fluorescent dyes, while instrumental in many discoveries, present a number of challenges for researchers striving for high-fidelity measurements in sensitive biological systems.

  • Structural Perturbation: Many traditional dyes are bulky aromatic structures. When conjugated to biomolecules, they can sterically hinder natural interactions and alter the conformation of proteins and nucleic acids, leading to artifacts.

  • Phototoxicity and Photobleaching: The high-intensity light required to excite many common fluorophores can generate reactive oxygen species, damaging cellular components and inducing apoptosis, a significant concern in live-cell imaging. Furthermore, many of these dyes are susceptible to photobleaching, a light-induced chemical destruction that leads to signal loss over time, complicating long-term imaging experiments.

  • Environmental Insensitivity: While some dyes exhibit changes in fluorescence in response to their environment, many offer limited information about the local molecular landscape, such as changes in polarity or hydration.

  • Self-Quenching: At high concentrations or when in close proximity, many traditional dyes like rhodamines can form non-fluorescent aggregates, a phenomenon known as self-quenching, which can complicate quantitative analysis.

These limitations underscore the need for a new class of fluorescent probes that can report on biological processes with minimal interference.

This compound: The Isosteric Advantage

8-azapurines are structural analogs of the natural purines, adenine and guanine, where a nitrogen atom replaces the carbon at the 8th position. This seemingly minor modification endows them with intrinsic fluorescence while preserving the overall size, shape, and hydrogen bonding patterns of their natural counterparts. This "isosteric" nature is the cornerstone of their superiority as minimally perturbing probes.

dot graph TD { A[Natural Purine (Adenine/Guanine)] -- "C8 -> N8" --> B[this compound (8-Azaadenine/8-Azaguanine)]; B -- "Minimal StructuralPerturbation" --> C[Maintains BiologicalFunction]; C -- "Enzymatic Incorporation" --> D[Site-Specific Labeling ofDNA/RNA]; B -- "Intrinsic Fluorescence" --> E[Reporter of LocalEnvironment];

} caption: "Structural relationship and key advantages of this compound."

A Head-to-Head Comparison: this compound vs. Traditional Dyes

The practical advantages of 8-azapurines become evident when their photophysical properties and performance in biological applications are directly compared with traditional fluorescent dyes.

PropertyThis compound AnalogsFluoresceinRhodamine BCyanine Dyes (e.g., Cy3/Cy5)
Size Isosteric to natural purinesLarger, bulkyLarger, bulkyLarger, bulky
Perturbation MinimalHighHighHigh
Quantum Yield (Φ) 0.02 - 0.9 (highly variable and environment-dependent)~0.93 in 0.1M NaOH~0.31 in ethanol0.06 - 0.4 (environment-dependent)
Photostability Generally higher than fluoresceinLow, prone to photobleachingModerate to highModerate to high, but can photoswitch
Environmental Sensitivity High (sensitive to pH, polarity, and stacking)pH-sensitive, but less sensitive to local environmentModerately sensitive to polaritySensitive to viscosity and environment
Labeling Strategy Site-specific enzymatic or chemical incorporation into DNA/RNACovalent conjugation to primary amines or thiolsCovalent conjugation to primary amines or thiolsCovalent conjugation to primary amines or thiols

Key Advantages of this compound in Detail

Unparalleled Subtlety: Probing Without Perturbing

The most significant advantage of this compound is its ability to act as a "spy" within biological systems. Because it so closely mimics natural purines, it can be incorporated into DNA and RNA by cellular machinery with minimal disruption to the native structure and function. This allows researchers to study nucleic acid dynamics, such as DNA replication, transcription, and protein-nucleic acid interactions, in a near-native context. Traditional dyes, with their bulky structures, are more likely to alter these delicate processes.

A Window into the Microenvironment: High Environmental Sensitivity

The fluorescence of 8-azapurines is exquisitely sensitive to their local environment. Changes in pH, solvent polarity, and stacking interactions with neighboring bases can all lead to significant shifts in fluorescence intensity and emission wavelength. This property makes them powerful reporters of local conformational changes in nucleic acids and proteins. For instance, the change in fluorescence of an this compound incorporated into a DNA strand can signal the binding of a protein or a change in the DNA's secondary structure.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption: "Environmental sensitivity of this compound fluorescence."

Enhanced Photostability for Long-Term Observation

While systematic, direct comparisons of photostability across a wide range of conditions are still emerging, available data suggests that certain this compound derivatives offer greater resistance to photobleaching compared to highly susceptible dyes like fluorescein. This enhanced stability is crucial for experiments that require prolonged or repeated imaging, such as tracking the movement of molecules within a live cell.

Experimental Protocols: A Self-Validating Approach

To facilitate the adoption of this compound probes, this section provides detailed, self-validating protocols for their characterization and use. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ) of an this compound analog relative to a known standard.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. By using a series of dilutions, a linear relationship between absorbance and fluorescence intensity can be established, the gradient of which is proportional to the quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • This compound analog solution of unknown quantum yield

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent for dissolving the this compound and the standard

Procedure:

  • Prepare a series of dilutions: Prepare at least five concentrations of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Analyze: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin. Determine the gradient of this line.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    Where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Self-Validation: The linearity of the plot of integrated fluorescence intensity versus absorbance validates the absence of inner filter effects and concentration-dependent quenching.

Protocol 2: Assessing Photostability

Objective: To compare the photostability of an this compound analog to a traditional fluorescent dye.

Principle: Photostability is assessed by continuously exposing a fluorescent sample to excitation light and monitoring the decay of its fluorescence intensity over time. The rate of decay is a measure of the dye's susceptibility to photobleaching.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive detector

  • Solutions of the this compound analog and the traditional dye at the same optical density

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare a slide with a droplet of the this compound solution and another with the traditional dye solution.

  • Initial Fluorescence Measurement: Place the slide on the microscope stage and focus on the sample. Record the initial fluorescence intensity (I₀) using a low light intensity to minimize photobleaching during this initial measurement.

  • Continuous Illumination: Expose a specific region of the sample to continuous illumination using a defined, constant light intensity.

  • Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 10 minutes).

  • Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image. Plot the normalized fluorescence intensity (I/I₀) as a function of time.

  • Comparison: Compare the photobleaching decay curves of the this compound and the traditional dye. A slower decay indicates higher photostability.

Self-Validation: The consistency of the light source intensity should be monitored throughout the experiment. A control region on the slide that is not continuously illuminated should show minimal fluorescence decay.

dot graph G { node [shape=box, style=filled]; A [label="Prepare Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Measure Initial\nFluorescence (I₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Continuous\nIllumination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Time-Lapse\nImaging", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analyze Intensity\nDecay", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Compare Photostability", fillcolor="#34A853", fontcolor="#FFFFFF"];

} caption: "Workflow for assessing photostability."

Conclusion: A New Era of Precision in Biological Inquiry

8-azapurines represent a significant advancement in fluorescent probe technology. Their isosteric nature, coupled with their environmental sensitivity and favorable photophysical properties, allows for the investigation of complex biological processes with unprecedented precision and minimal perturbation. While traditional dyes will continue to have their applications, for researchers seeking to unravel the subtle dynamics of nucleic acids and proteins in their native environments, 8-azapurines offer a clear and compelling advantage. As our understanding of these powerful probes grows, they are poised to illuminate new frontiers in cellular biology and drug development.

References

  • Tanpure, A. A., Pawar, M. G., & Srivatsan, S. G. (2013). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. Israel Journal of Chemistry, 53(6-7), 366-378. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Hawkins, M. E. (2001). Fluorescent Nucleoside Analogs as DNA Probes. In Topics in Fluorescence Spectroscopy (pp. 119-148). Springer US.
  • Shin, D., Sinkeldam, R. W., & Tor, Y. (2011). Emissive RNA Alphabet. Journal of the American Chemical Society, 133(38), 14912-14915. [Link]

  • Tanpure, A. A., Pawar, M. G., & Srivatsan, S. G. (2013). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. Israel Journal of Chemistry, 53(6-7), 366-378.
  • Ishchenko, A. A. (2020). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Methods and Protocols, 3(3), 53. [Link]

  • Fluorescence microscope. In Wikipedia. [Link]

  • Staining for Live-Cell Analysis: Improving Perception. The Scientist. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Jensen, E. C. (2012). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations.
  • Waters, J. C. (2009). Fluorescence Live Cell Imaging. Methods in Cell Biology, 92, 115-141. [Link]

  • Designing Photostability Testing Protocols for Regulatory Submissions. Stability Studies. [Link]

  • Cao, J., Wu, T., Hu, C., Liu, T., Sun, W., Fan, J., & Peng, X. (2012). The nature of the different environmental sensitivity of symmetrical and unsymmetrical cyanine dyes: an experimental and theoretical study. Physical Chemistry Chemical Physics, 14(39), 13702-13708. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774.
  • Wierzchowski, J., Golebiewska, I., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1290(1), 9-17. [Link]

  • Fluorescence Quantum Yield Measurement (Absolute Method). JASCO. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Schimke, J., Schedin, S., & Huster, D. (2023). A Comparative Study on Cyanine Dyestuffs as Sensor Candidates for Macromolecular Crowding In Vitro and In Vivo. International Journal of Molecular Sciences, 24(14), 11409. [Link]

  • Fofonova, Y. A., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Research Square. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. ChemistrySelect.
  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Zhang, X., et al. (2021). Quantitative assessment of rhodamine spectra. Dyes and Pigments, 194, 109618.
  • Photostability. R.D. Laboratories. [Link]

  • Vendrell, M. (2024). Recent advances in minimal fluorescent probes for optical imaging. Current Opinion in Chemical Biology, 80, 102458. [Link]

  • Frequently Asked Questions: Photostability. Caron Products. [Link]

  • Fofonova, Y. A., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Research Square.
  • Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-172. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

  • Nagano, T., et al. (2013). Phospha-fluorescein: a red-emissive fluorescein analogue with high photobleaching resistance. Chemical Communications, 49(31), 3221-3223. [Link]

  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
  • Prendergast, F. G., et al. (2012). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. The Journal of Physical Chemistry A, 116(28), 7491-7497.
  • Quantum Yield Comparison: MAA-QDs vs. Rhodamine B. Scribd. [Link]

  • Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
  • What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins?. ResearchGate. [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-172.
  • Huang, L., et al. (2021). A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo. RSC Advances, 11(38), 23537-23543. [Link]

A Senior Application Scientist's Guide to Evaluating the Specificity of 8-Azapurine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-Azapurine Scaffold – A Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a dominant class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, but a persistent challenge is achieving target selectivity.[3][4] The high degree of conservation within the ATP-binding pocket across the human kinome often leads to off-target effects, which can result in toxicity or confound the interpretation of pharmacological studies.[5]

The this compound nucleus, a bioisostere of the natural purine scaffold, has emerged as a versatile and promising framework for designing potent enzyme inhibitors, including those targeting kinases.[6][7] Its unique electronic properties and hydrogen bonding capabilities, conferred by the nitrogen atom at position 8, allow for novel interactions within the ATP-binding site.[8] However, like their purine counterparts, this compound-based inhibitors require rigorous and systematic evaluation to define their specificity profile. A truly valuable chemical probe or drug candidate is not just potent—it is selective.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously evaluate the specificity of novel this compound-based inhibitors. We will move beyond simple IC50 values, delving into a multi-tiered, self-validating workflow that combines robust biochemical profiling with essential cell-based target engagement and unbiased proteomic techniques. Our approach is grounded in the principle of causality—explaining not just how to perform an experiment, but why each step is critical for building an irrefutable case for an inhibitor's selectivity.

The Foundational Pillar: In Vitro Kinome Profiling

The initial and most crucial step in assessing specificity is to understand the inhibitor's biochemical interaction profile across a broad range of purified kinases. This provides a foundational map of potential on- and off-targets.

Causality: Why Start with In Vitro Profiling?

Biochemical assays using purified recombinant kinases offer a "clean" system, free from the complexities of the cellular environment (e.g., membrane transport, metabolic degradation, competing endogenous ATP).[9] This allows for the direct measurement of an inhibitor's potency (IC50) or binding affinity (Kd) for each kinase, providing an intrinsic selectivity profile. Large-scale panels, often covering hundreds of kinases, are the industry standard for this initial assessment.[10][11][12]

Quantifying Selectivity: Beyond a Simple Hit List

Presenting profiling data as a long list of inhibited kinases is insufficient. We must quantify selectivity to enable objective comparison. The Selectivity Score (S-score) is a widely adopted metric.[3][13] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[3][13] A lower S-score indicates higher selectivity.

For example, an S(1µM) score represents the fraction of the kinome bound by the inhibitor at a concentration of 1µM. This allows for a standardized comparison between different compounds.

cluster_workflow Tiered Specificity Evaluation Workflow A Compound of Interest (this compound-Based Inhibitor) B Tier 1: In Vitro Biochemical Kinome Screen A->B Broad Profiling C Data Analysis: Potency (IC50) & Selectivity Score B->C Quantify D Tier 2: In Cellulo Target Engagement (CETSA) C->D Validate Primary Targets & Key Off-Targets F Validated Specificity Profile (On-targets and Off-targets) C->F E Tier 3: Proteome-Wide Unbiased Profiling (Chemoproteomics) D->E Uncover Unexpected Off-Targets D->F E->F

Caption: A tiered workflow for robust inhibitor specificity evaluation.

Experimental Protocol: IC50 Determination via In Vitro Kinase Assay

This protocol describes a typical radiometric assay for determining the half-maximal inhibitory concentration (IC50). Radiometric assays are considered a gold standard as they directly measure enzymatic activity.[12][14]

Objective: To determine the concentration of an this compound inhibitor required to inhibit 50% of a specific kinase's activity.

Materials:

  • Purified, active recombinant kinase.

  • Specific peptide or protein substrate.

  • [γ-³³P]-ATP (or [γ-³²P]-ATP).

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (contents are kinase-specific).

  • 96-well plates.

  • Phosphocellulose paper or membrane.

  • Wash buffer (e.g., phosphoric acid).

  • Scintillation fluid and counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound inhibitor. A common 10-point, 3-fold dilution series starting from 100 µM is a good starting point. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO vehicle to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP. The concentration of ATP should ideally be at or near the Km for each kinase to ensure the resulting IC50 values reflect intrinsic affinities.[3] Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction & Spot: Terminate the reaction (e.g., by adding phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]-ATP will not.

  • Washing: Wash the membrane extensively with wash buffer to remove all unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) into percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Data Presentation: Comparative Kinase Profile

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Kinome Profile of this compound-X vs. Control Inhibitors

ParameterThis compound-XInhibitor Y (Promiscuous)Inhibitor Z (Selective)
Primary Target CDK2VEGFR2BRAF V600E
IC50 on Primary Target (nM) 152510
Number of Off-Targets (IC50 < 1µM) 5452
Kinases Profiled 350350350
Selectivity Score S(1µM) 0.0140.1290.006

The Cellular Context: Validating Target Engagement

A potent biochemical inhibitor is of little value if it cannot engage its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target binding in a physiological setting.[16][17]

Causality: Why is CETSA a Necessary Second Step?

CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] When an inhibitor binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after heating cells to various temperatures, we can directly observe this stabilization as a "shift" in the melting curve. This provides unequivocal evidence that the inhibitor is binding to its intended target inside the cell, a critical step in validating its mechanism of action.[16]

cluster_cetsa Principle of Cellular Thermal Shift Assay (CETSA) A Cells Treated with Vehicle (DMSO) Heat Apply Heat Gradient A->Heat B Cells Treated with Inhibitor B->Heat A_unfold Target Protein Unfolds & Aggregates at Tm Heat->A_unfold Low Stability B_stabilized Inhibitor-Bound Target is Stabilized Heat->B_stabilized High Stability Analysis Analyze Soluble Protein (e.g., Western Blot) A_unfold->Analysis B_unfold Unfolds at Higher Temp (Tm + ΔTm) B_stabilized->B_unfold B_unfold->Analysis

Caption: CETSA demonstrates target engagement via ligand-induced thermal stabilization.

Experimental Protocol: CETSA with Western Blot Readout

Objective: To determine if the this compound inhibitor stabilizes its target protein(s) in intact cells.

Materials:

  • Cell line expressing the target kinase.

  • This compound inhibitor and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for protein quantification (BCA assay), SDS-PAGE, and Western blotting.

  • Primary antibody specific to the target protein and loading control (e.g., Actin).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cells to near-confluency. Treat cells with the this compound inhibitor at a relevant concentration (e.g., 10x the cellular IC50) or with DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 37°C to 65°C in 2-3°C increments) for 3-5 minutes. Include an unheated control (37°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize samples by protein concentration, run on an SDS-PAGE gel, and transfer to a membrane. Probe with a primary antibody against the target protein. A loading control can be used to ensure proper sample handling, but the primary CETSA analysis relies on the target band intensity itself.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Normalize the intensity at each temperature to the 37°C control for both the vehicle- and inhibitor-treated samples. Plot the normalized soluble fraction versus temperature to generate melting curves and identify any thermal shift (ΔTm).

Data Presentation: Comparative Target Engagement

Table 2: Hypothetical CETSA Results for this compound-X

Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Conclusion
CDK2 (Primary) Vehicle (DMSO)48.5°C-Baseline
CDK2 (Primary) 1 µM this compound-X54.0°C+5.5°C Strong Engagement
ERK2 (Off-Target) Vehicle (DMSO)51.0°C-Baseline
ERK2 (Off-Target) 1 µM this compound-X51.2°C+0.2°CNo Significant Engagement
Actin (Control) Vehicle (DMSO)>65°C-Stable Control
Actin (Control) 1 µM this compound-X>65°C0°CNo Engagement

The Unbiased Approach: Chemoproteomics for Global Specificity

While kinome profiling and CETSA are excellent for evaluating known targets, they cannot identify unknown or unanticipated off-targets. Chemoproteomics provides a powerful, unbiased method to profile the interactions of a small molecule against the entire proteome in a native biological system.[20][21]

Causality: Why is Chemoproteomics the Ultimate Arbiter of Specificity?

This approach identifies protein targets directly from cell lysates or even live cells based on their physical interaction with the inhibitor.[22][23] A common strategy involves using an immobilized, broad-spectrum kinase inhibitor matrix ("kinobeads") to capture a large portion of the kinome.[20] By incubating the cell lysate with our free this compound inhibitor before applying it to the beads, the true targets of our inhibitor will be occupied and thus unable to bind to the matrix. Using quantitative mass spectrometry (MS), we can then identify which proteins were "competed away" by our inhibitor in a dose-dependent manner. This reveals on- and off-targets without prior assumptions.[20]

cluster_chemo Competitive Chemoproteomics Workflow Lysate Cell Lysate Incubate Incubate Lysate with Inhibitor Lysate->Incubate Inhibitor Free this compound Inhibitor Inhibitor->Incubate Beads Affinity Beads (e.g., Kinobeads) Pulldown Add Beads & Pull Down Beads->Pulldown Incubate->Pulldown Elute Elute & Digest Bound Proteins Pulldown->Elute MS Quantitative Mass Spectrometry Elute->MS Result Identify Competed Proteins (Targets) MS->Result

Sources

The Versatility of 8-Azapurines: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of heterocyclic scaffolds, the 8-azapurine nucleus, a bioisostere of natural purines, has emerged as a versatile and promising platform for the development of potent inhibitors across diverse biological systems. This guide provides an in-depth, objective comparison of the performance of this compound derivatives against established alternatives in key therapeutic areas, supported by experimental data and detailed methodologies to inform your research and development decisions.

I. Anticancer Activity: A Tale of Two Mechanisms

The antimetabolite properties of purine analogs have long been harnessed in cancer chemotherapy. 8-Azapurines, in this context, present a distinct mechanistic profile compared to traditional thiopurines like 6-thioguanine.

Mechanism of Action: RNA versus DNA Incorporation

The fundamental difference in the anticancer mechanism of action between 8-azaguanine and 6-thioguanine lies in their preferential incorporation into different nucleic acids. 8-Azaguanine is primarily incorporated into RNA, leading to the formation of fraudulent RNA molecules that disrupt protein synthesis and can trigger cell death.[1] In contrast, the cytotoxic effects of 6-thioguanine are predominantly mediated through its incorporation into DNA, causing DNA damage, activation of mismatch repair pathways, and ultimately inducing cell cycle arrest and apoptosis.[2][3]

This differential mode of action has significant implications for their application and potential resistance mechanisms.

Experimental Workflow: HPRT Mutant Selection Assay

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) mutation assay is a cornerstone for evaluating the mutagenic potential of compounds and relies on the cytotoxic nature of purine analogs in HPRT-competent cells.

HPRT_Assay start Start with a population of HPRT-competent cells treat Treat cells with a mutagenic agent start->treat select Select for HPRT-deficient mutants using 8-Azaguanine or 6-Thioguanine treat->select functional HPRT-competent cells select->functional mutant HPRT-deficient mutant cells select->mutant death Cell Death functional->death HPRT incorporates toxic analog survival Survival and Colony Formation mutant->survival Lack of HPRT prevents incorporation

HPRT Mutant Selection Workflow
Performance Comparison: this compound Derivatives vs. Standard Anticancer Agents

The antiproliferative potential of this compound derivatives has been evaluated across various cancer cell lines. While direct head-to-head studies with a wide range of alternatives are limited in single publications, we can synthesize data from multiple sources to provide a comparative overview.

Compound/DerivativeTarget/MechanismCell LineIC50 (µM)AlternativeAlternative IC50 (µM)Reference
Novel this compound carbocyclic nucleoside hydrazonesAnticancerHuh-7 (Liver Cancer)Varies by derivative--[4]
Novel this compound carbocyclic nucleoside hydrazonesAnticancerA549 (Breast Cancer)Varies by derivative--[4]
This compound analogsCDK2 Inhibition-Generally lower activity than trisubstituted purinesRoscovitine~15[5][6]

Note: The IC50 values for the novel this compound carbocyclic nucleoside hydrazones were not explicitly provided in the abstract, but their anticancer activities were confirmed.[4] A study on 8-azapurines as CDK2 inhibitors noted that the introduction of a nitrogen at the 8th position generally lowered the inhibitory activity compared to model trisubstituted purines, though some derivatives maintained high antiproliferative potential through p53 activation.[5] Roscovitine, a known purine analog CDK inhibitor, has a growth inhibitory IC50 of approximately 15 µM.[6]

II. Antiviral Activity: A Broad Spectrum of Potential

Acyclic nucleotide analogs derived from 8-azapurines have demonstrated notable antiviral activity against a range of viruses.

Performance Comparison: this compound Analogs vs. Acyclovir

Acyclovir is a widely used antiviral drug, particularly against herpesviruses. Certain this compound derivatives have shown comparable or even superior activity.

Compound/DerivativeVirusEC50 (µg/mL)AlternativeAlternative EC50 (µg/mL)Reference
9-(S)-HPMP-8-azaadenineHSV-1, HSV-2, CMV0.2-7AcyclovirVaries by virus and strain[7][8]
9-(S)-HPMP-8-azaadenineVZV0.04-0.4AcyclovirVaries by virus and strain[7][8]
PME-8-azaguanineHSV-1, HSV-2, CMV0.2-7AcyclovirVaries by virus and strain[7][8]
PME-8-azaguanineVZV0.04-0.4AcyclovirVaries by virus and strain[7][8]
PME-8-azaguanineHIV-1, HIV-2~2 (cytoprotection)--[7]
(R)-PMP-8-azaguanineHIV-1, HIV-2~2 (cytoprotection)--[7]

Note: Acyclovir's in vitro activity varies depending on the specific herpesvirus strain.[8] The data for the this compound analogs demonstrates their potent and broad-spectrum antiviral potential.

III. Enzyme Inhibition: Targeting Key Cellular Processes

8-Azapurines have been extensively investigated as inhibitors of crucial enzymes involved in cellular metabolism and signaling, including adenosine deaminase and cyclin-dependent kinases.

Adenosine Deaminase (ADA) Inhibition

ADA is a key enzyme in purine metabolism, and its inhibition has therapeutic implications in cancer and immunology.

Experimental Protocol: Adenosine Deaminase Activity Assay (Colorimetric)

This protocol outlines a common method for measuring ADA activity and screening for inhibitors.

Principle: Adenosine is converted to inosine by ADA. Inosine is then converted to hypoxanthine, which is further converted to uric acid and hydrogen peroxide (H2O2) by a series of coupling enzymes. The H2O2 is then used to generate a colored product that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x ADA Assay Buffer by diluting a 10x stock solution with purified water.

    • Reconstitute the ADA enzyme, ADA converter, and ADA developer solutions in 1x ADA Assay Buffer.

    • Prepare a stock solution of the ADA substrate (adenosine).

    • Prepare a standard curve using inosine.

  • Sample Preparation:

    • For cell or tissue lysates, homogenize the sample in cold 1x ADA Assay Buffer containing a protease inhibitor cocktail.

    • Centrifuge the homogenate to clarify the supernatant.

  • Assay Procedure (96-well plate format):

    • Add samples, standards, and a positive control (recombinant ADA) to the wells.

    • Prepare a reaction mix containing the ADA converter, ADA developer, and a chromogenic probe.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the adenosine substrate.

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 293 nm for direct uric acid measurement, or a different wavelength depending on the chromogenic probe) in a kinetic or endpoint mode.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Generate a standard curve from the inosine standards.

    • Calculate the rate of the reaction for each sample and determine the ADA activity.

    • For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

Diagram: Adenosine Deaminase Assay Principle

ADA_Assay cluster_reaction Enzymatic Cascade cluster_detection Colorimetric Detection Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Uric_Acid Uric_Acid Hypoxanthine->Uric_Acid XOD H2O2 H2O2 Uric_Acid->H2O2 XOD Colored_Product Colored_Product H2O2->Colored_Product Peroxidase + Probe Measurement Measurement Colored_Product->Measurement Measure Absorbance Inhibitor This compound Inhibitor Inhibitor->Adenosine Blocks conversion

Principle of a coupled enzymatic ADA assay.
Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Purine analogs, including 8-azapurines, have been explored as CDK inhibitors.

Mechanism of Action: Targeting the Cell Cycle Engine

CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.

Diagram: Simplified CDK2 Signaling Pathway

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD_CDK46 Cyclin D / CDK4/6 RTK->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->pRb Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Inhibitor This compound or Roscovitine Inhibitor->CyclinE_CDK2 Inhibits

CDK2 signaling at the G1/S transition.

Performance Comparison: 8-Azapurines vs. Roscovitine in CDK2 Inhibition

Compound ClassTargetIC50 (µM)Reference
8-AzapurinesCDK2Generally higher than trisubstituted purines[5]
Roscovitine (a trisubstituted purine)CDK2~0.7[4]

As previously mentioned, the introduction of a nitrogen at the 8-position in the purine ring of some derivatives led to a decrease in their CDK2 inhibitory activity when compared to their trisubstituted purine counterparts like roscovitine.[5]

Experimental Protocol: CDK2 Kinase Assay (Luminescent)

This protocol describes a common method for measuring CDK2 activity and screening for inhibitors using a luminescence-based readout.

Principle: The assay measures the amount of ADP produced by the kinase reaction. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is quantified using a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute the CDK2/Cyclin A2 enzyme, substrate (e.g., a specific peptide or protein like Histone H1), ATP, and test inhibitors in the Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add the test inhibitor or a vehicle control (e.g., 5% DMSO) to the wells.

    • Add the diluted CDK2/Cyclin A2 enzyme.

    • Add the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement:

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • For inhibitor screening, calculate the IC50 values from the dose-response curves.

IV. Antiplatelet Activity: A Novel Approach to Thrombosis

Recent studies have highlighted the potential of this compound derivatives as antiplatelet agents, offering a new avenue for the prevention and treatment of thrombotic events.

Mechanism of Action: Targeting the P2Y12 Receptor

The primary target for many antiplatelet drugs is the P2Y12 receptor on platelets. Adenosine diphosphate (ADP) binding to this receptor initiates a signaling cascade that leads to platelet activation and aggregation. Ticagrelor, a current standard-of-care antiplatelet agent, is a direct-acting, reversible P2Y12 receptor antagonist.[9][10][11][12][13] Novel N6-substituted this compound derivatives have been designed to also target this pathway.

Performance Comparison: Novel this compound Derivatives vs. Ticagrelor

CompoundTargetIn Vitro Antiplatelet Activity (IC50, µM)Reference
This compound derivative IIhP2Y12 (putative)0.20[2]
TicagrelorP2Y120.74[2]

Note: In a study comparing novel N6-hydrazone derivatives of this compound to ticagrelor, compound IIh demonstrated significantly more potent in vitro antiplatelet activity.[2]

Experimental Protocol: ADP-Induced Platelet Aggregation Assay

This assay is a standard method to evaluate the efficacy of antiplatelet agents.

Principle: Platelet-rich plasma (PRP) is treated with an antiplatelet agent or vehicle, and then platelet aggregation is induced by the addition of ADP. The change in light transmittance through the PRP suspension is measured over time, as aggregated platelets allow more light to pass through.

Step-by-Step Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP (supernatant).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm the PRP samples to 37°C.

    • Add the test compound (this compound derivative or ticagrelor) or vehicle control to the PRP and incubate for a specific period.

    • Place the cuvette with the PRP sample in an aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add a known concentration of ADP to induce platelet aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage of inhibition of platelet aggregation for each test compound concentration compared to the vehicle control.

    • Determine the IC50 value for each compound.

V. Conclusion and Future Perspectives

8-Azapurines represent a highly versatile scaffold with demonstrated efficacy in multiple biological systems. Their performance, when compared to established alternatives, reveals both opportunities and areas for further optimization.

  • In oncology , their distinct mechanism of RNA incorporation offers a potential advantage in overcoming resistance to DNA-damaging agents. Further exploration of their role in activating p53-mediated pathways is warranted.

  • As antiviral agents , certain this compound derivatives exhibit potent and broad-spectrum activity, rivaling or exceeding that of established drugs like acyclovir for specific viruses.

  • In the realm of enzyme inhibition , while some 8-azapurines show promise, further structural modifications are likely needed to enhance their potency against targets like CDK2.

  • The emergence of this compound derivatives as highly potent antiplatelet agents opens up an exciting new therapeutic avenue, with early data suggesting a potential for improved efficacy over current standards of care.

The continued exploration of the structure-activity relationships of the this compound nucleus, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly pave the way for the development of next-generation therapeutics with enhanced performance and clinical benefit.

References

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 34(10), 1077–1090.
  • What is the mechanism of Ticagrelor? Patsnap Synapse. (2024, July 17). Available at: [Link]

  • What is the mechanism of action of Ticagrelor (generic name for Brand name: Brilinta), a P2Y12 (Purinergic receptor P2Y12) inhibitor? Dr.Oracle. (2025, February 20). Available at: [Link]

  • Storey, R. F. (2016). Ticagrelor: agonising over its mechanisms of action. Blood, 128(24), 2786–2790.
  • Nelson, J. A., Carpenter, J. W., Rose, L. M., & Adamson, D. J. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872–2878.
  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770–1783.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2020). Synthesis and biological evaluation of N6 derivatives of this compound as novel antiplatelet agents. RSC Medicinal Chemistry, 11(10), 1162-1175.
  • Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2002). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of medicinal chemistry, 45(9), 1918–1929.
  • Voller, J., Otevrel, J., Krystof, V., et al. (2005). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 13(18), 5399-5407.
  • Nelson, J. A., Carpenter, J. W., Rose, L. M., & Adamson, D. J. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer research, 35(10), 2872–2878.
  • Wang, Y., Li, Y., Zhang, Y., et al. (2015). Synthesis and anticancer activities of novel this compound carbocyclic nucleoside hydrazones. Bioorganic & medicinal chemistry letters, 25(20), 4553–4557.
  • CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • CDK2 Assay Kit. BPS Bioscience. Available at: [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem. Available at: [Link]

  • Grenegard, M., Wallentin, L., & van Giezen, J. J. (2018). Roscovitine in cancer and other diseases. Cell Cycle, 17(1), 1-4.
  • El-Gazzar, M. G., & El-Enany, M. M. (2017). Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites. Current pharmaceutical design, 23(35), 5328–5342.
  • Golankiewicz, B., Ostrowski, T., & Andrei, G. (2009). Structures of acyclovir and its derivatives which are the subject of this work. Journal of medicinal chemistry, 52(19), 5987-5997.
  • Elgemeie, G. H. (2003). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 9(12), 4341–4346.
  • Wagstaff, A. J., Faulds, D., & Goa, K. L. (1994). Aciclovir. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 47(1), 153–205.
  • Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (2003). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer science, 94(2), 121–127.
  • Andrei, G., Snoeck, R., & De Clercq, E. (2010). New analogues of acyclovir--synthesis and biological activity. Zeitschrift fur Naturforschung. C, Journal of biosciences, 65(1-2), 29–33.
  • Das, S., & Kumar, R. (2020).
  • Lennard, L., & Lilleyman, J. S. (1989). Is 6-thioguanine more appropriate than 6-mercaptopurine for children with acute lymphoblastic leukaemia? British journal of cancer, 60(1), 103–106.
  • Tilson, H. H. (1987). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 33(5), 425–464.
  • Park, J. H., Pyun, W. Y., & Park, H. D. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Experimental & molecular medicine, 55(5), 933–947.
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 10(8), 1935.
  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. (2011). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Azapurine Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of 8-Azapurine and its related waste streams. As a potent purine analogue with antineoplastic properties, understanding its mechanism of action is fundamental to appreciating the critical importance of its containment and proper disposal. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.

The Scientific Imperative for Proper Disposal: Understanding this compound

This compound, and more specifically its widely used derivative 8-Azaguanine (CAS 134-58-7) , is a purine antimetabolite.[1][2] Its structure mimics the natural purine guanine, allowing it to be incorporated into ribonucleic acids (RNA).[1][2] This event disrupts normal cellular processes, such as protein synthesis, ultimately inhibiting cell growth.[3] This potent biological activity is the very reason it is effective as a research tool and therapeutic agent, and also why its release into the environment is hazardous. Improper disposal can introduce a biologically active compound into ecosystems, with potential for aquatic toxicity. Therefore, all waste containing this compound must be managed as regulated hazardous chemical waste.

Hazard Assessment and Safety Protocols

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is mandatory. All personnel must be trained on these hazards and the associated safety protocols.

Summary of Hazards

The primary hazards associated with 8-Azaguanine are summarized below. While comprehensive toxicological data is not fully established, the known information necessitates cautious handling.

Hazard ClassificationDescriptionSupporting Data
GHS Classification Acute Toxicity, Oral (Category 4)[1]Hazard Statement: H302 - Harmful if swallowed.[1]
Occupational Exposure Limits No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established by OSHA or ACGIH.[4]Due to the lack of established limits, exposure should be minimized to the lowest possible level.
Mechanism of Action Antimetabolite, Antineoplastic Agent[1][5]Interferes with RNA and protein synthesis, presenting a cytotoxic risk.[3]
Environmental Hazards Potentially toxic to aquatic life.As a biologically active agent, release into sewer systems or waterways must be avoided.[6]
Required Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure during handling and waste consolidation.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Skin and Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and the preparation of solutions, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]

Step-by-Step Disposal Protocol for this compound Waste

Under no circumstances should this compound waste, in solid or liquid form, be disposed of in regular trash or poured down the sanitary sewer drain.[6] All waste streams must be collected as hazardous chemical waste for disposal by a licensed contractor, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely segregate and containerize all this compound waste streams at the point of generation.

Materials:

  • Designated hazardous waste container (sealable, compatible material, e.g., HDPE)

  • Hazardous Waste Label

  • Permanent Marker

  • Personal Protective Equipment (as specified in Section 2.2)

Procedure:

  • Solid Waste Collection:

    • Collect all dry waste contaminated with this compound in a designated, plastic-lined, and sealable hazardous waste container.

    • This includes:

      • Unused or expired pure this compound powder.

      • Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

      • Contaminated PPE (gloves, etc.).

    • Causality: Segregating solid waste prevents accidental personnel exposure and ensures the waste is sent to the correct disposal facility for incineration.

  • Liquid Waste Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.

    • Do not mix incompatible waste streams. This compound is known to be incompatible with strong oxidizing agents.[4]

    • Keep the container securely capped when not actively adding waste.

    • Causality: Containing liquids in a sealed, appropriate container prevents spills and the release of vapors. Keeping the container closed minimizes evaporation and potential exposure.

  • Container Labeling:

    • As soon as the first item of waste is added, label the container clearly.

    • The label must include, at a minimum:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "8-Azaguanine " (avoiding abbreviations)

      • An accurate list of all chemical constituents in the container, including solvents, with approximate percentages.

      • The relevant hazard characteristics (e.g., "Toxic").

    • Follow all specific labeling requirements mandated by your institution's EHS department.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled hazardous waste container in a designated SAA.

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and away from incompatible materials like strong oxidizing agents (e.g., nitric acid, potassium permanganate).[4]

    • Causality: The SAA provides a secure, temporary holding location that prevents the waste from being mistaken for regular trash and minimizes the risk of reaction with incompatible chemicals.

  • Arranging for Final Disposal:

    • Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to schedule a waste pickup.

    • Do not allow waste to accumulate for extended periods.

    • The final disposal method for this compound is typically high-temperature incineration at a licensed hazardous waste treatment facility.[6]

    • Causality: Incineration is the preferred method as it ensures the complete destruction of the biologically active chemical compound, preventing its release into the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste.

G This compound Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Waste Generated (Solid or Liquid) B Is waste solid or liquid? A->B C Collect in Lined Solid Waste Container B->C Solid D Collect in Compatible Liquid Waste Container B->D Liquid E Immediately Affix Hazardous Waste Label C->E D->E F Store Sealed Container in Satellite Accumulation Area (SAA) E->F G Is container full? F->G H Contact EHS for Waste Pickup G->H Yes I Continue to Collect Waste (Keep Container Closed) G->I No J Waste transported for controlled incineration H->J I->F

Caption: Waste management workflow for this compound from generation to disposal.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Don PPE: Before cleanup, don all required PPE as outlined in Section 2.2.

  • Containment and Cleanup (for small spills):

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to avoid generating dust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are uncertain how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.

References

  • 8-Azaguanine . PubChem, National Center for Biotechnology Information. [Link]

  • 8-Azaguanine . Wikipedia. [Link]

  • 8-Azaguanine . Grokipedia. [Link]

  • Permissible Exposure Limits – Annotated Tables . Occupational Safety and Health Administration (OSHA). [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration (OSHA). [Link]

  • Azaguanine-8 . RayBiotech. [Link]

  • Inhibition of initiation of translation in L1210 cells by 8-azaguanine . PubMed, National Library of Medicine. [Link]

  • Purine Analogues . LiverTox, National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • The Fate of Pharmaceutical Chemicals in the Aquatic Environment . PubMed, National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Azapurine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel drug development requires not only scientific acumen but also an unwavering commitment to safety. As researchers and scientists, our work with potent compounds like 8-Azapurine and its analogs demands a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the well-being of your team.

Understanding the Hazard: Why this compound Demands Respect

This compound is a purine analog, a class of compounds designed to interfere with nucleic acid synthesis and metabolism.[1] This inherent biological activity is the very reason it is a valuable tool in cancer and virology research, and it is also the primary reason it must be handled with care.[2] While comprehensive toxicological data for every purine analog is not always available, the structure and mechanism of action suggest potential hazards. For instance, the closely related analog 8-Azaguanine is classified as acutely toxic if swallowed and is known to be an antimetabolite.[2]

Safety Data Sheets (SDS) for analogous compounds consistently advise avoiding contact with skin, eyes, and clothing, as well as preventing ingestion and inhalation of dust.[3][4] Therefore, our safety posture must be proactive, assuming that this compound presents similar risks, including potential skin and eye irritation, allergic reactions, and possible reproductive toxicity.[5]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is your primary defense against exposure. The selection of PPE should not be arbitrary but based on a risk assessment of the specific procedures you are performing. Handling solid, powdered this compound, for example, presents a significant inhalation risk that is less pronounced when working with a diluted solution in a closed system.[6] General guidance for handling hazardous drugs, such as those outlined in USP Chapter <800>, provides a valuable framework for best practices.[7]

Detailed PPE Requirements

The following table summarizes the essential PPE for handling this compound, particularly in its powdered form or when there is a risk of aerosolization or splashing.

PPE ComponentSpecificationRationale for Use
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (meeting ASTM D6978 standard).[7][8]The inner glove protects the skin if the outer glove is breached. The outer glove is removed immediately upon contamination. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs.
Gown Disposable, impervious gown (polyethylene-coated polypropylene or similar).[8][9]Must be resistant to chemical permeation. A closed-back, long-sleeved gown with tight-fitting elastic cuffs prevents skin exposure.[7] Standard cloth lab coats are not sufficient as they can absorb chemicals.
Eye & Face Protection Chemical safety goggles and a full-face shield.[10]Goggles provide a seal around the eyes to protect from dust and splashes.[7] A face shield protects the rest of the face from splashes when handling liquids.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[7]Essential when handling powdered compounds outside of a containment device (e.g., chemical fume hood or biological safety cabinet) to prevent inhalation of fine particles.[6]
Shoe Covers Two pairs of disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area. The outer pair is removed when exiting the immediate work area.[7]

Experimental Workflow: PPE Donning and Doffing Protocol

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination. The following protocol should be performed slowly and deliberately in a designated anteroom or area.

Step-by-Step Donning Procedure:
  • Shoe Covers: Sit down if possible. Don the first pair of shoe covers, ensuring they are snug around your shoes. Don the second pair over the first.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the impervious gown, ensuring it completely covers your torso and that the sleeves are snug at your wrists. Tie it securely in the back.[7]

  • Respirator: Place the N95 respirator over your nose and mouth. The straps should be separated, with one on the crown of your head and the other at the base of your neck. Perform a user seal check.

  • Goggles & Face Shield: Put on your safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up and over the cuffs of the gown.[9]

Step-by-Step Doffing Procedure (Contamination Removal):

This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off to contain any residue. Dispose of them in a designated hazardous waste container.

  • Outer Shoe Covers: While still in the handling area, remove the outer pair of shoe covers.

  • Gown & Inner Gloves: Exit the immediate work area. Untie the gown. As you remove it, peel it forward and away from your body, turning it inside out. Remove the inner gloves simultaneously with the gown, so they are contained within the rolled-up gown.[9] Dispose of immediately in the appropriate hazardous waste receptacle.

  • Hand Hygiene: Perform thorough hand hygiene with soap and water.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Perform a final, thorough hand washing.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task being performed with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operational & Disposal Plan start Start: Handling this compound task Assess Task: What is the physical form and procedure? start->task ppe_powder Full PPE Required: - Double Chemo Gloves - Impervious Gown - Goggles & Face Shield - N95 Respirator - Double Shoe Covers task->ppe_powder Weighing Powder or Risk of Aerosolization ppe_solution Modified PPE: - Double Chemo Gloves - Impervious Gown - Goggles (Face shield if splash risk) task->ppe_solution Handling Dilute Solution in Closed System procedure Perform Procedure in Containment (e.g., Fume Hood) ppe_powder->procedure ppe_solution->procedure disposal Segregate & Dispose of Contaminated PPE and Waste per Institutional Guidelines procedure->disposal end End disposal->end

Caption: PPE selection workflow for handling this compound.

Spill and Disposal Protocols

Spill Management: In the event of a spill, immediately alert others in the area. Only personnel trained in hazardous spill cleanup should address the situation. The minimum PPE for spill cleanup includes a full-face respirator with a multi-gas cartridge and P100-filter, an impervious gown, double chemotherapy gloves, and shoe covers.[7][11] The spill should be contained, collected, and disposed of as hazardous waste according to institutional and local regulations.[6][11]

Waste Disposal: All disposable PPE used when handling this compound must be considered contaminated.[7] Segregate all contaminated items—gloves, gowns, shoe covers, bench protectors, and consumables—into clearly labeled hazardous waste containers for incineration.[12] Do not allow these items to enter the regular trash stream.

Conclusion: Fostering a Culture of Safety

The effective use of PPE is a cornerstone of laboratory safety, particularly when working with biologically active compounds like this compound. This guide provides a framework, but it is incumbent upon every researcher to understand the rationale behind these protocols and to apply them diligently. By integrating these practices into your daily workflow, you build a deep and resilient culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Biosynth. (2023, June 24). Safety Data Sheet: this compound.

  • Fisher Scientific. (2017, March 15). Safety Data Sheet: 8-Azaguanine.

  • ChemicalBook. (2025, December 27). 8-AZAGUANINE - Safety Data Sheet.

  • Sigma-Aldrich. (2025, October 20). Safety Data Sheet.

  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.

  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Guanine.

  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.

  • Sigma-Aldrich. (n.d.). 8-Azaguanine ≥98% (HPLC).

  • Wikipedia. (n.d.). 8-Azaguanine.

  • PubChem. (n.d.). 8-Azaxanthine.

  • Pediatric Oncology Group of Ontario (POGO). (2021, November 3). Personal Protective Equipment.

  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.

  • G-SRS. (n.d.). This compound.

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 8-Hydroxyquinoline.

  • Halyard. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs.

  • Fisher Scientific. (n.d.). Safety Data Sheet: Azathioprine.

  • Wierzchowski, J., et al. (n.d.). Fluorescence emission properties of 8-azapurines and their nucleosides.... PubMed.

  • PubMed. (n.d.). This compound nucleus: a versatile scaffold for different targets.

  • Ohio EPA. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs.

  • Montgomery, J. A., et al. (n.d.). Analogues of 8-azainosine. PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azapurine
Reactant of Route 2
8-Azapurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.